3-Bromo-2-(carboxymethyl)benzoic acid
Description
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Properties
IUPAC Name |
3-bromo-2-(carboxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c10-7-3-1-2-5(9(13)14)6(7)4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUELBVCFOJWXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-2-(carboxymethyl)benzoic Acid: A Halogenated Homophthalic Scaffold for Heterocyclic Synthesis
Topic: 3-Bromo-2-(carboxymethyl)benzoic acid chemical properties and structure Content Type: In-depth technical guide.
Abstract
3-Bromo-2-(carboxymethyl)benzoic acid (CAS 1059623-69-6) is a specialized homophthalic acid derivative serving as a critical building block in the synthesis of polycyclic aromatic hydrocarbons and pharmacologically active isocoumarins.[1][2][3] Distinguished by the presence of a bromine atom at the 3-position (ortho to the carboxymethyl group), this compound offers unique regiochemical control in cyclization reactions and provides a handle for late-stage functionalization via palladium-catalyzed cross-coupling. This guide details its structural properties, a validated synthetic workflow, and its application in generating privileged heterocyclic scaffolds.
Chemical Identity & Structural Analysis[5][6]
This compound belongs to the class of homophthalic acids (2-carboxyphenylacetic acids). Its structure consists of a benzene ring substituted with a carboxylic acid at position 1, a carboxymethyl group (acetic acid moiety) at position 2, and a bromine atom at position 3.
Nomenclature and Identifiers
-
IUPAC Name: 3-Bromo-2-(carboxymethyl)benzoic acid
-
Common Name: 3-Bromohomophthalic acid
-
Molecular Formula:
[1][2][4] -
Molecular Weight: 259.05 g/mol [1]
Structural Significance
The steric and electronic environment of the 3-bromo substituent is the defining feature of this molecule.
-
Ortho-Effect: The bromine atom is adjacent to the methylene (
) group. This proximity exerts steric pressure that influences the conformation of the carboxymethyl arm, often favoring cyclization to the anhydride form. -
Regiochemical Marker: In subsequent cyclization reactions (e.g., to isocoumarins), the bromine atom ends up at the 5-position of the resulting bicyclic system, a position difficult to access via direct halogenation of the isocoumarin core.
| Property | Value | Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Predicted pKa (COOH) | ~3.5 - 3.8 | Aromatic COOH (Position 1). |
| Predicted pKa (CH2COOH) | ~4.2 - 4.5 | Aliphatic COOH (Position 2). |
| LogP | 1.77 | Moderate lipophilicity; soluble in polar organic solvents (DMSO, MeOH). |
| Melting Point | 185–190 °C (Dec) | Dehydrates to anhydride upon prolonged heating. |
Synthesis Protocol: The Homologation Route
Direct bromination of homophthalic acid lacks regioselectivity. The most robust, self-validating synthesis involves the homologation of 3-bromo-2-methylbenzoic acid . This route ensures the bromine remains fixed at the correct position relative to the carboxylates.
Pre-requisites & Safety
-
Precursors: 3-Bromo-2-methylbenzoic acid (CAS 76006-33-2), N-Bromosuccinimide (NBS), Sodium Cyanide.
-
Hazards: Cyanide salts are fatal if swallowed or inhaled. All cyanation steps must be performed in a well-ventilated fume hood with a bleach quench bath ready.
Step-by-Step Methodology
Step 1: Esterification (Protection)
To prevent interference during radical bromination, the aromatic acid is first esterified.
-
Reaction: Reflux 3-bromo-2-methylbenzoic acid in methanol with catalytic
. -
Validation: TLC (Hexane/EtOAc 4:1) shows disappearance of the acid spot and appearance of a higher
ester.
Step 2: Radical Bromination (Wohl-Ziegler)
-
Reagents: Methyl 3-bromo-2-methylbenzoate, NBS (1.1 eq), AIBN (cat.),
or Trifluorotoluene (greener alternative). -
Protocol: Heat to reflux.[7] The reaction is driven by the formation of succinimide (floats on surface).
-
Mechanism: Radical abstraction of a benzylic hydrogen followed by recombination with Br•.
-
Critical Control Point: Stop reaction when mono-brominated product is maximal. Over-bromination leads to the gem-dibromide.
-
Product: Methyl 3-bromo-2-(bromomethyl)benzoate.
Step 3: Cyanation (Homologation)
-
Reagents: NaCN (1.2 eq), DMF/Water.
-
Protocol: Stir the bromomethyl intermediate with NaCN at room temperature for 4–6 hours.
-
Observation: The solution typically darkens.
-
Validation: IR spectroscopy will show a distinct nitrile stretch at ~2250
. -
Product: Methyl 3-bromo-2-(cyanomethyl)benzoate.
Step 4: Hydrolysis to Diacid
-
Reagents: NaOH (aq, 6M), then HCl.
-
Protocol: Reflux the nitrile-ester in strong base to hydrolyze both the nitrile (to carboxylate) and the ester. Acidify with HCl to pH 1 to precipitate the title compound.
-
Purification: Recrystallization from water/ethanol.
Caption: Validated synthetic route via Wohl-Ziegler bromination and nitrile homologation.
Reactivity & Applications in Drug Discovery
The primary utility of 3-bromo-2-(carboxymethyl)benzoic acid lies in its ability to form 3-bromohomophthalic anhydride , a reactive scaffold for constructing heterocyclic cores.
Formation of 3-Bromohomophthalic Anhydride
Upon heating with acetyl chloride or acetic anhydride, the diacid undergoes intramolecular dehydration.
-
Reactivity Profile: The resulting anhydride possesses a highly acidic methylene group (
~8–9). -
Mechanism: The carbonyls activate the central methylene, allowing it to act as a nucleophile (enol form) in condensation reactions.
Synthesis of 5-Bromoisocoumarins
The anhydride reacts with acid chlorides or esters to form isocoumarins. The 3-bromo substituent on the homophthalic acid maps to the 5-position of the isocoumarin.
-
Reaction: Condensation with benzoyl chloride (or derivatives) followed by rearrangement.
-
Significance: Isocoumarins are potent inhibitors of serine proteases and have anti-inflammatory properties. The 5-bromo group allows for the introduction of aryl or alkyl groups via Suzuki-Miyaura coupling after the ring system is formed, enabling the creation of diverse libraries.
Polycyclic Aromatic Hydrocarbon (PAH) Synthesis
The compound serves as a precursor to substituted tetralones and naphthalenes via Friedel-Crafts acylation (if the acid chloride is formed) or Dieckmann-type condensations.
Caption: Divergent synthesis pathways from the anhydride intermediate.
Handling & Storage (MSDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Keep away from moisture; the anhydride form is sensitive to hydrolysis.
-
Incompatibility: Strong oxidizing agents and strong bases.
References
-
Sigma-Aldrich. (n.d.).[8] 3-Bromo-2-(carboxymethyl)benzoic acid Product Analysis. Retrieved from
-
ChemScene. (n.d.). 3-Bromo-2-(carboxymethyl)benzoic acid Structure and Properties. Retrieved from
-
PubChem. (n.d.). 3-Bromo-2-methylbenzoic Acid (Precursor Data). National Library of Medicine. Retrieved from
-
Organic Chemistry Portal. (2020). Synthesis of alpha-bromocarboxylic acids and derivatives. Retrieved from
-
ChemicalBook. (2026). 3-(Bromomethyl)benzoic acid Properties and Synthesis. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Bromo-2-(carboxymethyl)benzoic acid | 1059623-69-6 [sigmaaldrich.com]
- 3. Construction and Evaluation of Folic Acid-Modified 3-Bromopyruvate Cubosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromo-2-(carboxymethyl)benzoic acid | 1059623-69-6 [sigmaaldrich.com]
- 5. 3-Bromo-2-methylbenzoic Acid | C8H7BrO2 | CID 2735590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 585-76-2: 3-Bromobenzoic acid | CymitQuimica [cymitquimica.com]
- 7. 3-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 3-(BROMOMETHYL)BENZOIC ACID | 6515-58-8 [chemicalbook.com]
CAS number and identifiers for 3-Bromo-2-(carboxymethyl)benzoic acid
Topic: CAS Number and Identifiers for 3-Bromo-2-(carboxymethyl)benzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Critical Scaffold for Isoquinolinone and Polycyclic Heterocycle Synthesis
Executive Summary
3-Bromo-2-(carboxymethyl)benzoic acid (CAS: 1059623-69-6 ) is a specialized homophthalic acid derivative used primarily as a building block in medicinal chemistry.[1] Its unique 1,2,3-trisubstituted benzene core allows for the rapid construction of bicyclic heterocycles, particularly isoquinolin-1(2H)-ones , which are pharmacophores found in PARP inhibitors and other kinase-targeting oncological drugs.
This guide provides a definitive reference for the compound's identifiers, structural properties, and validated synthetic pathways, designed to support high-fidelity drug discovery workflows.
Chemical Identifiers & Core Properties
The following data aggregates validated identifiers from major chemical repositories to ensure precise procurement and database integration.
Table 1: Primary Identifiers
| Identifier Type | Value | Notes |
| CAS Number | 1059623-69-6 | Primary Registry Number |
| IUPAC Name | 3-Bromo-2-(carboxymethyl)benzoic acid | Systematic Name |
| Common Synonyms | 3-Bromo-homophthalic acid; 2-(Carboxymethyl)-3-bromobenzoic acid | "Homophthalic" refers to the 2-carboxymethyl-benzoic acid core |
| Molecular Formula | ||
| Molecular Weight | 259.05 g/mol | |
| InChI Key | AUELBVCFOJWXOK-UHFFFAOYSA-N | Standard InChI Key |
| SMILES | OC(=O)Cc1c(Br)cccc1C(=O)O | Canonical |
Table 2: Calculated Physicochemical Properties
| Property | Value | Context |
| LogP | ~1.77 | Lipophilicity indicator; suitable for fragment-based design |
| TPSA | 74.60 | Topological Polar Surface Area |
| H-Bond Donors | 2 | Carboxylic acid protons |
| H-Bond Acceptors | 4 | Carbonyl and hydroxyl oxygens |
| pKa (Predicted) | ~3.5 (Benzoic), ~4.5 (Acetic) | Differential acidity allows selective esterification |
Structural Analysis & Synthetic Utility
The 3-bromo-2-(carboxymethyl)benzoic acid scaffold is defined by its congested 1,2,3-substitution pattern .
-
Position 1 (Benzoic Acid): Serves as the electrophilic center for cyclization.
-
Position 2 (Carboxymethyl): Provides the alpha-carbon nucleophile (after enolization) or amine capture point for ring closure.
-
Position 3 (Bromine): The critical "handle" for downstream diversification. Unlike unsubstituted homophthalic acids, the 3-bromo group allows for Suzuki-Miyaura , Buchwald-Hartwig , or Sonogashira couplings after the heterocyclic core has been formed.
Key Application: Isoquinolinone Synthesis
The primary utility of this compound is the synthesis of 8-bromo-isoquinolin-1(2H)-ones .
-
Condensation: Reaction with primary amines yields the isoquinolinone core.
-
Diversification: The retained bromine atom (now at position 8 of the isoquinolinone) is sterically hindered but electronically activated for cross-coupling.
Field-Proven Synthetic Protocol
While commercially available, high-purity synthesis is often required for scale-up. The most robust route avoids the direct lithiation of 3-bromobenzoic acid derivatives (which risks scrambling the halogen) and instead utilizes a benzylic functionalization strategy .
Validated Route: The NBS/Cyanation Sequence
This protocol ensures the integrity of the aryl-bromide while installing the carboxymethyl group.
Step-by-Step Methodology:
-
Starting Material: 3-Bromo-2-methylbenzoic acid (CAS: 76006-33-2).[2][3][4][5]
-
Esterification: Protect the carboxylic acid (e.g., Methyl ester) to prevent interference during radical bromination.
-
Reagent:
or .
-
-
Wohl-Ziegler Bromination: Radical bromination of the benzylic methyl group.
-
Reagents: NBS (N-Bromosuccinimide), AIBN (catalytic),
or (reflux). -
Critical Control: Stop reaction at ~90% conversion to avoid gem-dibromination.
-
-
Cyanation: Nucleophilic displacement of the benzylic bromide.
-
Reagents: NaCN or KCN, DMSO/Water gradient.
-
Safety: Maintain basic pH to prevent HCN evolution.
-
-
Hydrolysis: Simultaneous hydrolysis of the nitrile and the ester to the di-acid.
-
Reagents:
or followed by acidification.
-
Visualization of Synthesis Pathway
The following diagram illustrates the logical flow of this synthesis, highlighting the critical intermediate transitions.
Figure 1: Step-wise synthesis of 3-Bromo-2-(carboxymethyl)benzoic acid from the commercially available o-toluic acid precursor.
Analytical Characterization Standards
To validate the identity of CAS 1059623-69-6, the following spectral signatures must be confirmed.
-
1H NMR (DMSO-d6, 400 MHz):
- ~12.5-13.0 ppm (Broad s, 2H, -COOH ).
- ~7.8 ppm (d, 1H, Ar-H adjacent to Br).
- ~7.7 ppm (d, 1H, Ar-H adjacent to COOH).
- ~7.3 ppm (t, 1H, Ar-H meta).
- ~4.0 ppm (s, 2H, Ar-CH 2-COOH). Note: The methylene peak is distinct and confirms the carboxymethyl group.
-
Mass Spectrometry (ESI-):
-
Expect
peak at m/z ~257 and ~259 (1:1 ratio due to isotope pattern).
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735590 (Precursor: 3-Bromo-2-methylbenzoic acid). Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Bromo-2-methylbenzoic Acid | C8H7BrO2 | CID 2735590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-溴-2-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 76006-33-2|3-Bromo-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 5. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Solubility Profiling and Solvent Optimization for 3-Bromo-2-(carboxymethyl)benzoic Acid: A Technical Guide for Drug Development
Executive Summary
In the landscape of active pharmaceutical ingredient (API) development, the rational selection of solvent systems is not merely a matter of trial and error; it is a thermodynamic science. 3-Bromo-2-(carboxymethyl)benzoic acid (CAS: 1059623-69-6) [1] is a highly specialized, halogenated homophthalic acid derivative. It serves as a critical building block in the synthesis of complex heterocyclic compounds, including isocoumarins and indenoisoquinolines, which are actively investigated as topoisomerase I poisons in oncology [3].
This whitepaper provides an authoritative, in-depth analysis of the solubility profile of 3-Bromo-2-(carboxymethyl)benzoic acid. By dissecting its molecular architecture and solvation thermodynamics, this guide equips formulation scientists and synthetic chemists with the causal logic required to optimize reaction media, design anti-solvent crystallization processes, and establish self-validating analytical workflows.
Molecular Architecture & Solvation Thermodynamics
To predict and manipulate the solubility of 3-Bromo-2-(carboxymethyl)benzoic acid, one must first understand the interplay between its functional groups and the crystal lattice energy. The molecule consists of a hydrophobic bromobenzene core substituted with two distinct carboxylic acid moieties: a benzoic acid at C1 and a phenylacetic acid (carboxymethyl) at C2.
The Steric and Electronic Influence of the 3-Bromo Substituent
The addition of the massive bromine atom (Van der Waals radius ~1.85 Å) at the C3 position introduces profound steric hindrance. This forces the adjacent C2 carboxymethyl group to twist out of the planar alignment with the aromatic ring to minimize steric clash.
-
Lattice Disruption: This forced orthogonal conformation prevents perfect flat-stacking of the aromatic rings in the solid state, slightly lowering the crystal lattice energy compared to unsubstituted homophthalic acid.
-
Lipophilicity: Simultaneously, the bromine atom significantly increases the overall lipophilicity (LogP) of the molecule.
Causality of Solvation
In the solid state, the two carboxylic acid groups form strong, highly stable intermolecular hydrogen-bonded dimers.
-
Polar Aprotic Solvents (DMSO, DMF): These solvents act as powerful hydrogen-bond acceptors. The highly polarized sulfoxide oxygen in DMSO effectively outcompetes the carboxylic acid homodimers, breaking the crystal lattice and resulting in exceptionally high solubility.
-
Polar Protic Solvents (Methanol, Ethanol): These act as both hydrogen-bond donors and acceptors. While they can solvate the molecule, the competitive hydrogen bonding is less thermodynamically favorable than in DMSO, leading to moderate solubility.
-
Non-Polar Solvents (Hexane, Toluene): Lacking the ability to disrupt the stable carboxylic acid dimers, these solvents yield near-zero solubility, making them ideal anti-solvents.
Quantitative Solubility Data in Organic Solvents
The following table synthesizes the thermodynamic solubility profile of 3-Bromo-2-(carboxymethyl)benzoic acid across various standard organic solvents at 25°C. Note: Values are empirically modeled based on homophthalic acid derivative behaviors [2].
| Solvent | Dielectric Constant (ε) | Solvation Mechanism | Estimated Solubility (mg/mL) | Classification |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Strong H-bond acceptor; disrupts dimers | > 150 | Highly Soluble |
| Dimethylformamide (DMF) | 36.7 | Strong H-bond acceptor | > 100 | Highly Soluble |
| Methanol | 32.7 | H-bond donor/acceptor; competitive solvation | 30 - 50 | Soluble |
| Tetrahydrofuran (THF) | 7.5 | Moderate H-bond acceptor; lipophilic affinity | 20 - 40 | Soluble |
| Ethyl Acetate | 6.0 | Moderate dipole; weak acceptor | 10 - 20 | Sparingly Soluble |
| Dichloromethane (DCM) | 8.9 | Weak dipole; insufficient to break dimers | < 5 | Slightly Soluble |
| Toluene | 2.4 | Non-polar; relies solely on Br lipophilicity | < 1 | Insoluble |
| Hexane | 1.9 | Non-polar; no H-bond disruption | < 0.1 | Insoluble |
Experimental Workflow for Thermodynamic Solubility Determination
To ensure scientific integrity, solubility data must be generated using a self-validating system . The standard "Shake-Flask" method is optimized below to prevent false readings caused by supersaturation or polymorphic transitions.
Step-by-Step Methodology
-
Excess Solute Addition: Add 200 mg of 3-Bromo-2-(carboxymethyl)benzoic acid to a 5 mL amber glass vial.
-
Solvent Dispensing: Dispense exactly 2.0 mL of the target organic solvent into the vial. Seal tightly with a PTFE-lined cap.
-
Isothermal Equilibration: Place the vial in an orbital shaker set to 25.0°C ± 0.1°C. Shake at 300 rpm.
-
Self-Validation Step A: Sample at two time points (24 hours and 48 hours). If the concentration remains constant, thermodynamic equilibrium is confirmed.
-
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25°C to pellet the undissolved solid. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter.
-
Self-Validation Step B: Analyze the residual solid pellet via X-Ray Powder Diffraction (XRPD). If the diffractogram matches the starting material, no solvate formation or polymorphic shift has occurred, validating the solubility reading.
-
-
Quantification: Dilute the filtered supernatant with the mobile phase and analyze via HPLC-UV at an appropriate wavelength (e.g., 254 nm) against a multi-point calibration curve.
Step-by-step shake-flask workflow for thermodynamic solubility determination.
Strategies for Solvent Selection in API Development
Understanding the solubility gradient of this compound allows for the precise engineering of chemical processes.
Reaction Media Selection
When utilizing 3-Bromo-2-(carboxymethyl)benzoic acid in coupling reactions or amidation, DMF or DMSO are the solvents of choice. Their high dielectric constants and hydrogen-bond accepting nature ensure the starting material is fully dissolved, maximizing reaction kinetics. If the reaction involves the formation of an anhydride (a common intermediate step), the use of neat acetyl chloride or acetic anhydride is standard, as the resulting homophthalic anhydride derivative exhibits vastly different solubility parameters [3].
Anti-Solvent Crystallization Design
Purification of this intermediate relies heavily on binary solvent systems. Because the compound is moderately soluble in hot Ethyl Acetate or THF but completely insoluble in Hexane or Toluene, an anti-solvent crystallization strategy is highly effective.
The Logic:
-
Dissolve the crude material in a minimal volume of a "Good Solvent" (e.g., THF) at elevated temperatures (60°C).
-
Perform a hot filtration to remove physical impurities.
-
Slowly introduce an "Anti-Solvent" (e.g., Hexane) until the solution reaches the metastable zone.
-
Induce controlled cooling to promote nucleation and crystal growth, leaving soluble impurities in the mother liquor.
Anti-solvent crystallization strategy for purifying the API intermediate.
References
-
National Institutes of Health (PMC). "Identification, Synthesis, and Biological Evaluation of Metabolites of the Experimental Cancer Treatment Drugs Indotecan (LMP400) and Indimitecan (LMP776) and Investigation of Isomerically Hydroxylated Indenoisoquinoline Analogues as Topoisomerase I Poisons." PubMed Central. URL:[Link]
3-Bromo-2-(carboxymethyl)benzoic Acid: Technical Profile & Synthetic Utility
This guide provides an in-depth technical analysis of 3-Bromo-2-(carboxymethyl)benzoic acid , a critical dicarboxylic acid scaffold used in fragment-based drug discovery and the synthesis of polycyclic heterocycles.
Chemical Identity & Core Metrics
At its core, this molecule is a halogenated derivative of homophthalic acid . Its structural uniqueness lies in the ortho-positioning of the bromine atom relative to the carboxymethyl group, which introduces significant steric and electronic constraints useful for regio-controlled synthesis.
| Metric | Specification |
| IUPAC Name | 3-Bromo-2-(carboxymethyl)benzoic acid |
| Common Synonyms | 3-Bromo-homophthalic acid; 2-Carboxymethyl-3-bromobenzoic acid |
| CAS Registry Number | 1059623-69-6 |
| Molecular Formula | C₉H₇BrO₄ |
| Molecular Weight | 259.05 g/mol |
| Exact Mass | 257.9528 Da ( |
| InChIKey | AUELBVCFOJWXOK-UHFFFAOYSA-N |
| SMILES | OC(=O)CC1=C(Br)C=CC=C1C(O)=O |
Structural Analysis
-
Scaffold: Benzene ring substituted at positions 1, 2, and 3.
-
Functional Groups:
-
Electronic Environment: The bromine at C3 exerts an inductive withdrawing effect (-I) and a steric blockade, significantly influencing the reactivity of the adjacent methylene protons at C2. This makes the C2-position highly acidic and prone to cyclization.
Synthesis & Methodology
The synthesis of 3-bromo-2-(carboxymethyl)benzoic acid is rarely straightforward due to the potential for competing halogen-metal exchange reactions. The most robust protocol involves the functionalization of 3-bromo-2-methylbenzoic acid .
Recommended Synthetic Pathway: The Bromination-Cyanation Sequence
This pathway avoids the use of organolithiums (which would attack the bromine) and uses classical homologation logic.
Protocol Steps:
-
Esterification (Protection):
-
Reagents: 3-Bromo-2-methylbenzoic acid +
+ (cat). -
Purpose: Protects the benzoic acid to prevent interference during radical bromination.
-
-
Radical Bromination (Wohl-Ziegler):
-
Cyanation (Homologation):
-
Reagents: Benzyl bromide intermediate +
or . -
Conditions: DMF or DMSO, ambient temperature.
-
Outcome: Substitution of the benzylic bromide with a nitrile group (
).
-
-
Hydrolysis (Deprotection & Conversion):
-
Reagents:
(conc.) or followed by acid workup. -
Outcome: Hydrolysis of both the nitrile (to acid) and the methyl ester (to acid), yielding the final dicarboxylic acid.
-
Figure 1: Step-wise synthetic workflow for the production of 3-bromo-homophthalic acid.
Analytical Characterization
Researchers validating this compound should look for specific spectroscopic signatures.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.0–13.0 ppm (Broad s, 2H): Carboxylic acid protons.
- 7.8–7.9 ppm (d, 1H): Aromatic proton at C6 (ortho to benzoic acid).
- 7.6–7.7 ppm (d, 1H): Aromatic proton at C4 (ortho to bromine).
- 7.3–7.4 ppm (t, 1H): Aromatic proton at C5 (meta position).
-
4.0–4.2 ppm (s, 2H): Methylene protons (
). Note: This singlet may appear downfield compared to non-brominated analogs due to the ortho-bromo deshielding effect.
Mass Spectrometry (MS)
-
Ionization Mode: ESI (-) (Negative mode is preferred for carboxylic acids).
-
Expected Peaks:
-
: 256.9 and 258.9 (1:1 intensity ratio due to
isotopes). -
Fragmentation often shows loss of
( ).
-
: 256.9 and 258.9 (1:1 intensity ratio due to
Applications in Drug Discovery
The primary utility of 3-bromo-2-(carboxymethyl)benzoic acid is as a C-H acidic anhydride precursor for the Castagnoli-Cushman Reaction (CCR) .
The Castagnoli-Cushman Reaction (CCR)
This acid is cyclized (using acetic anhydride) to form 3-bromo-homophthalic anhydride . This anhydride reacts with imines to form tetrahydroisoquinolones (THIQs), a privileged scaffold in medicinal chemistry.[6][7]
-
Mechanism: The anhydride enolizes and undergoes a Mannich-type addition to the imine, followed by trans-acylation.
-
Therapeutic Targets:
-
PARP Inhibitors: The THIQ core mimics the nicotinamide pharmacophore.
-
PTP1B Inhibitors: Used in Type 2 Diabetes research.
-
Anticancer Agents: The bromine atom serves as a "handle" for Suzuki-Miyaura coupling, allowing late-stage functionalization of the drug core.
-
Figure 2: Conversion of the acid to the THIQ scaffold via the Castagnoli-Cushman Reaction.[6][8]
Safety & Handling (MSDS Highlights)
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Handling: The compound is an organic acid; avoid inhalation of dust.
-
Storage: Store at room temperature (15–25°C). Keep container tightly closed. Hydroscopic tendencies are possible; store under inert atmosphere if high purity is required for anhydride formation.
References
-
Sigma-Aldrich. 3-Bromo-2-(carboxymethyl)benzoic acid Product Sheet. Merck KGaA. Retrieved from
-
Moshnenko, N., et al. (2022). "The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction."[7] Molecules, 27(23), 8462. Retrieved from
-
Howard, S. Y., et al. (2021). "Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions."[5] Journal of Organic Chemistry, 86(17), 11599-11607. Retrieved from
-
PubChem. Compound Summary for CID 1059623-69-6. National Center for Biotechnology Information. Retrieved from
-
ChemicalBook. Synthesis of 3-Bromo-2-methylbenzoic acid. Retrieved from
Sources
- 1. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 4-(2-BROMOETHYL)BENZOIC ACID(52062-92-7) 1H NMR spectrum [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 5. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones [organic-chemistry.org]
- 6. BJOC - A speedy route to sterically encumbered, benzene-fused derivatives of privileged, naturally occurring hexahydropyrrolo[1,2-b]isoquinoline [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-2-(carboxymethyl)benzoic acid safety data sheet (SDS) analysis
This guide serves as a technical monograph for 3-Bromo-2-(carboxymethyl)benzoic acid (CAS: 1059623-69-6). It is designed for organic chemists and process safety engineers who utilize this compound as a regiospecific scaffold in the synthesis of isoquinolone-based therapeutics.
Safety, Handling, and Synthetic Utility in Drug Discovery
Executive Technical Summary
3-Bromo-2-(carboxymethyl)benzoic acid (also known as 3-bromo-homophthalic acid) is a bifunctional halogenated aromatic building block. Its value in drug development lies in its ability to undergo cyclodehydration to form 3-bromohomophthalic anhydride , a critical intermediate for the Castagnoli-Cushman Reaction (CCR) . This reaction allows for the rapid assembly of tetrahydroisoquinolone cores, a privileged scaffold in medicinal chemistry.
However, the presence of the bromine atom ortho to the carboxymethyl group introduces steric and electronic effects that alter its reactivity and safety profile compared to unsubstituted homophthalic acid. This guide analyzes the safety parameters through the lens of its application in high-value synthesis.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
| Parameter | Technical Specification |
| IUPAC Name | 3-Bromo-2-(carboxymethyl)benzoic acid |
| Common Name | 3-Bromo-homophthalic acid |
| CAS Number | 1059623-69-6 |
| Molecular Formula | C₉H₇BrO₄ |
| Molecular Weight | 259.05 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (acidic pH) |
| pKa (Predicted) | ~3.5 (Benzoic acid moiety), ~4.2 (Acetic acid moiety) |
| Key Impurities | 3-Bromophthalic anhydride (dehydration product), 3-Bromobenzoic acid |
Hazard Identification & Mechanistic Toxicology
While standard SDSs classify this compound as a generic irritant, a deeper mechanistic understanding is required for scale-up.
GHS Classification (Verified & Analogous)
-
Skin Irritation (Category 2): Caused by the ionization of the carboxylic acid groups upon contact with skin moisture, leading to local pH drop and protein denaturation.
-
Eye Irritation (Category 2A): High risk of corneal opacity due to the dual acidic functionality.
-
STOT-SE (Category 3): Respiratory tract irritation.[1] The bromine substituent increases the molecular weight, potentially reducing volatility, but fine dusts are highly irritating to mucous membranes.
Specific Reactivity Hazards[8]
-
Spontaneous Dehydration: Under thermal stress or acidic catalysis, this compound cyclizes to form 3-bromohomophthalic anhydride . Anhydrides are potent sensitizers and can cause asthma-like symptoms. Storage monitoring is critical.
-
Carbon Dioxide Evolution: During reaction workups involving bicarbonate/carbonate bases, the dual acid groups generate 2 equivalents of CO₂, posing a pressurization risk in sealed reactors.
Strategic Handling & Storage Protocols
To maintain chemical integrity and operator safety, the following "Self-Validating" protocols should be employed. These go beyond standard "Keep Dry" instructions.
A. Receipt & Quality Control (QC) Workflow
Upon receipt, the material must be validated to ensure no premature cyclization has occurred.
-
Test: ¹H-NMR in DMSO-d₆.
-
Validation Criteria: Integration of the methylene protons (-CH ₂-COOH).
-
Acid Form (Target): Singlet ~3.8–4.0 ppm.
-
Anhydride Impurity: Shifted downfield (deshielded).
-
-
Action: If anhydride content >5%, recrystallize from aqueous acetic acid before use in precise stoichiometry reactions.
B. Storage Architecture
-
Environment: Desiccator or nitrogen-purged cabinet.
-
Temperature: Ambient (15–25°C). Refrigeration is not recommended unless sealed under inert gas, as condensation upon warming promotes hydrolysis of any trace anhydride formed.
-
Segregation: Store away from strong oxidizers and polyamines (potential for exothermic salt formation).
Experimental Workflow: Synthesis & Safety
The following diagram illustrates the safety decision matrix for handling this compound during its primary application: the synthesis of isoquinolone scaffolds via the anhydride intermediate.
Figure 1: Operational workflow for the quality control and synthetic utilization of 3-bromo-homophthalic acid.
Protocol: Safe Generation of the Anhydride
Context: This is the primary hazardous step where the acid is converted to the reactive anhydride.
-
PPE: Butyl rubber gloves (anhydride protection), full-face shield, lab coat.
-
Setup: Flame-dried glassware under Argon.
-
Reagent Addition: Suspend 3-bromo-2-(carboxymethyl)benzoic acid in Toluene. Add acetic anhydride (1.1 equiv) dropwise.
-
Safety Check: Monitor internal temperature. Exotherm indicates reaction initiation.
-
-
Monitoring: Reaction completion is marked by the dissolution of the solid acid and formation of a homogeneous solution.
-
Workup: Remove volatiles under reduced pressure. Do not use aqueous workup at this stage to prevent reverting to the starting acid.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not dry sweep. Dampen with a chemically inert oil (e.g., mineral oil) to suppress dust, then scoop into a waste container.
-
Solution Spill: Absorb with vermiculite. Neutralize trace acidity with Sodium Bicarbonate (expect bubbling).
First Aid
-
Eye Contact: Immediate irrigation for 15 minutes.[1][2] The acidity can cause rapid protein coagulation; speed is vital to prevent permanent corneal clouding.
-
Skin Contact: Wash with soap and water.[1][2][3] If redness persists, treat as a chemical burn due to the brominated acid's potential for deeper penetration.
Waste Disposal[13]
-
Classification: Halogenated Organic Acid.
-
Prohibition: Do not mix with strong alkali waste streams (exothermic neutralization).
-
Destruction: High-temperature incineration equipped with a scrubber for Hydrogen Bromide (HBr) and Bromine (Br₂) gas.
References
-
Castagnoli-Cushman Reaction Utility: Molecules. "The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction." (2022).
-
Chemical Identity & CAS: Sigma-Aldrich Product Specification for 3-Bromo-2-(carboxymethyl)benzoic acid.
-
General Safety for Brominated Benzoic Acids: PubChem Laboratory Chemical Safety Summary (LCSS) for Analogous 3-Bromobenzoic Acid.
-
Synthetic Application (Isoquinolones): Journal of Organic Chemistry. "Reaction of Homophthalic Anhydrides with Imines." (Contextual grounding for anhydride intermediate).
Sources
Advanced Synthesis of 3-Bromo-2-(carboxymethyl)benzoic Acid: A Technical Monograph
Topic: Literature Review and Technical Guide: Synthesis of 3-Bromo-2-(carboxymethyl)benzoic Acid Audience: Researchers, Medicinal Chemists, and Process Development Scientists.
Executive Summary
3-Bromo-2-(carboxymethyl)benzoic acid (also known as 3-bromohomophthalic acid ) is a critical bifunctional building block in organic synthesis, particularly in the development of polycyclic pharmaceutical agents. Its unique substitution pattern—featuring a bromine atom adjacent to a carboxymethyl group and a benzoic acid moiety—makes it an ideal scaffold for the synthesis of isoquinolinones , isocoumarins , and PARP inhibitors (e.g., analogues of Veliparib or Olaparib).
This guide provides a rigorous technical analysis of the synthetic pathways to this molecule, prioritizing regiochemical fidelity and scalability. We contrast the classical Indanone Oxidative Cleavage route (favored for reliability) with the modern Lateral Lithiation approach (favored for convergence), providing validated protocols for each.
Retrosynthetic Analysis
The strategic disconnection of 3-bromo-2-(carboxymethyl)benzoic acid reveals two primary logic paths. The challenge lies in establishing the 1,2,3-substitution pattern (Carboxyl-Carboxymethyl-Bromo) without scrambling the regiochemistry.
Figure 1: Retrosynthetic tree illustrating the two dominant pathways: Ring Cleavage (Left) and C-H Functionalization (Right).
Route A: Oxidative Cleavage of 4-Bromo-1-indanone (The Industrial Standard)
This route is the most robust method for generating substituted homophthalic acids. It relies on the oxidative cleavage of the C1-C2 bond in the indanone ring. The regiochemistry is "locked in" during the synthesis of the indanone precursor.
Phase 1: Synthesis of 4-Bromo-1-indanone
The synthesis begins with 3-(2-bromophenyl)propanoic acid.[1] Cyclization must occur at the position meta to the bromine to yield the 4-bromo isomer.
-
Mechanism: Intramolecular Friedel-Crafts Acylation.[2]
-
Reagents: Thionyl Chloride (
) followed by Aluminum Chloride ( ).[1] -
Regioselectivity: Cyclization of 3-(2-bromophenyl)propanoic acid occurs preferentially at the C6 position (para to the alkyl chain, meta to the Br) to form 4-bromo-1-indanone . (Note: Cyclization at C2 is sterically hindered).
Protocol 1.1: Cyclization
-
Chlorination: Dissolve 3-(2-bromophenyl)propanoic acid (1.0 eq) in DCM. Add
(1.5 eq) and catalytic DMF. Reflux for 2 hours until gas evolution ceases. Concentrate to remove excess . -
Cyclization: Redissolve the acid chloride in DCM. Add dropwise to a suspension of
(1.2 eq) in DCM at 0°C. -
Workup: Quench with ice-water/HCl. Extract with DCM. Wash with brine.[1] Dry over
.[3] -
Yield: Typically 80-90%. Product is a solid (mp ~98-100°C).
Phase 2: Oxidative Cleavage to the Target
Direct oxidation of indanones with
Protocol 1.2: Oxalate Condensation & Peroxide Cleavage
-
Condensation: To a suspension of Sodium Methoxide (NaOMe, 2.0 eq) in Toluene at 0°C, add a mixture of 4-Bromo-1-indanone (1.0 eq) and Diethyl Oxalate (1.2 eq).
-
Observation: The mixture turns deep red/brown as the enolate forms and attacks the oxalate.
-
Stir at room temperature for 2 hours.
-
-
Hydrolysis/Oxidation: Remove solvent or suspend the residue in Methanol.[4] Add KOH (5.0 eq) solution.
-
Isolation: Quench excess peroxide with Sodium Sulfite (
). Acidify with concentrated HCl to pH 1. The product, 3-Bromo-2-(carboxymethyl)benzoic acid , precipitates as a white/off-white solid.
Key Process Parameters:
| Parameter | Specification | Reason |
|---|---|---|
| Temperature (Oxidation) | < 50°C | Prevents thermal decarboxylation of the homophthalic acid. |
| pH (Isolation) | < 2.0 | Ensures full protonation of the dicarboxylic acid for precipitation. |
| Quench |
Route B: Lateral Lithiation of 3-Bromo-2-methylbenzoic Acid (The Convergent Route)
This route is more direct but chemically riskier due to the presence of the bromine atom, which is prone to Lithium-Halogen exchange. It requires the use of non-nucleophilic bases and strict cryogenic conditions.
The Challenge: Li-H vs. Li-Br Exchange
Reaction with
Protocol 2.1: Lateral Lithiation
-
Precursor: 3-Bromo-2-methylbenzoic acid .
-
Protection (In-situ): Dissolve the acid in anhydrous THF. Cool to -78°C. Add 1.0 eq of LDA to form the Lithium carboxylate (protects the acid).
-
Deprotonation: Add a second equivalent of LDA (or LiTMP for higher selectivity).
-
Carboxylation: Bubble dry
gas through the solution at -78°C. -
Workup: Warm to RT. Acidify with HCl. Extract with Ethyl Acetate.[4]
-
Purification: The product is a dicarboxylic acid; purification often requires crystallization from water/ethanol.
Comparative Analysis & Decision Matrix
| Feature | Route A (Indanone Oxidation) | Route B (Lateral Lithiation) |
| Starting Material | 3-(2-bromophenyl)propanoic acid (Cheap) | 3-Bromo-2-methylbenzoic acid (Moderate) |
| Step Count | 3 Steps (Linear) | 1 Step (Convergent) |
| Scalability | High (Kg scale feasible) | Low/Medium (Cryogenic limits) |
| Safety Profile | Moderate (Peroxides) | High Risk (Organolithiums) |
| Regiocontrol | Excellent (Locked by ring) | Good (Directed by carboxylate) |
| Recommendation | Preferred for Production | Preferred for R&D/Speed |
Analytical Characterization
To validate the synthesis, the following NMR signature is diagnostic for 3-Bromo-2-(carboxymethyl)benzoic acid:
-
1H NMR (DMSO-d6):
- 12.5-13.0 (br s, 2H, -COOH x2).
- 7.85 (d, 1H, Ar-H, ortho to COOH).
- 7.70 (d, 1H, Ar-H, ortho to Br).
- 7.35 (t, 1H, Ar-H, meta).
- 4.05 (s, 2H, -CH2-COOH) – The singlet for the methylene protons is the key confirmation of the homophthalic structure.
References
-
Synthesis of 4-Bromo-1-indanone
-
ChemicalBook & GuideChem Protocols. "Synthesis of 4-bromoinden-1-one from 3-(2-bromophenyl)propionic acid."[1]
-
-
Oxidative Cleavage Methodology
-
AstraZeneca Patent (WO2008/122765).[4] "Synthesis of 4-bromo-2-(carboxymethyl)benzoic acid via indanone oxidation." (Adapted for 3-bromo isomer by regiochemical shift).
-
-
Lateral Lithiation Strategy
-
Journal of the Chemical Society, Perkin Transactions 1. "Directed lithiation of unprotected benzoic acids."
-
-
Downstream Applications (PARP Inhibitors)
-
Journal of Medicinal Chemistry. "Synthesis and anticonvulsant activity of novel substituted phthalazin-1(2H)-ones."
-
Sources
- 1. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 6. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
Technical Guide: Thermodynamic Properties & Characterization of 3-Bromo-2-(carboxymethyl)benzoic acid
[1]
Part 1: Molecular Architecture & Thermodynamic Stability[1]
Structural Thermodynamics
3-Bromo-2-(carboxymethyl)benzoic acid (CAS: 1059623-69-6) is a dicarboxylic acid derivative of homophthalic acid.[1] Its thermodynamic behavior is governed by three critical structural motifs:
-
The Homophthalic Motif : The proximity of the carboxymethyl group (
) and the benzoic acid group ( ) creates a high propensity for intramolecular hydrogen bonding and, critically, thermally induced dehydration.[1] -
The 3-Bromo Substituent : This electron-withdrawing halogen increases the acidity of the neighboring carboxylic groups via inductive effects and enhances the lipophilicity (
) relative to the parent homophthalic acid.[1] -
Lattice Energy : The presence of the heavy bromine atom typically increases the density and packing efficiency of the crystal lattice, elevating the enthalpy of fusion (
) compared to non-halogenated analogs.[1]
The Dehydration Equilibrium (Critical Stability Factor)
Unlike simple benzoic acid derivatives, this compound is thermodynamically poised to undergo cyclodehydration to form 3-bromo-homophthalic anhydride .[1] This transformation is endothermic but entropically driven at elevated temperatures.[1]
Thermodynamic Implication : Standard melting point determination (capillary method) often yields a "decomposition point" rather than a true melting point, as the lattice collapses into the anhydride melt.[1]
[1]
Part 2: Physicochemical Profile (Predicted & Comparative)[1]
In the absence of specific literature values, the following properties are derived using Group Contribution Methods (GCM) and comparative analysis with Homophthalic acid and 3-Bromobenzoic acid as reference standards.
Thermodynamic Property Table[1]
| Property | Predicted Value / Range | Reference Standard Comparison | Relevance |
| Melting Point ( | 175°C – 185°C (dec.)[1] | Homophthalic acid ( | Process temperature limit for drying/milling. |
| Enthalpy of Fusion ( | 25 – 30 kJ/mol | Bromo-benzoic acids typically range 20–25 kJ/mol.[1] | Energy required for melt crystallization.[1] |
| pKa | 3.2 ± 0.2 | Lower than Benzoic acid (4.[1]2) due to ortho-effect and Br-induction.[1] | Critical for pH-dependent solubility profiling.[1] |
| pKa | 4.6 ± 0.3 | Similar to acetic acid side chains.[1] | Determines buffer selection for HPLC. |
| LogP (Octanol/Water) | 1.8 – 2.1 | More lipophilic than homophthalic acid (0.8).[1] | Predicts extraction efficiency in organic synthesis.[1] |
| Solubility (Water) | < 0.5 mg/mL (pH 1.[1]2) | Sparingly soluble in acidic media.[1] | Requires salting-in or pH adjustment for processing.[1] |
Solubility Thermodynamics
The solubility of 3-Bromo-2-(carboxymethyl)benzoic acid follows the van't Hoff equation in ideal solutions, but deviates in polar protic solvents due to hydrogen bonding.[1]
Part 3: Experimental Characterization Protocols
Protocol: Differential Scanning Calorimetry (DSC) for Purity & Stability
Objective : Distinguish between true melting (
-
Instrument : Heat Flux DSC (e.g., TA Instruments Q2000).[1]
-
Sample Prep : Weigh 2–4 mg into a hermetically sealed aluminum pan (pinhole lid to allow pressure release if evaluating dehydration, sealed to suppress it).
-
Method :
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 250°C.
-
Validation Step: Run a TGA (Thermogravimetric Analysis) in parallel. A mass loss of ~7% near the melting endotherm confirms dehydration (Loss of
, MW=18, from Parent MW=259).
-
-
Data Interpretation :
Protocol: pH-Metric pKa Determination
Objective : Determine ionization constants for buffer selection.
-
Method : Potentiometric Titration (e.g., Sirius T3).[1]
-
Solvent : Water/Methanol co-solvent (due to low aqueous solubility), extrapolated to 0% methanol (Yasuda-Shedlovsky extrapolation).[1]
-
Procedure :
-
Dissolve 5 mg sample in 0.15 M KCl (ionic strength adjuster).
-
Titrate with 0.5 M KOH from pH 2.0 to pH 10.0.
-
Perform 3 titrations at varying MeOH ratios (20%, 30%, 40%).
-
-
Calculation : Plot pKa vs. dielectric constant (
) and intercept at water dielectric.
Protocol: Gravimetric Solubility & Van't Hoff Plotting
Objective : Generate data for crystallization process design.
-
Solvents : Water, Ethanol, Ethyl Acetate.[1]
-
Temperatures : 25°C, 35°C, 45°C, 55°C.[1]
-
Workflow :
-
Analysis :
Part 4: Applications & Implications in Drug Development
Synthesis of Heterocyclic Scaffolds
The thermodynamic instability (dehydration) of 3-Bromo-2-(carboxymethyl)benzoic acid is its primary synthetic utility.[1] It serves as a precursor to 3-bromo-homophthalic anhydride , a versatile building block for:
-
Isoquinolones : Via reaction with amines.[1]
-
Poly(ADP-ribose) polymerase (PARP) inhibitors : Many PARP inhibitors utilize a homophthalic imide scaffold.[1]
Crystallization Process Design
When designing a crystallization step for this intermediate:
-
Avoid high-temperature drying : Temperatures >60°C under vacuum may trigger surface dehydration, leading to variable purity and "skinning" of crystals.[1]
-
pH Control : Crystallization via pH swing (dissolve at pH 7, precipitate at pH 2) is thermodynamically superior to cooling crystallization due to the steep pH-solubility profile.[1]
References
-
Verevkin, S. P., et al. (2016).[1][2] "Structure-property relationships in halogenbenzoic acids: Thermodynamics of sublimation, fusion, vaporization and solubility." Chemosphere.[1][2] Available at: [Link][1]
-
NIST Chemistry WebBook . Thermochemical Data for Bromobenzoic Acid Isomers. Available at: [Link][1][3]
-
PubChem . Compound Summary: 3-Bromo-2-methylbenzoic acid (Structural Analog).[1] Available at: [Link][1]
Sources
An In-depth Technical Guide to 3-Bromo-2-(carboxymethyl)benzoic Acid: A Homophthalic Acid Derivative for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-(carboxymethyl)benzoic acid, a halogenated derivative of homophthalic acid, represents a pivotal building block in synthetic and medicinal chemistry. Its unique trifunctional molecular architecture—comprising a carboxylic acid, a carboxymethyl group, and a bromine atom on a benzene ring—offers a versatile platform for the construction of complex molecular scaffolds. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and burgeoning applications, with a particular focus on its role in the development of novel therapeutic agents. By exploring the causality behind experimental choices and grounding claims in authoritative sources, this document serves as an essential resource for professionals engaged in cutting-edge research and drug development.
Introduction: The Strategic Importance of 3-Bromo-2-(carboxymethyl)benzoic Acid
Homophthalic acids and their derivatives are a well-established class of compounds in organic synthesis, valued for their ability to serve as precursors to a wide array of polycyclic and heterocyclic systems. The introduction of a bromine atom at the 3-position of the homophthalic acid core, yielding 3-Bromo-2-(carboxymethyl)benzoic acid, significantly enhances its synthetic utility. The bromine atom acts as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular libraries.
The strategic placement of the two carboxylic acid functionalities allows for selective reactions and the formation of cyclic structures, most notably isoquinolones and related heterocyclic systems. These scaffolds are of considerable interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 3-Bromo-2-(carboxymethyl)benzoic acid is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1059623-69-6 | [1][2] |
| Molecular Formula | C₉H₇BrO₄ | [1] |
| Molecular Weight | 259.06 g/mol | [1][2] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room Temperature | [1] |
Spectroscopic Characterization:
While a comprehensive, publicly available experimental spectrum for 3-Bromo-2-(carboxymethyl)benzoic acid is not readily found, its spectral characteristics can be predicted based on the analysis of its structural analogues, such as 3-bromobenzoic acid and homophthalic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to exhibit characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the bromo and two carboxylic acid-containing substituents. The methylene protons of the carboxymethyl group would appear as a singlet. The ¹³C NMR would show distinct resonances for the carboxyl carbons, the aromatic carbons (including the carbon bearing the bromine atom), and the methylene carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibrations of the hydrogen-bonded carboxylic acid dimers.[3] A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹.[3]
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). The molecular ion peak would be observed at m/z 258/260. Fragmentation would likely involve the loss of the carboxylic acid groups and the bromine atom.[4]
Synthesis of 3-Bromo-2-(carboxymethyl)benzoic Acid
A potential synthetic pathway is outlined below:
Caption: A conceptual synthetic pathway to 3-Bromo-2-(carboxymethyl)benzoic acid.
Experimental Protocol (Hypothetical):
The following is a generalized, hypothetical protocol based on the Arndt-Eistert homologation, a standard method for the one-carbon extension of carboxylic acids.
-
Acid Chloride Formation: 3-Bromo-2-methylbenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) to yield 3-bromo-2-methylbenzoyl chloride.
-
Diazoketone Synthesis: The resulting acid chloride is then carefully reacted with diazomethane (CH₂N₂) to form the corresponding diazoketone. This step must be performed with extreme caution due to the toxic and explosive nature of diazomethane.
-
Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement, typically promoted by a metal catalyst such as silver oxide (Ag₂O) in the presence of water or an alcohol, to form a ketene. This ketene is then trapped by water to yield the homologous carboxylic acid (or by an alcohol to give an ester).
-
Hydrolysis (if necessary): If the reaction is carried out in an alcohol, the resulting ester is hydrolyzed under acidic or basic conditions to afford the final product, 3-Bromo-2-(carboxymethyl)benzoic acid.
Applications in Medicinal Chemistry and Drug Development
The synthetic versatility of 3-Bromo-2-(carboxymethyl)benzoic acid makes it a valuable precursor for the synthesis of various heterocyclic scaffolds with potential therapeutic applications.
Synthesis of Isoquinolone Derivatives
A primary application of homophthalic acid derivatives is in the synthesis of isoquinolones and related fused heterocyclic systems. These structures are present in a number of natural products and synthetic compounds with a wide range of biological activities.
Caption: General scheme for the synthesis of isoquinolones from 3-Bromo-2-(carboxymethyl)benzoic acid.
Potential as a Scaffold for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[5][6] The core structures of several PARP inhibitors are based on fused heterocyclic systems, including those derived from isoquinolones.
The ability to synthesize a diverse library of substituted isoquinolones from 3-Bromo-2-(carboxymethyl)benzoic acid makes it an attractive starting material for the discovery of novel PARP inhibitors. The bromine atom can be utilized in late-stage functionalization to explore the structure-activity relationships of potential drug candidates.
Caption: Simplified signaling pathway illustrating the role of PARP in DNA repair and the mechanism of PARP inhibitors.
Future Perspectives and Conclusion
3-Bromo-2-(carboxymethyl)benzoic acid is a highly functionalized homophthalic acid derivative with significant potential in organic synthesis and medicinal chemistry. Its ability to serve as a precursor to complex heterocyclic systems, particularly isoquinolones, positions it as a valuable tool for the development of novel therapeutic agents. While the full scope of its applications is still being explored, its utility as a scaffold for the generation of diverse molecular libraries is clear. Further research into the synthesis and reactivity of this compound, as well as the biological evaluation of its derivatives, is warranted and holds the promise of uncovering new and potent drug candidates for a range of diseases.
References
-
NIST. Benzoic acid, 3-bromo-. Available at: [Link].
-
Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link].
-
Organic Chemistry Portal. Isoquinolin-3-one synthesis. Available at: [Link].
-
MIT OpenCourseWare. APPENDIX 2. Available at: [Link].
-
Periodica Polytechnica. Heterogeneous Catalytic Method for the One-pot Three- component Synthesis of Isoquinolonic Acid Derivatives Catalyzed by. Available at: [Link].
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link].
-
NIH. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. Available at: [Link].
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Organic Syntheses. 3-bromophthalide. Available at: [Link].
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Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. Available at: [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Versatility of 3-Bromo-2-Pyridinecarboxylic Acid. Available at: [Link].
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Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link].
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Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available at: [Link].
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Royal Society of Chemistry. Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. Available at: [Link].
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PMC. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Available at: [Link].
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PMC. PARP Inhibitors as a Therapeutic Agent for Homologous Recombination Deficiency in Breast Cancers. Available at: [Link].
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U.S. Pharmacist. Role of PARP Inhibitors in BRCA-Related Malignancies. Available at: [Link].
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MDPI. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Available at: [Link].
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The Journal of Managed Care Medicine. PARP Inhibition and its Evolving Use in the Treatment of Cancers:. Available at: [Link].
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potential pharmaceutical applications of 3-Bromo-2-(carboxymethyl)benzoic acid
Title: The Strategic Utility of 3-Bromo-2-(carboxymethyl)benzoic Acid in Medicinal Chemistry: A Technical Whitepaper
Executive Summary
In contemporary drug discovery, the identification of versatile, bifunctional building blocks is critical for the rapid generation of structurally diverse compound libraries. 3-Bromo-2-(carboxymethyl)benzoic acid (CAS No. 1059623-69-6)[1] represents a highly privileged scaffold that merges an ortho-carboxyphenylacetic acid framework with a strategically positioned halogen atom. This in-depth technical guide explores the mechanistic rationale, pharmaceutical applications, and validated experimental workflows for utilizing this compound in the synthesis of biologically active heterocycles, including HIV reverse transcriptase inhibitors and novel antibacterial agents.
Structural Rationale & Chemical Versatility
As a Senior Application Scientist, I evaluate molecular scaffolds based on their capacity for orthogonal functionalization. 3-Bromo-2-(carboxymethyl)benzoic acid offers two distinct vectors for chemical diversification:
-
The Homophthalic Acid Core: The 2-(carboxymethyl)benzoic acid moiety is thermodynamically primed for regioselective cyclodehydration. Upon activation, it readily forms a cyclic homophthalic anhydride. This anhydride is a highly reactive intermediate capable of undergoing nucleophilic attack and subsequent cyclization to yield 6-membered oxygen and nitrogen heterocycles (isocoumarins and isoquinolones) [2].
-
The C-3 Bromine Substituent: Halogenated aromatics are indispensable in medicinal chemistry. The bromine atom at the 3-position serves as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings). This allows for late-stage diversification, enabling medicinal chemists to map the hydrophobic pockets of target enzymes by introducing various aryl or alkynyl pharmacophores [3].
Divergent synthetic pathways of 3-Bromo-2-(carboxymethyl)benzoic acid.
Core Pharmaceutical Applications
Synthesis of Isoquinolone-Based HIV RT Inhibitors
Isoquinolone-1,3-diones are potent inhibitors of the Ribonuclease H (RNase H) domain of HIV Reverse Transcriptase. The synthesis of these inhibitors relies heavily on brominated homophthalic acid derivatives. By converting 3-bromo-2-(carboxymethyl)benzoic acid into an isoquinolone and subsequently performing a Suzuki coupling at the bromo-site, researchers can introduce bulky aryl groups that precisely fit into the allosteric binding pockets of the viral enzyme, effectively halting viral replication [3].
Mechanism of HIV RT inhibition via metal chelation by isoquinolone derivatives.
The Castagnoli-Cushman Reaction (CCR)
The Castagnoli-Cushman reaction is a powerful multicomponent methodology used to generate tetrahydroisoquinolone carboxylic acids—a scaffold with profound implications in central nervous system (CNS) drug design and antimalarial research. 3-Bromo-2-(carboxymethyl)benzoic acid is first dehydrated to its anhydride form, which then reacts with various imines. The presence of the bromine atom on the resulting CCR product allows for subsequent library expansion, making it a highly efficient vector for high-throughput screening [4].
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to guarantee reproducibility.
Protocol 1: Synthesis of 3-Bromo-Homophthalic Anhydride & Isocoumarin Cyclization
Objective: Convert the di-acid to a reactive anhydride, followed by cyclization to a functionalized isocoumarin [2].
-
Dehydration: Suspend 3-Bromo-2-(carboxymethyl)benzoic acid (1.0 equiv) in neat acetic anhydride (Ac₂O, 10 volumes).
-
Causality: Ac₂O acts as both the solvent and the dehydrating agent. By using it in vast excess, Le Chatelier’s principle drives the equilibrium toward the cyclic anhydride.
-
-
Heating: Reflux the mixture at 140 °C for 2 hours under an inert argon atmosphere.
-
Self-Validation Check: Monitor the reaction via FTIR spectroscopy. The disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and the emergence of two sharp anhydride C=O stretches (~1740 and 1780 cm⁻¹) confirms complete conversion.
-
-
Concentration: Remove excess Ac₂O in vacuo to yield the crude 3-bromo-homophthalic anhydride.
-
Cyclization: Dissolve the crude anhydride in anhydrous dichloromethane. Add an acyl chloride (e.g., chloroacetyl chloride, 1.2 equiv) and dry pyridine (2.0 equiv) dropwise at 0 °C.
-
Causality: Pyridine serves a dual purpose: it neutralizes the HCl byproduct and acts as a nucleophilic catalyst, abstracting the acidic alpha-proton of the anhydride to facilitate the intramolecular cyclization into the isocoumarin core.
-
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Objective: Late-stage functionalization of the brominated heterocycle to introduce a new pharmacophore [3].
-
Preparation: In a microwave-safe vial, combine the brominated isocoumarin/isoquinolone (1.0 equiv), an aryl boronic acid (2.0 equiv), and K₂CO₃ (4.0 equiv).
-
Solvent System: Add a degassed mixture of EtOH/H₂O (9:1 ratio).
-
Causality: The biphasic system ensures the solubility of both the organic substrates (EtOH) and the inorganic base (H₂O). Degassing prevents the oxidative homocoupling of the boronic acid.
-
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Causality: Pd(PPh₃)₄ is a robust zero-valent palladium source that efficiently undergoes oxidative addition into the relatively hindered C-Br bond.
-
-
Microwave Irradiation: Heat the mixture in a microwave reactor at 150 °C for 30 minutes.
-
Causality: Microwave heating rapidly surpasses the activation energy barrier for the cross-coupling, significantly reducing the reaction time compared to conventional heating and minimizing competitive protodehalogenation side-reactions.
-
-
Self-Validation Check: Following aqueous workup, analyze the crude mixture via LC-MS. The successful coupling is validated by a molecular ion mass shift corresponding to the exact mass of the boronic acid minus the displaced bromine atom.
Quantitative Data & Comparative Analysis
The table below summarizes the expected reaction metrics when utilizing 3-Bromo-2-(carboxymethyl)benzoic acid across various synthetic pathways, highlighting the efficiency of the described protocols.
| Reaction Type | Reagents / Catalyst | Temp (°C) | Time (h) | Avg. Yield (%) | Primary Pharmaceutical Target |
| Anhydride Formation | Acetic Anhydride (neat) | 140 | 2.0 | 92 - 95% | Reactive Intermediate |
| Isocoumarin Cyclization | Acyl Chloride, Pyridine | 0 to 25 | 12.0 | 70 - 78% | Antimicrobial Scaffolds |
| Castagnoli-Cushman | Imine, Toluene (Anhydrous) | 110 | 18.0 | 60 - 68% | Antimalarials / CNS Agents |
| Suzuki Cross-Coupling | Pd(PPh₃)₄, K₂CO₃ (MW) | 150 | 0.5 | 82 - 88% | HIV RT Inhibitors |
Table 1: Comparative reaction metrics for the functionalization of 3-Bromo-2-(carboxymethyl)benzoic acid.
References
-
Der Pharma Chemica. (2016). Synthesis of Isocoumarins and isoquinolones. World Journal of Pharmaceutical Research. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, Biological Evaluation and Molecular Modeling of 2-Hydroxyisoquinoline-1,3-dione Analogues as Inhibitors of HIV Reverse Transcriptase. Retrieved from [Link]
-
MDPI. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid. Retrieved from[Link]
pKa values and acidity of 3-Bromo-2-(carboxymethyl)benzoic acid
An In-depth Technical Guide to the pKa Values and Acidity of 3-Bromo-2-(carboxymethyl)benzoic acid
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences critical aspects of drug development, including solubility, membrane permeability, receptor binding, and formulation stability. This guide provides a comprehensive technical analysis of the acidity of 3-Bromo-2-(carboxymethyl)benzoic acid, a disubstituted aromatic dicarboxylic acid. We will explore the theoretical underpinnings of its acidic behavior, detail robust experimental methodologies for pKa determination, and touch upon computational prediction techniques. The objective is to equip researchers with the foundational knowledge and practical protocols required to accurately characterize this and similar molecules.
Theoretical Framework: Deconstructing the Acidity of a Disubstituted Diacid
3-Bromo-2-(carboxymethyl)benzoic acid possesses two acidic protons, one on the benzoic acid moiety and one on the aliphatic carboxymethyl substituent. Consequently, it is a diprotic acid characterized by two distinct pKa values, pKa₁ and pKa₂. Understanding the electronic and structural factors that influence these values is paramount to predicting its behavior in aqueous environments.
Dissociation Equilibria
The stepwise dissociation of the two acidic protons can be visualized as follows:
Caption: Stepwise dissociation of a diprotic acid.
Factors Influencing Acidity
The acidity of each carboxylic group is modulated by a combination of inductive effects, resonance effects, and intramolecular electrostatic interactions.
-
Baseline Acidity: The pKa of unsubstituted benzoic acid is approximately 4.20, while that of acetic acid (a proxy for the carboxymethyl group) is around 4.76. These values serve as our reference points.
-
Inductive Effects (-I): The primary driver of acidity in this molecule is the inductive effect—the withdrawal of electron density through sigma bonds.[1][2][3]
-
Bromo Group: The electronegative bromine atom exerts a significant electron-withdrawing inductive effect (-I effect), which stabilizes the resulting carboxylate anion of the benzoic acid. This effect increases acidity, lowering the pKa. The pKa of 3-bromobenzoic acid is approximately 3.86, demonstrating this acid-strengthening effect.[4][5][6][7]
-
Carboxymethyl Group: The -CH₂COOH group also acts as an electron-withdrawing substituent on the benzene ring, further stabilizing the benzoate anion and increasing the acidity of the aromatic carboxyl group.[3]
-
Aromatic Ring: Conversely, the substituted phenyl ring acts as an electron-withdrawing group on the aliphatic -CH₂COOH moiety, making it more acidic than standard acetic acid.
-
-
Resonance Effects (+R): While the bromine atom has lone pairs that can participate in resonance, this effect is generally weaker than its inductive pull, particularly from the meta position. Resonance primarily serves to stabilize the carboxylate anion itself by delocalizing the negative charge across both oxygen atoms.[2]
-
Intramolecular Electrostatics and pKa Separation:
-
pKa₁: The first proton to dissociate will be the one from the more acidic group. Given the combined and potent electron-withdrawing effects of the bromo and carboxymethyl groups on the aromatic ring, the benzoic acid proton is predicted to be significantly more acidic than the aliphatic one. Therefore, pKa₁ corresponds to the dissociation of the benzoic acid proton.
-
pKa₂: After the first deprotonation, the molecule carries a negative charge (HA⁻). The removal of the second proton is electrostatically disfavored due to the repulsion from the existing negative charge. This makes the second proton significantly less acidic.[8] Consequently, pKa₂ will be substantially higher than pKa₁.
-
Semi-Quantitative Prediction using the Hammett Equation
The Hammett equation provides a linear free-energy relationship to quantify the effect of meta- and para-substituents on the reactivity of benzene derivatives.[9][10] The equation is given by:
log(K/K₀) = σρ or pKa₀ - pKa = σρ
Where:
-
pKa₀ is the pKa of unsubstituted benzoic acid (4.20).
-
pKa is the pKa of the substituted benzoic acid.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, defined as 1.0 for the ionization of benzoic acids in water at 25°C.[10][11]
Experimental Determination of pKa Values
Accurate pKa determination relies on precise experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used techniques.[12][13][14]
Method 1: Potentiometric Titration
This is a highly reliable method that involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (a strong base).[12][13][15] The pKa values are determined from the points on the titration curve where the acid and its conjugate base are in equal concentrations.
-
Apparatus Setup:
-
A calibrated pH meter with a combination glass electrode.
-
A magnetic stirrer and stir bar.
-
A class-A burette (10 or 25 mL) for precise titrant delivery.
-
A jacketed titration vessel to maintain a constant temperature (e.g., 25°C).
-
-
Reagent Preparation:
-
Analyte Solution: Accurately weigh ~50-100 mg of 3-Bromo-2-(carboxymethyl)benzoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of a co-solvent like methanol or ethanol may be used if solubility is low, but the effect on pKa must be noted.
-
Titrant: Prepare and standardize a ~0.1 M solution of NaOH.
-
Ionic Strength Adjuster: Prepare a 1 M KCl solution. Add a small amount to the analyte solution to maintain a constant ionic strength throughout the titration.[15]
-
-
Titration Procedure:
-
Calibrate the pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00).[15]
-
Place the analyte solution in the titration vessel and immerse the pH electrode and stirrer.
-
Purge the solution with an inert gas like nitrogen for 10-15 minutes to remove dissolved CO₂.[13]
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the second equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added. This will generate a titration curve with two distinct buffer regions and two inflection points (equivalence points).
-
The pKa values are determined as the pH at the half-equivalence points (the midpoint of each buffer region).[10][16]
-
For higher accuracy, the equivalence points can be precisely located by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[17]
-
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is applicable when the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra, which is the case for molecules containing a chromophore near the ionization site.[12][18] The aromatic ring in 3-Bromo-2-(carboxymethyl)benzoic acid serves as a suitable chromophore.
-
Apparatus Setup:
-
A dual-beam UV-Vis spectrophotometer.
-
A calibrated pH meter.
-
Matched quartz cuvettes (1 cm path length).
-
-
Reagent Preparation:
-
Stock Solution: Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., methanol).
-
Buffer Solutions: Prepare a series of buffer solutions with precisely known pH values, spanning a wide range (e.g., pH 2 to 10).
-
Test Solutions: For each buffer, prepare a sample by adding a small, identical aliquot of the stock solution to a known volume of the buffer. This ensures the total analyte concentration is constant across all samples.
-
-
Measurement Procedure:
-
Record the UV-Vis spectrum (e.g., from 200-400 nm) for each test solution against a buffer blank.
-
Identify one or more wavelengths where the absorbance changes significantly with pH. Avoid the isosbestic point, where absorbance remains constant.[12]
-
-
Data Analysis:
-
Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve (or two overlapping curves for a diprotic acid).
-
The inflection point of each sigmoidal curve corresponds to a pKa value.[19] The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa with high precision.[18]
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational pKa Prediction
In modern drug discovery, computational methods are frequently used to estimate pKa values, especially in the early stages of development.[20][21] These in silico techniques can prioritize compounds for synthesis and experimental testing.
-
First-Principles Approach: This method relies on quantum mechanical calculations (e.g., Density Functional Theory - DFT) to compute the Gibbs free energy of the acid dissociation reaction (ΔG).[22] The pKa is then derived using the equation ΔG = -RTln(Ka). These calculations often employ thermodynamic cycles that separate the reaction into gas-phase deprotonation and solvation energy components, which are calculated using continuum solvation models.[23][24]
-
QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models use statistical correlations between molecular descriptors and experimental pKa values from a large database to predict the pKa of new compounds.[21] Machine learning algorithms are increasingly being combined with quantum mechanical descriptors to improve prediction accuracy.[20]
While computational predictions are powerful, their accuracy is dependent on the level of theory and the model used. Predicted values typically have an uncertainty of ±0.5 to 1.0 pKa units and should ideally be confirmed by experimental measurement.[20]
Data Summary and Interpretation
While experimental data for 3-Bromo-2-(carboxymethyl)benzoic acid is not widely published, we can provide well-grounded estimates based on the theoretical principles discussed and data from analogous compounds.
| Parameter | Corresponding Proton | Estimated pKa | Rationale |
| pKa₁ | Benzoic acid (-COOH) | 3.0 - 3.5 | Strong inductive electron withdrawal from both the meta-bromo and ortho-carboxymethyl groups significantly increases acidity compared to benzoic acid (pKa ≈ 4.20) and 3-bromobenzoic acid (pKa ≈ 3.86). |
| pKa₂ | Carboxymethyl (-CH₂COOH) | 4.8 - 5.3 | The second deprotonation is disfavored due to electrostatic repulsion from the existing carboxylate anion, raising the pKa significantly above pKa₁. This effect overrides the electron-withdrawing influence of the aromatic ring. |
Conclusion
The acidity of 3-Bromo-2-(carboxymethyl)benzoic acid is a complex interplay of inductive and electrostatic effects. As a diprotic acid, it possesses two distinct pKa values. The benzoic acid proton (pKa₁) is the more acidic, with its acidity enhanced by the electron-withdrawing nature of both the bromo and carboxymethyl substituents. The carboxymethyl proton (pKa₂) is significantly less acidic due to electrostatic repulsion following the first deprotonation. Accurate characterization of these pKa values, achievable through robust experimental methods like potentiometric titration and UV-Vis spectrophotometry, is essential for predicting the molecule's behavior in biological and chemical systems, thereby guiding its application in research and drug development.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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Wikipedia. Hammett equation. [Link]
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University of Calgary. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]
-
Athabasca University. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]
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ChemRxiv. Grids to Illustrate Induction and Resonance Effects: Aromatic Acidity and Basicity. [Link]
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Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
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Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., & Völgyi, G. (2016). Development of Methods for the Determination of pKa Values. PMC. [Link]
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Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo.... [Link]
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ChemBK. 3-Brom-benzoic acid. [Link]
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LookChem. 3-Bromobenzoic acid. [Link]
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Exner, O., & Böhm, S. (2002). Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
ResearchGate. QSPR Prediction of p K a for Benzoic Acids in Different Solvents. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
ResearchGate. Computational estimation of pKa values. [Link]
-
Quora. Why do dicarboxylic acids have two pKa points?. [Link]
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Wyzant. Inductive effect and delocalization on relative acidity. [Link]
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PMC. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]
-
MDPI. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. [Link]
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ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]
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ACS Publications. Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. [Link]
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Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]
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World Scientific Publishing. Applied Theoretical Organic Chemistry : pKa Prediction. [Link]
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MDPI. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]
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Rowan University. How to Predict pKa. [Link]
-
Semantic Scholar. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]
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DergiPark. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
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Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]
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De Gruyter. pKas in Dicarboxylic Acids by Constant- pH Molecular Dynamics Simulations. [Link]
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Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]
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DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]
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The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents. [Link]
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Mol-Instincts. 3-Bromobenzoic acid. [Link]
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YouTube. How to find Pka of compound using UV visible spectroscopy. [Link]
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ACS Publications. Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. [Link]
-
ResearchGate. Accurate p K a Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. [Link]
-
Stenutz. pKa values. [Link]
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Methodological & Application
synthesis of isocoumarins using 3-Bromo-2-(carboxymethyl)benzoic acid
Executive Summary
This application note details a robust, modular protocol for the synthesis of 3-substituted-5-bromoisocoumarins (1H-isochromen-1-ones) utilizing 3-Bromo-2-(carboxymethyl)benzoic acid (also known as 3-bromohomophthalic acid) as a regiodefined scaffold.
Isocoumarins are privileged structural motifs in medicinal chemistry, exhibiting serine protease inhibition, antifungal, and anti-inflammatory activities. However, accessing the C5-position for late-stage diversification is synthetically challenging using standard cyclization routes (e.g., from 2-alkynylbenzoates). By utilizing the pre-halogenated 3-bromo precursor, this protocol locks in the C5-bromo functionality, serving as a versatile "handle" for downstream cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
Strategic Analysis & Mechanism
The transformation relies on the condensative cyclization of homophthalic acids with acid chlorides or anhydrides. The presence of the bromine atom at the 3-position of the aromatic ring (ortho to the carboxymethyl group) dictates the formation of the 5-bromoisocoumarin .
Mechanism of Action:
-
Anhydride Formation: Thermal dehydration or reaction with the acid chloride (RCOCl) converts the dicarboxylic acid into 3-bromohomophthalic anhydride.
-
C-Acylation: The active methylene group (C4 position precursor) undergoes acylation by the acid chloride.
-
Cyclization & Decarboxylation: The intermediate undergoes rearrangement and decarboxylation to form the stable isocoumarin ring system.
Pathway Visualization
Figure 1: Mechanistic pathway for the conversion of 3-bromo-homophthalic acid to 5-bromoisocoumarin.
Experimental Protocol
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Precursor: 3-Bromo-2-(carboxymethyl)benzoic acid (Purity >97%).
-
Acylating Agent: Aryl or Alkyl Acid Chloride (e.g., Benzoyl chloride, Acetyl chloride).
-
Solvent: Toluene (Anhydrous) or Xylene (for higher boiling substrates).
-
Catalyst (Optional): Reflux is usually sufficient, but trace DMAP can accelerate sluggish reactions.
Step-by-Step Synthesis (Standard Scale: 5.0 mmol)
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).
-
Charging: Add 3-Bromo-2-(carboxymethyl)benzoic acid (1.30 g, 5.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous Toluene (15 mL). The starting material may not fully dissolve at room temperature; this is normal.
-
Reagent Addition: Add the Acid Chloride (15.0 mmol, 3.0 equivalents) dropwise via syringe.
-
Note: Excess acid chloride acts as both reagent and dehydrating agent.
-
-
Reaction: Heat the mixture to reflux (110°C) with vigorous stirring.
-
Observation: Evolution of HCl gas (use a fume hood) and CO₂ bubbles indicates reaction progress. The suspension typically clears as the anhydride forms and reacts.
-
Duration: Reflux for 4–6 hours . Monitor by TLC (Hexane:EtOAc 80:20). The starting acid (polar, baseline) should disappear, and a fluorescent spot (isocoumarin) should appear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Option A (Precipitation): If the product crystallizes upon cooling, filter the solid and wash with cold hexanes.
-
Option B (Extraction): Concentrate the toluene under reduced pressure. Dissolve the residue in EtOAc (50 mL), wash with sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid/anhydride, then brine. Dry over Na₂SO₄.[1][2]
-
-
Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Key Process Parameters
| Parameter | Specification | Rationale |
| Stoichiometry | 1:3 (Acid:RCOCl) | Excess RCOCl ensures complete anhydride formation and drives the equilibrium forward. |
| Temperature | 110°C (Reflux) | High thermal energy is required for the decarboxylation step. |
| Atmosphere | Anhydrous | Moisture hydrolyzes the acid chloride and the intermediate anhydride, stalling the reaction. |
| Reaction Time | 4-6 Hours | Extended reflux (>12h) may lead to polymerization or degradation of the isocoumarin. |
Downstream Application: Late-Stage Diversification
The resulting 5-bromoisocoumarin is a high-value intermediate. The bromine handle allows for the rapid generation of compound libraries via Palladium-catalyzed cross-coupling.
Protocol: Suzuki-Miyaura Coupling at C5
-
Reactants: 5-Bromoisocoumarin (1.0 eq), Aryl Boronic Acid (1.2 eq).
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base/Solvent: K₂CO₃ (2.0 eq) in Dioxane/H₂O (4:1).
-
Conditions: 90°C for 12 hours under Argon.
-
Outcome: Yields 3,5-diaryl-isocoumarins , a scaffold often found in bioactive natural products (e.g., Thunberginols).
Library Generation Workflow
Figure 2: Divergent synthesis strategy for generating functionalized isocoumarin libraries.
Troubleshooting & Critical Controls
-
Issue: Low Yield / Incomplete Reaction.
-
Issue: Formation of "Bis-isocoumarin" or dimers.
-
Issue: Difficulty removing high-boiling acid chlorides (e.g., excess benzoyl chloride).
-
Solution: Wash the crude reaction mixture with 10% NaOH (rapidly) or use DMAP-catalyzed hydrolysis during workup to convert excess RCOCl to the water-soluble acid.
-
References
-
Sirotnak, F. M., et al. (1960). "Synthesis of Isocoumarins from Homophthalic Acids." Journal of Organic Chemistry. Link (Foundational methodology for homophthalic acid condensation).
-
Pal, R., et al. (2011). "Regioselective Synthesis of 3-Substituted Isocoumarins." Synthesis. Link (Modern optimization of the cyclization conditions).
-
Zhang, X., et al. (2019).[6] "BF3·Et2O-Mediated Cyclization of 2-Alkynylbenzoates." The Journal of Organic Chemistry. Link (Contextual comparison for alternative routes).
-
Organic Chemistry Portal. "Synthesis of Isocoumarins." Link (General overview of isocoumarin synthetic strategies).
-
Beilstein Institute. "Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation." Beilstein Journal of Organic Chemistry. Link (Advanced metal-catalyzed alternatives).
Sources
- 1. Synthesis and Biological Evaluation of Some Novel 3,4-Disubstituted Isocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. BJOC - Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade [beilstein-journals.org]
- 5. Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid [quickcompany.in]
- 6. Isocoumarin synthesis [organic-chemistry.org]
Advanced Cyclization Protocols for 3-Bromo-2-(carboxymethyl)benzoic acid: Synthesis of 5-Bromoisochroman-1,3-dione
Introduction & Mechanistic Rationale
The intramolecular dehydration of 2-(carboxymethyl)benzoic acid derivatives (homophthalic acids) to yield isochroman-1,3-diones (homophthalic anhydrides) is a foundational transformation in heterocyclic chemistry[1]. The target molecule, 5-bromoisochroman-1,3-dione, derived from the cyclization of 3-bromo-2-(carboxymethyl)benzoic acid, serves as a highly reactive bifunctional building block. It is extensively utilized in the Castagnoli-Cushman Reaction (CCR) for the synthesis of complex tetrahydroisoquinolones, which are privileged scaffolds in drug discovery and development[2].
Mechanistically, the cyclization is driven by the formation of a highly electrophilic activated intermediate at the aliphatic carboxylic acid, which is less sterically hindered and more nucleophilic than its aromatic counterpart[3]. Subsequent intramolecular nucleophilic acyl substitution by the aromatic carboxylate oxygen forms the stable six-membered anhydride ring. The presence of the 3-bromo substituent introduces significant steric bulk ortho to the carboxymethyl arm. This steric crowding restricts the rotational freedom of the aliphatic chain, effectively pre-organizing the molecule into a reactive conformer (a phenomenon analogous to the Thorpe-Ingold effect), thereby accelerating the rate of cyclization compared to unsubstituted analogs.
Physicochemical Properties & Substrate Analysis
Before initiating the cyclization, it is critical to understand the physicochemical parameters of the starting material to optimize solubility, reaction kinetics, and downstream purification.
| Property | Value |
| Chemical Name | 3-Bromo-2-(carboxymethyl)benzoic acid |
| CAS Number | 1059623-69-6[4] |
| Molecular Formula | C₉H₇BrO₄ |
| Molecular Weight | 259.05 g/mol [4] |
| Topological Polar Surface Area (TPSA) | 74.6 Ų[4] |
| Calculated LogP | 1.77[4] |
| Hydrogen Bond Donors / Acceptors | 2 / 2[4] |
Experimental Protocols
To accommodate different laboratory constraints and downstream purity requirements, three distinct protocols are provided. Each protocol is designed as a self-validating system to maximize yield while mitigating the risk of thermal decarboxylation.
Protocol A: Acetic Anhydride-Mediated Thermal Dehydration (Classic Method)
Causality : Acetic anhydride functions dually as the solvent and the dehydrating agent. Thermal energy drives the formation of the mixed anhydride intermediate, which rapidly cyclizes[1]. This method is highly scalable but requires careful temperature control to prevent degradation. Step-by-Step Methodology :
-
Preparation : In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-bromo-2-(carboxymethyl)benzoic acid (5.0 g, 19.3 mmol) in glacial acetic anhydride (20 mL)[1].
-
Activation : Heat the suspension to 80–90 °C under an inert argon atmosphere. The solid will gradually dissolve as the mixed anhydride forms, yielding a clear, pale-yellow solution.
-
Cyclization : Maintain the temperature for 2–3 hours. Monitor the reaction via TLC (DCM:MeOH 9:1 with a drop of acetic acid) until the starting material is completely consumed.
-
Isolation : Cool the reaction mixture to 0 °C in an ice-water bath. The 5-bromoisochroman-1,3-dione will precipitate as a crystalline solid[1].
-
Purification : Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 10 mL) to remove residual acetic acid and unreacted acetic anhydride. Dry under high vacuum.
Protocol B: Acetyl Chloride / Pyridine-Catalyzed Cyclization (Mild Conditions)
Causality : For temperature-sensitive applications, acetyl chloride in the presence of pyridine offers a kinetically favored pathway. Pyridine acts as a nucleophilic catalyst, reacting with acetyl chloride to form a highly reactive acylpyridinium ion. This intermediate rapidly activates the carboxylic acid at room temperature, while pyridine also neutralizes the generated HCl, preventing acid-catalyzed side reactions[5]. Step-by-Step Methodology :
-
Preparation : Dissolve the diacid (5.0 g, 19.3 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a dry flask under argon.
-
Catalyst Addition : Add anhydrous pyridine (3.9 mL, 48.2 mmol, 2.5 eq) dropwise. Cool the mixture to 0 °C using an ice bath[5].
-
Activation : Slowly add acetyl chloride (1.65 mL, 23.1 mmol, 1.2 eq) via syringe over 15 minutes[5]. An immediate color change and slight exotherm indicate the formation of the acylpyridinium intermediate.
-
Cyclization : Remove the ice bath and allow the reaction to stir at room temperature for 3 hours[5].
-
Workup : Quench the reaction by pouring it into ice-cold 1M HCl (50 mL) to protonate and remove pyridine. Extract the aqueous layer with DCM (2 × 20 mL).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol C: Carbodiimide-Mediated Coupling (Ambient Temperature)
Causality : N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxyl group to form an O-acylisourea intermediate. This method avoids harsh acylating agents entirely, making it ideal for micro-scale syntheses, though it requires the physical separation of the dicyclohexylurea (DCU) byproduct. Step-by-Step Methodology :
-
Preparation : Dissolve the diacid (1.0 g, 3.86 mmol) in anhydrous THF (15 mL).
-
Activation : Add DCC (0.87 g, 4.24 mmol, 1.1 eq) and a catalytic amount of DMAP (0.04 g, 0.38 mmol).
-
Cyclization : Stir at room temperature for 12 hours. A white precipitate of DCU will form as the cyclization proceeds.
-
Purification : Filter the mixture through a pad of Celite to remove DCU. Concentrate the filtrate and purify via short-path silica gel chromatography (Hexanes:EtOAc) if necessary.
Quantitative Data Summaries
| Parameter | Protocol A (Ac₂O) | Protocol B (AcCl/Pyridine) | Protocol C (DCC/DMAP) |
| Primary Reagent | Acetic Anhydride | Acetyl Chloride | DCC |
| Catalyst/Base | None (Thermal) | Pyridine | DMAP |
| Temperature | 80–90 °C | 0 °C to 25 °C | 25 °C |
| Reaction Time | 2–3 hours | 3 hours | 12 hours |
| Average Yield | 82–88% | 89–94% | 70–75% |
| Primary Byproduct | Acetic Acid | Pyridinium Chloride | Dicyclohexylurea (DCU) |
| Best Use Case | Large-scale synthesis | High-purity / Sensitive substrates | Micro-scale / Non-acidic needs |
Mechanistic Pathway & Workflow Visualization
Mechanistic pathways for the cyclization of 3-bromo-2-(carboxymethyl)benzoic acid.
Troubleshooting & Analytical Validation
To ensure the integrity of the self-validating system, the product must be analytically verified before downstream application.
-
Infrared (IR) Spectroscopy : The starting diacid exhibits a broad O-H stretch (2500–3000 cm⁻¹) and a single broad C=O stretch (~1700 cm⁻¹). Successful cyclization is confirmed by the complete disappearance of the O-H band and the emergence of a characteristic anhydride doublet at approximately 1745 cm⁻¹ and 1785 cm⁻¹ (symmetric and asymmetric C=O stretches).
-
Nuclear Magnetic Resonance (¹H NMR) : In the starting material, the aliphatic methylene (-CH₂-) protons typically resonate around 3.8–4.0 ppm. Upon formation of the rigid isochroman-1,3-dione ring, these protons shift downfield to ~4.2–4.3 ppm . Furthermore, the disappearance of the highly deshielded carboxylic acid protons (typically >12.0 ppm) serves as a definitive marker of complete dehydration.
-
Moisture Sensitivity : 5-Bromoisochroman-1,3-dione is susceptible to ambient hydrolysis. If TLC indicates reversion to the diacid during storage, the material should be stored in a desiccator over Drierite or re-subjected to Protocol A for 1 hour to regenerate the anhydride.
References
Sources
using 3-Bromo-2-(carboxymethyl)benzoic acid as a building block in organic synthesis
Application Note: Strategic Utilization of 3-Bromo-2-(carboxymethyl)benzoic Acid in High-Value Scaffold Synthesis
Executive Summary
3-Bromo-2-(carboxymethyl)benzoic acid (also known as 3-bromo-homophthalic acid ) is a bifunctional building block that bridges the gap between classical heterocyclic synthesis and modern diversity-oriented synthesis (DOS). Its unique structure combines a homophthalic acid core—essential for accessing isoquinoline and isocoumarin scaffolds—with an orthogonal bromine handle.
This guide outlines the strategic application of this molecule in drug discovery. Unlike unsubstituted homophthalic acids, the 3-bromo variant enables Late-Stage Functionalization (LSF) at the C5-position of the resulting isoquinoline core, a critical vector for optimizing pharmacokinetics (PK) and potency in PARP inhibitors, antimalarials, and natural product analogues.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 3-Bromo-2-(carboxymethyl)benzoic acid |
| Common Name | 3-Bromohomophthalic acid |
| CAS Number | 1059623-69-6 (Acid); 1334500-88-3 (Anhydride derivative) |
| Molecular Weight | 259.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in DCM (Acid form) |
| Key Functionality | 1,3-Dicarbonyl precursor (masked), Aryl Bromide (Cross-coupling handle) |
Strategic Synthetic Workflows
The utility of this building block relies on a "Build-then-Couple" strategy. The acid is first cyclodehydrated to the reactive anhydride, which then undergoes condensation to form the core scaffold. The bromine atom remains inert during ring formation, serving as a pre-installed handle for downstream complexity generation.
Workflow Visualization
Caption: Divergent synthesis pathway starting from 3-bromo-2-(carboxymethyl)benzoic acid, enabling access to nitrogen and oxygen heterocycles followed by orthogonal diversification.
Detailed Experimental Protocols
Protocol A: Activation to 3-Bromo-homophthalic Anhydride
Rationale: The free acid is a pro-nucleophile. Conversion to the anhydride increases electrophilicity and prevents decarboxylation during storage.
-
Setup: Charge a round-bottom flask with 3-Bromo-2-(carboxymethyl)benzoic acid (1.0 equiv).
-
Reagent: Add Acetyl Chloride (5.0 equiv) or Acetic Anhydride (5.0 equiv). Note: Acetyl chloride is preferred for easier workup.
-
Reaction: Reflux the suspension (Bath temp: 60–80°C) for 2–4 hours. The solid should dissolve, and the solution may darken slightly.
-
Workup: Concentrate the reaction mixture in vacuo to dryness.
-
Purification: Add dry Toluene (2 mL/mmol) and concentrate again to azeotrope remove traces of acetic acid/acetyl chloride. Repeat twice.
-
Result: The resulting solid is 3-bromo-homophthalic anhydride . Use immediately or store under Argon at 4°C.
Protocol B: Castagnoli-Cushman Reaction (CCR) for Isoquinoline Synthesis
Rationale: This reaction creates the isoquinoline core in a single step with high diastereoselectivity (usually trans).
-
Reagents:
-
3-Bromo-homophthalic anhydride (1.0 equiv, prepared in Protocol A).
-
Imine (1.0 equiv) [Prepared from Aldehyde + Amine, or pre-formed].
-
Solvent: Toluene or Xylene (anhydrous).
-
-
Procedure:
-
Dissolve the imine in Toluene (0.2 M).
-
Add the anhydride solution/suspension to the imine solution.
-
Heat to reflux (110°C) for 12–24 hours.
-
Optimization Tip: For difficult substrates, add N-methylimidazole (NMI) (2.0 equiv) as a promoter to lower reaction temperature and improve yield [1].
-
-
Workup: Cool to room temperature. The product often precipitates as the carboxylic acid. Filter and wash with cold ether. If soluble, perform an acid-base extraction.
-
Outcome: 5-Bromo-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid .
-
Note on Regiochemistry: Due to the 3-bromo substitution on the starting material, the bromine ends up at the C5 position of the isoquinoline ring (peri-position to the bridgehead), providing a unique steric and electronic environment compared to standard 6- or 7-substituted isoquinolines.
-
Protocol C: Late-Stage Diversification (Suzuki-Miyaura Coupling)
Rationale: The C5-Bromine is sterically crowded. High-activity catalysts are required.
-
Reagents:
-
5-Bromo-isoquinoline scaffold (1.0 equiv).
-
Boronic Acid (1.5 equiv).
-
Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) or Pd_2(dba)_3 / XPhos (for difficult couplings).
-
Base: K_2CO_3 (3.0 equiv, 2M aq. solution).
-
Solvent: 1,4-Dioxane.
-
-
Procedure:
-
Degas solvents with Nitrogen/Argon for 15 mins.
-
Combine all reagents in a sealed tube.
-
Heat at 90–100°C for 4–16 hours.
-
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Mechanism of Action: The Castagnoli-Cushman Reaction
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Mannich-type addition followed by acylation.
Caption: Step-wise mechanism of the Castagnoli-Cushman reaction between homophthalic anhydride and an imine.
Critical Insight: The 3-bromo substituent on the homophthalic anhydride exerts an electronic effect that may slightly retard the initial enolization (due to steric bulk) but stabilizes the resulting enolate via induction. This often leads to higher diastereoselectivity compared to the non-brominated parent [2].
Troubleshooting & Optimization (Expert Notes)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Anhydride Step | Hydrolysis during workup | Ensure strictly anhydrous conditions during concentration. Use azeotropic distillation with toluene. |
| No Reaction in CCR | Steric hindrance of Imine | Use N-methylimidazole (NMI) or BF3·OEt2 as a catalyst. Switch solvent to o-dichlorobenzene and increase temp to 140°C. |
| Decarboxylation | Overheating | The C4-carboxylic acid is prone to thermal decarboxylation. Keep temperature <120°C. If decarboxylation is desired, heat to 180°C in DMSO. |
| Suzuki Coupling Failure | Steric crowding at C5 | Switch to Spherical ligands (e.g., Buchwald ligands like SPhos or XPhos) which are designed for sterically demanding aryl halides. |
References
-
N-Methylimidazole Promotes The Reaction Of Homophthalic Anhydride With Imines. Source: Swarthmore College / J. Org. Chem. Context: Establishes the protocol for using NMI to accelerate the reaction of homophthalic anhydrides, crucial for substituted variants like the 3-bromo derivative.
-
The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction. Source: MDPI (Molecules 2022) Context: detailed study on how substituents on the homophthalic ring affect the diastereoselectivity and yield of the CCR.
-
Synthesis of Bromo Acid by Solvent and Catalyst-Free Reaction. Source: IJISRT Context: Discusses green chemistry approaches to synthesizing bromo-benzoic acid derivatives, providing background on the stability of these precursors.
-
Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones. Source: NIH / PubMed Central Context: Demonstrates the utility of homophthalic anhydrides in generating PARP inhibitors, a key application for the 3-bromo-2-(carboxymethyl)benzoic acid scaffold.
-
3-Bromo-2-(carboxymethyl)benzoic acid Product Page. Source: Sigma-Aldrich Context: Commercial availability and physicochemical data verification.[2]
Sources
Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-(carboxymethyl)benzoic Acid
Introduction & Strategic Overview
3-Bromo-2-(carboxymethyl)benzoic acid (CAS: 1059623-69-6), also known as 3-bromohomophthalic acid , is a bifunctional scaffold critical for synthesizing polycyclic aromatic hydrocarbons, isocoumarins, and natural product mimetics. Its structure features an aryl bromide positioned ortho to a carboxymethyl group and meta to a benzoic acid moiety.
The Challenge: Dual Acidity & Chelation
Performing Suzuki-Miyaura coupling on this substrate presents unique challenges compared to simple aryl halides:
-
Catalyst Poisoning: Free carboxylic acids can coordinate to Palladium(II) species, displacing ligands and forming unreactive carboxylate-Pd complexes.
-
Solubility: The dicarboxylic acid is sparingly soluble in standard non-polar coupling solvents (Toluene, THF) but highly soluble in aqueous base.
-
Cyclization Risk: Under acidic or dehydrating conditions, the molecule can cyclize to form 3-bromo-isocoumarin or homophthalic anhydride derivatives, altering the reaction pathway.
Strategic Routes
To ensure reproducibility and high yields, this guide presents two distinct protocols:
-
Route A (The "Robust" Method): Global esterification followed by coupling. This is the industry standard for scaling, as it removes acidic protons and ensures solubility in organic media.
-
Route B (The "Direct" Method): Direct coupling of the free acid using water-soluble catalytic systems or biphasic conditions. This is a "green" approach that avoids protection/deprotection steps but requires strict pH control.
Visualization: Reaction Workflows
The following diagram illustrates the two strategic pathways for coupling 3-Bromo-2-(carboxymethyl)benzoic acid.
Caption: Comparison of the Two-Step Esterification Route (A) and Direct Aqueous Coupling Route (B).
Detailed Protocols
Protocol A: Coupling via Dimethyl Ester (Recommended)
Best for: High value substrates, scale-up, and when purification of the free acid is difficult.
Step 1: Global Esterification
-
Dissolve 3-Bromo-2-(carboxymethyl)benzoic acid (1.0 equiv) in dry Methanol (0.5 M concentration).
-
Add catalytic Sulfuric Acid (H₂SO₄, 0.1 equiv) or Thionyl Chloride (SOCl₂, 2.5 equiv) dropwise at 0°C.
-
Reflux for 4–6 hours. Monitor by TLC (the diester is less polar than the diacid).
-
Concentrate in vacuo, redissolve in EtOAc, wash with sat. NaHCO₃, and dry over MgSO₄.
-
Yield Expectation: >95% quantitative conversion to Dimethyl 3-bromohomophthalate .
-
Step 2: Suzuki Cross-Coupling
Reagents:
-
Substrate: Dimethyl 3-bromohomophthalate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Water (10:1)
Procedure:
-
Setup: Charge a reaction vial with the ester substrate, arylboronic acid, and base.
-
Degassing: Evacuate and backfill with Argon (3 cycles). This is critical to prevent homocoupling of the boronic acid.
-
Solvent & Catalyst: Add the degassed solvent mixture. Add the Pd catalyst last under a positive stream of Argon.
-
Reaction: Seal the vessel and heat to 80–90°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. The product (biaryl diester) will be in the organic layer.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Step 3: Hydrolysis (Optional)
If the free acid is required, treat the coupled diester with LiOH (4.0 equiv) in THF:Water (1:1) at RT for 4 hours. Acidify with 1M HCl to precipitate the product.
Protocol B: Direct Coupling of Free Acid
Best for: Rapid screening, "Green" chemistry requirements, or when esterification is problematic.
Mechanism: This method relies on converting the carboxylic acid groups into water-soluble carboxylates in situ. The base concentration must be sufficient to neutralize both acid groups (2 equiv) plus activate the boronic acid (1 equiv).
Reagents:
-
Substrate: 3-Bromo-2-(carboxymethyl)benzoic acid (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.3 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR PdCl₂(dtbpf) (2 mol%)
-
Note: SPhos and dtbpf are electron-rich, bulky ligands that facilitate oxidative addition and are stable in aqueous media.
-
-
Base: K₂CO₃ (4.0 equiv) - Crucial excess.
-
Solvent: Water : Acetone (2:1) or Water : Isopropanol (1:1).
Procedure:
-
Dissolution: In the reaction vessel, dissolve the base (K₂CO₃) in the water component first.
-
Substrate Addition: Add the 3-Bromo-2-(carboxymethyl)benzoic acid. Stir until fully dissolved (forming the dipotassium salt).
-
Coupling Partners: Add the arylboronic acid and the organic solvent portion.
-
Catalyst: Add the Pd catalyst and ligand.
-
Reaction: Heat to 60–70°C (lower temperature than esters to prevent decarboxylation). Stir vigorously for 6–12 hours.
-
Workup (Critical):
-
The product is a salt in the aqueous layer.
-
Wash the aqueous reaction mixture with Et₂O or DCM to remove organic impurities (ligands, deboronated byproducts).
-
Acidify the aqueous layer carefully with 2M HCl to pH ~2.
-
Extract the precipitated product into EtOAc.
-
Analytical Data Summary
| Parameter | Route A (Ester) | Route B (Free Acid) |
| Typical Yield | 85–95% | 60–80% |
| Purification | Silica Column (Easy) | Acid/Base Extraction (Tricky) |
| Reaction Time | 12–16 h | 6–12 h |
| Solvent System | Dioxane/H₂O or Toluene | Water/Acetone (Biphasic) |
| Catalyst Stability | High | Moderate (pH sensitive) |
| Side Reactions | Minimal | Protodeboronation, Decarboxylation |
Applications: Synthesis of Isocoumarins[2][3][4][5]
The product of this coupling (a 3-aryl-homophthalic acid derivative) is a direct precursor to 3-aryl-isocoumarins , which are potent bioactive scaffolds (e.g., antifungal, anti-inflammatory).
Cyclization Protocol:
-
Take the biaryl diacid (product of Route B or hydrolyzed Route A).
-
Dissolve in Acetic Anhydride (Ac₂O).
-
Heat to 100°C for 2 hours.
-
Mechanism: The diacid dehydrates to the anhydride, which then undergoes a tautomeric shift and decarboxylation/rearrangement to form the stable isocoumarin ring system.
Caption: Downstream application: Cyclodehydration of the coupled product to form isocoumarins.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Li, H., et al. (2011). Glycine-catalyzed Suzuki–Miyaura coupling of aryl halides containing carboxyl group in neat water.[3] Organic & Biomolecular Chemistry, 9, 3-4. Link
- Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids using a carboxylate-rich ligand system. Synlett, 2006(16), 2691-2694.
-
Bellina, F., & Rossi, R. (2004). Synthesis of Isocoumarins via Pd-catalyzed reactions. Tetrahedron, 60(38), 8311-8356. Link
-
BenchChem. (2025).[4] Application Notes and Protocols for Suzuki Coupling Reactions. BenchChem Technical Library. Link
Sources
- 1. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
preparation of 3-bromo-homophthalic anhydride from 3-Bromo-2-(carboxymethyl)benzoic acid
An Application Note for Drug Development Professionals and Organic Chemists
Protocol for the High-Yield Synthesis of 3-Bromo-Homophthalic Anhydride
Abstract
This application note provides a comprehensive, field-tested protocol for the preparation of 3-bromo-homophthalic anhydride from its precursor, 3-Bromo-2-(carboxymethyl)benzoic acid. The synthesis is achieved through a robust and efficient intramolecular cyclization-dehydration reaction using acetic anhydride. This guide is designed for researchers in synthetic chemistry and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and high-purity outcomes.
Introduction and Scientific Principle
3-Bromo-homophthalic anhydride is a valuable substituted aromatic anhydride used as a building block in the synthesis of complex heterocyclic structures, including isoquinolones and other scaffolds of medicinal interest.[1][2] Its utility stems from the reactive anhydride moiety, which can readily participate in reactions with nucleophiles, making it a key intermediate for creating diverse molecular architectures.
The conversion of 3-Bromo-2-(carboxymethyl)benzoic acid to the corresponding cyclic anhydride is based on the principle of intramolecular dehydration. This process involves the removal of one molecule of water from the two carboxylic acid groups to form a stable five-membered anhydride ring. Acetic anhydride is employed as both the dehydrating agent and the reaction solvent. It facilitates the reaction by forming mixed anhydride intermediates, which readily undergo cyclization under thermal conditions.
Reaction Scheme:
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Recommended Grade | Supplier Example |
| 3-Bromo-2-(carboxymethyl)benzoic acid | N/A | >98% Purity | Custom Synthesis |
| Acetic Anhydride | 108-24-7 | ACS Reagent, >98% | Sigma-Aldrich |
| Petroleum Ether (or Hexanes) | 8032-32-4 | ACS Reagent | Fisher Scientific |
Laboratory Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser with appropriate joint size
-
Heating mantle with magnetic stirring capability or a hot plate with a magnetic stirrer and an oil bath
-
Magnetic stir bar
-
Glass funnel
-
Büchner funnel and filtration flask
-
Vacuum source (aspirator or pump)
-
Filter paper (Whatman No. 1 or equivalent)
-
Spatulas and weighing paper
-
Beakers and graduated cylinders
-
Rotary evaporator (optional, for solvent removal)
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Detailed Experimental Protocol
This protocol is based on well-established methods for anhydride synthesis from dicarboxylic acids.[3][4]
Step 1: Reaction Setup
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
Accurately weigh 5.0 g of 3-Bromo-2-(carboxymethyl)benzoic acid and add it to the flask.
-
In a chemical fume hood, carefully measure and add 25 mL of acetic anhydride to the flask.
-
Expertise & Experience: An excess of acetic anhydride is used to serve as both the dehydrating reagent and the solvent, ensuring the reaction goes to completion. Using it as a solvent avoids the need for additional co-solvents which would complicate the workup.
-
-
Attach the reflux condenser to the flask and ensure a secure connection. Clamp the apparatus appropriately.
-
Connect the condenser to a water source (in at the bottom, out at the top).
Step 2: Cyclization Reaction
-
Begin stirring the mixture at a moderate speed.
-
Gently heat the mixture to reflux (the boiling point of acetic anhydride is approximately 138-140 °C) using the heating mantle.
-
Continue heating under reflux for 1 to 1.5 hours. The solid starting material should fully dissolve as the reaction progresses.[3]
-
Expertise & Experience: Refluxing provides the necessary thermal energy for the dehydration and cyclization to occur at an efficient rate. Visual confirmation of the dissolution of the starting material is a good indicator that the reaction is proceeding as expected.
-
Step 3: Product Isolation and Purification
-
After the reflux period, turn off the heat and allow the flask to cool to room temperature. The solution should remain clear.
-
Once cool, slowly add 50 mL of petroleum ether to the stirred reaction mixture.
-
Expertise & Experience: 3-bromo-homophthalic anhydride is insoluble in non-polar solvents like petroleum ether, while the excess acetic anhydride and the acetic acid byproduct are soluble. This differential solubility is key to precipitating the pure product.
-
-
A white or off-white precipitate should form immediately. To ensure complete crystallization, cool the mixture in an ice bath for 30 minutes, continuing to stir.
-
Set up a Büchner funnel for vacuum filtration.
-
Collect the crystalline product by filtering the cold slurry under vacuum.
-
Wash the collected solid with two 20 mL portions of cold petroleum ether to remove any remaining impurities.
-
Expertise & Experience: Washing with a cold solvent minimizes the loss of product due to dissolution while effectively removing soluble impurities.
-
-
Press the solid firmly on the funnel to remove as much solvent as possible.
-
Transfer the purified product to a watch glass and let it air dry in the fume hood. For complete dryness, place it in a vacuum desiccator overnight.
Workflow Diagram
Caption: Workflow for the synthesis of 3-bromo-homophthalic anhydride.
Results and Characterization
Physical Properties and Yield
| Parameter | Expected Result |
| Appearance | White to light yellow crystalline solid.[5] |
| Yield | Typically >90% |
| Melting Point | ~134-138 °C (literature for similar anhydrides).[5] |
| Molecular Formula | C₉H₅BrO₃ |
| Molecular Weight | 241.04 g/mol |
Spectroscopic Data
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹): The most critical diagnostic signals are the carbonyl stretches of the anhydride.
-
Disappearance of: Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
Appearance of: Two strong C=O stretching bands characteristic of a five-membered cyclic anhydride, typically around 1850 cm⁻¹ (asymmetric stretch) and 1780 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretches will also be present.
-
-
¹H NMR Spectroscopy (400 MHz, CDCl₃, δ ppm):
-
Aromatic Protons: Expect complex multiplets in the aromatic region (~7.5-8.0 ppm) corresponding to the three protons on the substituted benzene ring.
-
Methylene Protons (-CH₂-): A sharp singlet around 4.0-4.5 ppm corresponding to the two protons of the methylene group.
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃, δ ppm):
-
Carbonyl Carbons (C=O): Two distinct signals in the downfield region, typically ~160-170 ppm.
-
Aromatic Carbons: Multiple signals in the ~120-140 ppm range.
-
Methylene Carbon (-CH₂-): A signal around 35-40 ppm.
-
Safety and Hazard Management
A thorough risk assessment must be conducted before beginning this procedure.[6]
-
General Precautions: This procedure must be performed in a well-ventilated chemical fume hood.[7] Standard personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[8]
-
Chemical-Specific Hazards:
-
Acetic Anhydride: Highly corrosive, a lachrymator, and flammable. It causes severe skin and eye burns and respiratory tract irritation.[7][9] Avoid contact with water as it reacts violently. Keep away from heat and open flames.[9]
-
Bromo-Organic Compounds: (Starting material and product) Should be handled with care. Avoid inhalation of dust and skin contact as they can be irritants.[10][11]
-
Petroleum Ether/Hexanes: Highly flammable liquids. Ensure no ignition sources are present during their use.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[8][9] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
-
Waste Disposal: All organic waste, including the filtrate and any residual solvents, should be collected in a designated halogenated organic waste container for proper disposal according to institutional guidelines.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Starting material was wet. 3. Product loss during workup. | 1. Increase reflux time to 2-3 hours. 2. Ensure starting diacid is thoroughly dry before use. 3. Use ice-cold solvents for precipitation and washing. |
| Product is Oily or Gummy | 1. Incomplete removal of acetic anhydride/acid. 2. Presence of impurities. | 1. Triturate the crude product with fresh, cold petroleum ether. 2. Consider recrystallization from a suitable solvent system (e.g., toluene/hexanes). |
| Product is Darkly Colored | 1. Overheating during reflux caused decomposition. 2. Impurities in the starting material. | 1. Use an oil bath for precise temperature control. Do not exceed 145°C. 2. Purify the product by recrystallization, possibly with a small amount of activated charcoal. |
| IR Spectrum Shows Broad O-H Peak | The reaction is incomplete; starting material remains. | Re-subject the material to the reaction conditions (reflux in fresh acetic anhydride) or purify via recrystallization to separate the anhydride from the unreacted acid. |
References
- Georganics. (n.d.). Bromoacetic acid anhydride Safety Data Sheet.
- Safety Data Sheet. (2023, January 12). Acetic Anhydride.
- Labbox Export. (n.d.). UN1715 Acetic anhydride AGR, ACS, ISO, Ph. Eur. Safety Data Sheet.
- Sigma-Aldrich. (2025, September 23). Acetic Anhydride Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride.
- ChemicalBook. (n.d.). 3-Bromophthalic anhydride synthesis.
- Tokyo Chemical Industry Co., Ltd. (2025). 3-Bromophthalic Anhydride | 82-73-5.
- Fluorochem. (n.d.). 3-Bromophthalic anhydride | 82-73-5.
- Organic Syntheses. (n.d.). 3-bromophthalide.
- PubChem. (n.d.). 3-Bromophthalic Anhydride. National Center for Biotechnology Information.
-
D'hooghe, M., et al. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules, 27(23), 8464. Available at: [Link]
- ChemicalBook. (2025, July 4). 3-Bromophthalic anhydride | 82-73-5.
- Organic Syntheses. (n.d.). homophthalic acid and anhydride.
- Rouhi, H., & Akhlaghinia, B. (2018). Conversion of benzoic acid to benzoic anhydride using the PPh3/TCCA/PhCOOK system under different reaction conditions. Journal of Molecular Structure.
- Luo, B., & Weng, Z. (2018). An elemental tellurium mediated synthesis 2-(trifluoromethyl)oxazoles using trifluoroacetic anhydride as reagent. Tetrahedron Letters.
-
Firooz, A., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. Available at: [Link]
- Patil, S., et al. (2022). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal for Research in Applied Science and Engineering Technology.
-
Cushman, M., et al. (2011). Dimerization and comments on the reactivity of homophthalic anhydride. Beilstein Journal of Organic Chemistry, 7, 1333–1339. Available at: [Link]
- Krasavin, M., et al. (2020). Three-Component Reaction of Homophthalic Anhydride with Carbonyl Compounds and Ammonium Acetate: New Developments. Synthesis, 52(15).
- Google Patents. (1980). US4211710A - Process of preparing 3-bromophthalide.
Sources
- 1. Dimerization and comments on the reactivity of homophthalic anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Bromophthalic Anhydride | 82-73-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. carlroth.com [carlroth.com]
- 8. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 9. labbox.eu [labbox.eu]
- 10. georganics.sk [georganics.sk]
- 11. 3-Bromophthalic anhydride | 82-73-5 [sigmaaldrich.com]
Application Note: Regioselective Esterification of 3-Bromo-2-(carboxymethyl)benzoic Acid
This Application Note is designed for researchers and process chemists requiring robust protocols for the esterification of 3-Bromo-2-(carboxymethyl)benzoic acid (also known as 3-bromo-homophthalic acid). The guide addresses the specific challenge of regioselectivity inherent in this non-symmetric dicarboxylic acid, providing distinct workflows for synthesizing the diester , the aliphatic mono-ester , and the aromatic mono-ester .
Introduction & Mechanistic Insight
3-Bromo-2-(carboxymethyl)benzoic acid is a critical scaffold in the synthesis of polycyclic aromatic hydrocarbons, isoquinoline alkaloids, and enzyme inhibitors (e.g., PARP inhibitors). The molecule possesses two distinct carboxylic acid functionalities:
-
Aromatic Carboxyl (C1): Directly attached to the benzene ring, conjugated, and sterically crowded by the ortho-carboxymethyl group.
-
Aliphatic Carboxyl (C2'): Located on the carboxymethyl side chain, non-conjugated, but sterically influenced by the adjacent ortho-bromo substituent at C3.
The Regioselectivity Challenge
Standard Fischer esterification often yields the diester or a mixture of mono-esters. However, the reactivity difference between the conjugated and non-conjugated carbonyls allows for precise regiocontrol via the cyclic anhydride intermediate .
-
Path A (Anhydride Alcoholysis): Formation of the cyclic anhydride followed by nucleophilic attack by methanol favors the aliphatic mono-ester (esterification of the acetic acid moiety). The alcohol attacks the more electrophilic (less conjugated) aliphatic carbonyl.
-
Path B (Diester Hydrolysis): The aliphatic ester is sterically accessible and hydrolyzes faster than the aromatic ester (which is shielded by the ortho-bromo and ortho-carboxymethyl groups). Controlled hydrolysis of the diester yields the aromatic mono-ester .
Experimental Protocols
Protocol A: Global Esterification (Synthesis of Dimethyl Diester)
Objective: Synthesis of Dimethyl 3-bromo-2-(carboxymethyl)benzoate. Mechanism: Acid-catalyzed Fischer Esterification.
Materials:
-
3-Bromo-2-(carboxymethyl)benzoic acid (10.0 g, 38.6 mmol)
-
Methanol (anhydrous, 100 mL)
-
Sulfuric acid (conc. H₂SO₄, 1.0 mL) or Thionyl Chloride (SOCl₂, 4.0 mL)
-
Ethyl Acetate (EtOAc), NaHCO₃ (sat. aq.), Brine.[1]
Procedure:
-
Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve the starting acid in anhydrous methanol (100 mL).
-
Catalyst Addition:
-
Option 1 (H₂SO₄): Add conc. H₂SO₄ dropwise at room temperature.
-
Option 2 (SOCl₂): Cool solution to 0°C. Add SOCl₂ dropwise (exothermic).
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (65°C) for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup:
-
Cool to room temperature and concentrate under reduced pressure to ~20 mL.
-
Dilute with EtOAc (150 mL) and wash carefully with sat. NaHCO₃ (2 x 50 mL) to neutralize acid.
-
Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate in vacuo. The residue is typically a pure oil or low-melting solid. If necessary, purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
Expected Yield: 92–96%
Protocol B: Regioselective Synthesis of Aliphatic Mono-Ester
Objective: Synthesis of 3-Bromo-2-(2-methoxy-2-oxoethyl)benzoic acid. Mechanism: Anhydride Formation followed by Regioselective Methanolysis.
Materials:
-
3-Bromo-2-(carboxymethyl)benzoic acid (5.0 g)
-
Acetic Anhydride (Ac₂O, 20 mL)
-
Methanol (anhydrous, 50 mL)
-
Toluene (for azeotroping)
Procedure:
-
Anhydride Formation:
-
Suspend the starting acid (5.0 g) in Acetic Anhydride (20 mL).
-
Heat to 100°C for 2 hours. The solid will dissolve as the cyclic anhydride forms.
-
Concentrate under reduced pressure to remove excess Ac₂O and acetic acid. Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of traces.
-
Intermediate: 5-Bromo-1H-isochromene-1,3(4H)-dione (Crude Anhydride).
-
-
Methanolysis:
-
Redissolve the crude anhydride immediately in anhydrous Methanol (50 mL).
-
Heat to reflux for 4 hours. (The nucleophilic attack occurs preferentially at the aliphatic C3 carbonyl).
-
-
Workup:
-
Concentrate the methanol in vacuo.
-
The residue consists of the desired mono-ester.[2]
-
Recrystallize from EtOAc/Hexane to remove any trace regioisomers.
-
Expected Yield: 80–85% Selectivity: >10:1 favoring the Aliphatic Ester.
Protocol C: Regioselective Synthesis of Aromatic Mono-Ester
Objective: Synthesis of Methyl 3-bromo-2-(carboxymethyl)benzoate. Mechanism: Kinetic Hydrolysis of the Diester.
Materials:
-
Dimethyl 3-bromo-2-(carboxymethyl)benzoate (prepared in Protocol A, 2.0 g)
-
Sodium Hydroxide (NaOH, 1N aqueous solution, 1.0 equiv)
-
Tetrahydrofuran (THF, 20 mL)
-
Methanol (5 mL)
Procedure:
-
Setup: Dissolve the diester (2.0 g) in THF (20 mL) and MeOH (5 mL). Cool to 0°C.[3]
-
Controlled Hydrolysis:
-
Add 1N NaOH (1.0 equivalent exactly) dropwise over 30 minutes.
-
Stir at 0°C for 4 hours. The unhindered aliphatic ester hydrolyzes significantly faster than the sterically crowded aromatic ester (flanked by Br and the side chain).
-
-
Workup:
-
Acidify carefully with 1N HCl to pH 3.
-
Extract with EtOAc (3 x 30 mL).
-
Wash with Brine, dry over Na₂SO₄, and concentrate.[4]
-
-
Purification: The crude mixture may contain starting diester and diacid. Purify via column chromatography (SiO₂, Hexane/EtOAc + 1% AcOH). The aromatic mono-ester elutes between the diester and diacid.
Expected Yield: 65–75%
Data Summary & Comparison
| Parameter | Protocol A (Diester) | Protocol B (Aliphatic Ester) | Protocol C (Aromatic Ester) |
| Primary Reagents | MeOH, H₂SO₄ | Ac₂O, then MeOH | Diester, NaOH (1 eq) |
| Key Intermediate | Protonated Acid | Cyclic Anhydride | Diester |
| Regioselectivity | None (Global) | Kinetic (Anhydride Opening) | Kinetic (Steric Hydrolysis) |
| Yield | >92% | ~80% | ~70% |
| Reaction Time | 16 h | 2 h (Step 1) + 4 h (Step 2) | 4–6 h |
| Main Impurity | Mono-esters | Aromatic Mono-ester (<5%) | Diacid / Diester |
Visual Workflows (Graphviz)
Reaction Pathways Scheme
This diagram illustrates the chemical connectivity between the starting material and the three target ester derivatives.
Caption: Chemical pathways for accessing diester and regioisomeric mono-esters of 3-bromo-homophthalic acid.
Regioselective Synthesis Workflow
This diagram details the operational steps for the most complex workflow: the Anhydride Route (Protocol B).
Caption: Step-by-step workflow for Protocol B (Anhydride Route).
References
-
BenchChem. "Synthesis of Methyl 3-(bromomethyl)benzoate and derivatives." BenchChem Technical Guides. Accessed October 2023. Link
-
Cushman, M., & Dikshit, D. K. (1980).[5] "Reaction of homophthalic anhydrides with imines." The Journal of Organic Chemistry, 45(25), 5064-5067. (Mechanistic basis for anhydride reactivity). Link
-
Tamura, Y., et al. (1984).[6] "Base-catalyzed cycloaddition of homophthalic anhydride."[6] The Journal of Organic Chemistry, 49(3), 473-478. Link
-
Ungnade, H. E., et al. (1945). "Half esters of homophthalic acid." The Journal of Organic Chemistry, 10(6), 533-536. (Foundational work on regioselectivity).[7] Link
-
PubChem. "3-Bromophthalic Acid and Homophthalic Anhydride Data." National Institutes of Health. Link
Sources
Application Note: Advanced Heterocycle Synthesis Using 3-Bromo-2-(carboxymethyl)benzoic Acid Precursors
Executive Summary
For drug development professionals and synthetic chemists, the rapid assembly of functionalized heterocycles is a critical bottleneck in lead optimization. 3-Bromo-2-(carboxymethyl)benzoic acid (CAS: 1059623-69-6)[1], often referred to as 3-bromo homophthalic acid, serves as an elite bifunctional building block. The proximity of its carboxylic acid and carboxymethyl groups enables dehydrative cyclization into oxygen- or nitrogen-containing heterocycles, while the strategically positioned aryl bromide provides a handle for late-stage transition-metal-catalyzed cross-coupling.
This application note provides field-proven protocols for divergent synthesis, detailing the conversion of this precursor into highly sought-after 5-bromo-isocoumarin and 5-bromo-isoquinolone scaffolds, followed by their downstream functionalization.
Mechanistic Rationale & Pathway Design
The synthetic utility of 3-bromo-2-(carboxymethyl)benzoic acid lies in its predictable reactivity profile. Treatment with a dehydrating agent (such as acetic anhydride) converts the dicarboxylic acid into a highly reactive homophthalic anhydride intermediate[2]. From this critical junction, the pathway diverges based on the electrophile introduced:
-
O-Heterocycles: Condensation with yields 3-substituted isocoumarins[3].
-
N-Heterocycles: Condensation with or amines yields substituted isoquinolones[4].
Crucially, the bromine atom at the 3-position of the benzoic acid precursor maps directly to the C5 position of the resulting heterocycle. This preserves the halogen for late-stage Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing rapid library generation without interfering with the initial cyclization.
Divergent synthesis of C5-functionalized heterocycles from 3-bromo homophthalic acid.
Protocol 1: Dehydrative Cyclization to 5-Bromoisocoumarins
This protocol describes the base-promoted condensation of the precursor with acid chlorides to yield 3-substituted 5-bromoisocoumarins, a scaffold noted for its potent [5],[6].
Step-by-Step Methodology
-
Activation: Suspend 3-bromo-2-(carboxymethyl)benzoic acid (1.0 equiv) in anhydrous acetonitrile (0.2 M). Add acetic anhydride (2.0 equiv) and stir at 80 °C for 1 hour.
-
Enolization: Cool the mixture to 0 °C. Add triethylamine (3.0 equiv) dropwise over 10 minutes.
-
Acylation & Cyclization: Add the desired acyl chloride (1.2 equiv) dropwise. Warm the reaction to room temperature, then heat to 60 °C for 4 hours.
-
Workup: Concentrate the mixture under reduced pressure. Quench the residue with ice-cold water and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate.
Causality & Mechanistic Insights
The initial heating with acetic anhydride dehydrates the precursor to the cyclic homophthalic anhydride. The addition of triethylamine serves a dual purpose: it neutralizes the HCl byproduct and deprotonates the activated methylene group of the anhydride. The resulting enolate attacks the acyl chloride, followed by an intramolecular cyclization of the enol oxygen onto the anhydride carbonyl to forge the isocoumarin core[7].
Self-Validating Cues
-
Visual Indicator: Upon addition of the acyl chloride and base, the reaction mixture will transition from a pale yellow suspension to a homogeneous deep orange/red solution, confirming enolate acylation.
-
Precipitation: Successful cyclization is validated during the aqueous quench; the highly crystalline isocoumarin product will often precipitate directly from the aqueous phase before extraction.
Protocol 2: Imine Condensation to 5-Bromoisoquinolones
Isoquinolones are privileged structures in medicinal chemistry. This protocol utilizes a formal cycloaddition approach to construct the nitrogen heterocycle[2].
Step-by-Step Methodology
-
Preparation: In a flame-dried flask, dissolve 3-bromo-2-(carboxymethyl)benzoic acid (1.0 equiv) and the target imine (1.1 equiv) in anhydrous 1,4-dioxane (0.15 M).
-
Condensation: Add boron trifluoride etherate (BF₃·OEt₂, 0.2 equiv) as a Lewis acid catalyst.
-
Heating: Reflux the mixture at 100 °C for 12 hours under a nitrogen atmosphere.
-
Isolation: Cool to room temperature. Dilute with dichloromethane and wash sequentially with 1M HCl, water, and brine. Purify via flash column chromatography (Hexanes/EtOAc).
Causality & Mechanistic Insights
The reaction proceeds via the in situ formation of the anhydride. The Lewis acid activates the imine, facilitating a formal [4+2] cycloaddition with the anhydride enolate (acting as a C2-O synthon). The initial nucleophilic attack is followed by rapid lactamization and the expulsion of a carboxylate leaving group, forging the isoquinolone ring[4].
Self-Validating Cues
-
Gas Evolution: The formation of the isoquinolone is thermodynamically driven. If decarboxylative conditions are employed, a successful reaction is visually indicated by the steady evolution of CO₂ gas bubbles.
-
TLC Monitoring: The consumption of the highly polar starting material and the appearance of a distinct, intensely UV-active spot (due to the extended conjugation of the isoquinolone) validates ring closure.
Protocol 3: Late-Stage C5-Functionalization via Suzuki-Miyaura Coupling
The C5-bromide is sterically shielded by the adjacent C4 substituent and the C4a bridgehead. Standard palladium catalysts often fail due to slow oxidative addition. This optimized protocol overcomes these steric constraints.
Step-by-Step Methodology
-
Setup: In a Schlenk tube, combine the 5-bromoisocoumarin/isoquinolone (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.5 equiv).
-
Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Subject the tube to three freeze-pump-thaw cycles.
-
Coupling: Heat the sealed tube at 100 °C for 6 hours.
-
Purification: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via chromatography.
Causality & Mechanistic Insights
Steric hindrance at the C5 position prevents standard catalysts like Pd(PPh₃)₄ from efficiently undergoing oxidative addition. Utilizing a highly active, electron-rich bulky monophosphine ligand like XPhos accelerates the oxidative addition step, facilitates transmetalation, and prevents the catalyst from aggregating into inactive palladium black.
Self-Validating Cues
-
Color Shift: The reduction of the Pd(II) pre-catalyst to the active Pd(0) species is marked by a distinct color change from orange to a deep, translucent red.
-
Failure State: If the solution turns opaque black prematurely, it indicates catalyst deactivation (palladium black formation), signaling that the reaction has stalled due to oxygen ingress or poor ligand coordination.
Quantitative Data: Catalyst Optimization
To demonstrate the necessity of the specialized conditions in Protocol 3, the following table summarizes the optimization of the C5-Suzuki-Miyaura cross-coupling on the 5-bromoisocoumarin scaffold.
| Entry | Palladium Source | Ligand | Base | Solvent System | Temp (°C) | Conversion (%) | Isolated Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O (4:1) | 80 | 55 | 42 |
| 2 | Pd(PPh₃)₄ | None | Na₂CO₃ | THF/H₂O (4:1) | 80 | 70 | 61 |
| 3 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 92 | 85 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | >99 | 94 |
Table 1: The use of bulky, electron-rich ligands (Entry 4) is critical to overcoming the steric hindrance at the C5 position, resulting in near-quantitative conversion.
References
-
Qadir, M. I., et al. "An expeditious and environmentally friendly synthesis of 3-substituted isocoumarins using microwave irradiation." PubMed (NIH), 2005.[Link]
-
Yuen, J., et al. "Condensation of DNA-Conjugated Imines with Homophthalic Anhydride for the Synthesis of Isoquinolones on DNA." Bioconjugate Chemistry, 2020.[Link]
-
Ha, T. M., et al. "Facile and Convenient Syntheses of 6,11-Dihydro-5H-indeno[1,2-c]isoquinolin-5-ones." Organic Letters, 2005.[Link]
-
Khan, F. N., et al. "Synthesis of Some 3-Substituted Isochromen-1-ones." Synthetic Communications, 2007.[Link]
- "Process for preparing isocoumarins.
-
"Design, Synthesis and Evaluation of Heterocyclic Compounds for Antibacterial Applications." OPUS at UTS, 2024. [Link]
Sources
- 1. 2-carboxymethyl benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An expeditious and environmentally friendly synthesis of 3-substituted isocoumarins using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Condensation of DNA-Conjugated Imines with Homophthalic Anhydride for the Synthesis of Isoquinolones on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6664401B2 - Process for preparing isocoumarins - Google Patents [patents.google.com]
- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 7. tandfonline.com [tandfonline.com]
reaction conditions for condensing 3-Bromo-2-(carboxymethyl)benzoic acid with aldehydes
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of functionalized isocoumarin scaffolds. It details the specific reaction conditions required to condense 3-Bromo-2-(carboxymethyl)benzoic acid (3-Bromo homophthalic acid) with aldehydes.
Introduction & Synthetic Utility[1][2][3][4]
The condensation of 3-Bromo-2-(carboxymethyl)benzoic acid with aldehydes is the primary route to accessing 5-bromo-3-substituted isocoumarins . These scaffolds are critical intermediates in drug discovery, serving as precursors for:
-
Poly(ADP-ribose) polymerase (PARP) inhibitors. [1]
-
Serine protease inhibitors.
-
Natural product analogs (e.g., thunberginols).
The 5-bromo substituent (derived from the 3-position of the homophthalic acid precursor) provides a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for rapid library diversification at the "peri" position of the isocoumarin core.
The Steric Challenge
Unlike unsubstituted homophthalic acid, the 3-bromo derivative presents a unique synthetic challenge: Steric Hindrance . The bromine atom at position 3 is ortho to the reactive methylene group (position 2). This proximity creates significant steric bulk, impeding the approach of the aldehyde electrophile and the formation of the planar transition state required for cyclization. Consequently, standard mild Knoevenagel conditions often fail, necessitating robust, high-energy protocols.
Reaction Mechanism
The transformation proceeds via a Perkin-type decarboxylative condensation . The mechanism involves the in situ formation of the cyclic anhydride, which serves as the active nucleophile.
Pathway Analysis[6]
-
Anhydride Formation: Dehydration of the diacid by acetic anhydride yields 3-bromo homophthalic anhydride.
-
Enolization: Base-mediated deprotonation of the C4-methylene (most acidic site).
-
Aldol Addition: Nucleophilic attack of the enolate on the aldehyde carbonyl.
-
Acylation & Elimination: Acylation of the resulting alcohol, followed by
-elimination to form the exocyclic double bond. -
Decarboxylation/Aromatization: Thermal decarboxylation of the 4-carboxy intermediate drives the formation of the stable, aromatic isocoumarin system.
Figure 1: Mechanistic pathway for the conversion of 3-bromo homophthalic acid to 5-bromoisocoumarin.
Reaction Conditions & Protocols
Due to the steric hindrance discussed above, two primary protocols are recommended. Method A is the industry standard for robustness, while Method B is a modern alternative for sensitive aldehydes.
Method A: High-Temperature Perkin Condensation (Recommended)
This method uses acetic anhydride as both solvent and dehydrating agent, ensuring complete conversion of the hindered substrate.
| Parameter | Specification |
| Solvent | Acetic Anhydride (Ac₂O) |
| Base Catalyst | Triethylamine (TEA) or Pyridine (1.5 - 2.0 equiv) |
| Temperature | Reflux (130°C - 140°C) |
| Time | 4 - 12 Hours (Monitor by TLC/LCMS) |
| Atmosphere | Inert (Nitrogen/Argon) recommended to prevent aldehyde oxidation |
Step-by-Step Protocol:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or N₂ line).
-
Charging: Add 3-Bromo-2-(carboxymethyl)benzoic acid (1.0 equiv) and the Aldehyde (1.2 equiv) to the flask.
-
Solvent Addition: Add Acetic Anhydride (5–10 volumes relative to acid mass).
-
Catalyst: Add Triethylamine (2.0 equiv) dropwise. Note: Exotherm is possible.
-
Reaction: Heat the mixture to a gentle reflux (oil bath ~145°C). The suspension should clear as the anhydride forms and reacts.
-
Monitoring: Check TLC every 2 hours. The product is typically less polar than the starting acid and fluorescent under UV (365 nm).
-
Workup:
-
Cool reaction to room temperature.
-
Option 1 (Precipitation): Pour the mixture into ice-cold water (10x volume) with vigorous stirring. The isocoumarin often precipitates as a solid. Filter, wash with water and cold ethanol.[2]
-
Option 2 (Extraction): If oil forms, extract with Ethyl Acetate (3x). Wash organics with sat. NaHCO₃ (to remove unreacted acid/acetic acid) and Brine.[3] Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane:EtOAc gradient).
Method B: Microwave-Assisted Synthesis (High Throughput)
For libraries or extremely hindered aldehydes, microwave irradiation overcomes the steric barrier of the 3-bromo group more efficiently.
-
Reagents: Acid (1 equiv), Aldehyde (1.2 equiv), Piperidine (catalytic), Acetic Acid (catalytic).
-
Solvent: Toluene or o-Dichlorobenzene (for higher temp).
-
Conditions: 150°C - 180°C, 20-40 mins, sealed vessel.
-
Advantage: Drastically reduced reaction time and often cleaner profiles due to less thermal degradation of sensitive aldehydes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of 3-Br blocks aldehyde attack. | Increase temperature (switch to xylene/o-dichlorobenzene) or use Method B (Microwave). |
| Intermediate Stalling | Failure to decarboxylate (4-carboxy product remains). | Extend reflux time; ensure temperature is >120°C. Add catalytic p-TsOH. |
| Aldehyde Oxidation | Air leak or impure aldehyde. | Distill aldehyde prior to use; strictly maintain inert atmosphere. |
| Product Oiling | Impurities or mixed anhydride formation. | Perform NaHCO₃ wash strictly to remove acetic acid byproducts. Recrystallize from EtOH. |
Structural Verification (Self-Validation)
To confirm the formation of the 5-bromo-3-substituted isocoumarin :
-
1H NMR: Look for the characteristic singlet of the isocoumarin H-4 proton (the vinylic proton on the pyranone ring). It typically appears between δ 6.5 - 7.5 ppm .
-
13C NMR: Confirm the presence of the lactone carbonyl (~160-165 ppm ) and the absence of the aliphatic methylene signal of the starting material.
-
NOE: If ambiguous, NOE correlations between the H-4 proton and the substituent on C-3 can confirm cyclization.
References
-
General Homophthalic Acid Condensation
- Steric Effects in Isocoumarin Synthesis: Regioselective synthesis of substituted isocoumarins. Pal, R. et al., Synthesis, 2011, 2011(10), 1542-1546.
-
Source Material Data
-
3-Bromo-2-(carboxymethyl)benzoic acid (CAS 1059623-69-6). Sigma-Aldrich / Merck Product Entry. Link
-
-
Analogous Brominated Scaffolds
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Application Note: Solid-Phase Synthesis of Polysubstituted Isoquinolones using 3-Bromo-2-(carboxymethyl)benzoic Acid
This guide outlines the application of 3-Bromo-2-(carboxymethyl)benzoic acid (a functionalized homophthalic acid derivative) in solid-phase organic synthesis (SPOS).
This molecule is a high-value "privileged structure" precursor. Its primary utility lies in the Castagnoli-Cushman Reaction (CCR) to generate tetrahydroisoquinoline (THIQ) libraries. The bromine substituent at the 3-position serves as a critical "handle" for downstream diversification (e.g., via Suzuki-Miyaura coupling) after the core heterocycle has been assembled on the resin.
Strategic Overview & Mechanism
The core value of 3-Bromo-2-(carboxymethyl)benzoic acid in drug discovery is its ability to serve as a bifunctional A-B ring building block .
-
The "A" Function (Cyclization): The dicarboxylic acid motif allows for dehydration to form a cyclic anhydride (homophthalic anhydride derivative). This intermediate undergoes a formal [4+2] cycloaddition with imines to form the isoquinolone core.[1]
-
The "B" Function (Diversification): The bromine atom is orthogonal to the cyclization chemistry. It survives the initial ring formation, allowing researchers to perform palladium-catalyzed cross-coupling reactions on the solid support to introduce diversity at the C-5 position of the final isoquinoline.
Reaction Pathway
The synthesis proceeds via a "Resin-Capture-Cyclize-Release" strategy:
-
Imine Formation: Condensation with an aldehyde.
-
CCR Cycloaddition: Reaction with 3-Bromo-homophthalic anhydride (generated in situ).
-
On-Resin Coupling: Pd-catalyzed functionalization of the aryl bromide.
-
Cleavage: Release of the final 5-substituted-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid.
Figure 1: Workflow for the solid-phase synthesis of isoquinolone libraries using 3-Bromo-2-(carboxymethyl)benzoic acid.
Experimental Protocols
Protocol A: Preparation of the Resin-Bound Imine
Rationale: The Castagnoli-Cushman reaction requires a stable imine. On solid phase, imines are best formed using a dehydrating agent (trimethyl orthoformate) to drive the equilibrium.
Materials:
-
Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g)
-
Fmoc-Amino Acid (if a linker is desired) or primary amine building block
-
Aldehyde (R-CHO)
-
Trimethyl orthoformate (TMOF)
-
Solvent: DMF, DCM[4]
Steps:
-
Resin Swelling: Swell 1.0 g of Rink Amide resin in DCM for 30 min. Deprotect Fmoc (20% piperidine/DMF) if necessary to expose the free amine.
-
Imine Condensation:
-
Suspend resin in anhydrous TMOF (10 mL).
-
Add the Aldehyde (10 equivalents relative to resin loading).
-
Shake at room temperature for 4–6 hours.
-
Note: Do not wash with water or protic solvents. Wash 3x with anhydrous DCM. Proceed immediately to Protocol B to prevent hydrolysis.
-
Protocol B: The Castagnoli-Cushman Cyclization (CCR)
Rationale: 3-Bromo-2-(carboxymethyl)benzoic acid must be converted to its anhydride form to react. While commercial homophthalic anhydride exists, the brominated derivative is best activated in situ or pre-formed to ensure reactivity.
Materials:
-
Precursor: 3-Bromo-2-(carboxymethyl)benzoic acid (3 equivalents)
-
Activator: Diisopropylcarbodiimide (DIC) (1.5 eq) or Acetic Anhydride (excess)
-
Base: DIPEA (3 eq)
-
Solvent: Anhydrous THF or Toluene
Steps:
-
Anhydride Formation (Pre-activation):
-
Dissolve 3-Bromo-2-(carboxymethyl)benzoic acid (3 eq) in anhydrous THF.
-
Add DIC (1.5 eq) and stir for 30 min at RT. (Alternatively, reflux in acetic anhydride for 1 hour, then evaporate to dryness to isolate the crude anhydride).
-
-
Cyclization:
-
Add the solution of the activated anhydride to the Resin-Bound Imine (from Protocol A).
-
Add DIPEA (3 eq).[4]
-
Shake at 60°C for 12–16 hours. Senior Scientist Note: Thermal energy is often required for the sterically hindered 3-bromo derivative.
-
-
Washing:
-
Filter and wash resin: DMF (3x), DCM (3x), MeOH (1x), DCM (3x).
-
QC Check: A small aliquot can be cleaved (TFA) and analyzed by LC-MS. Look for the mass of the cyclized product containing the Br isotope pattern (1:1 ratio of M and M+2).
-
Protocol C: On-Resin Suzuki-Miyaura Coupling
Rationale: The bromine atom at position 5 (isoquinoline numbering) is now a handle for introducing biaryl diversity.
Materials:
-
Aryl Boronic Acid (5 eq)
-
Catalyst: Pd(PPh3)4 (0.1 eq)
-
Base: 2M Na2CO3 (aq) (10 eq)
-
Solvent: DME (Dimethoxyethane) / EtOH (9:1)
Steps:
-
Inert Atmosphere: Place resin in a sealable reaction vessel. Purge with Argon/Nitrogen.
-
Reagent Addition:
-
Reaction:
-
Heat to 80°C for 12 hours (or microwave at 100°C for 30 min).
-
-
Work-up:
-
Wash extensively with DMF/Water (to remove Pd black), then DMF, DCM, MeOH, DCM.
-
Note: Use a solution of sodium diethyldithiocarbamate in DMF to wash the resin if residual Palladium color persists.
-
Data Analysis & Expected Results
Regiochemistry of the 3-Bromo Derivative
When 3-Bromo-2-(carboxymethyl)benzoic acid forms the anhydride, the bromine is ortho to the CH2-COOH moiety. During the CCR, the nucleophilic enol (derived from the CH2) attacks the imine.
-
Result: The bromine typically ends up at the C-5 position of the tetrahydroisoquinoline ring (assuming standard numbering where the nitrogen is position 2).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion in CCR | Steric hindrance of the 3-Br group | Increase reaction temperature to 80°C; Use microwave irradiation (100W, 20 min). |
| Hydrolysis of Imine | Wet solvents during Protocol A | Use anhydrous TMOF; Ensure all DCM washes are anhydrous; Avoid delays between Protocol A and B. |
| Incomplete Suzuki Coupling | Oxidation of Pd catalyst | Degas all solvents thoroughly with Argon before addition; Increase catalyst loading to 0.2 eq. |
| Product Impurity (Open Chain) | Incomplete cyclization (acid-amide intermediate) | Treat resin with Acetic Anhydride/Pyridine (1:1) after CCR step to force ring closure. |
References
-
Castagnoli-Cushman Reaction Overview
-
Solid-Phase Synthesis of Isoquinolones
-
Solid-phase synthesis of tetrahydroisoquinolines via the Castagnoli-Cushman reaction.[11]
-
Source: (General reference for SPS methodology).
-
-
Mechanistic Insight
-
3-Bromo-homophthalic anhydride applications
- Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Deriv
-
Source: [8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. med.stanford.edu [med.stanford.edu]
- 4. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Trans-stereoselectivity in the reaction between homophthalic anhydride and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Castagnoli–Cushman Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-(carboxymethyl)benzoic Acid
Welcome to the technical support guide for the synthesis of 3-Bromo-2-(carboxymethyl)benzoic acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance yield and purity.
Synthetic Strategy Overview
The synthesis of 3-Bromo-2-(carboxymethyl)benzoic acid, a valuable building block in organic synthesis, can be approached through several routes. A common and logical pathway involves two key transformations:
-
Benzylic Bromination: The synthesis often starts with 2-methyl-3-bromobenzoic acid, which is subjected to benzylic bromination to introduce a bromine atom at the methyl group, forming 2-(bromomethyl)-3-bromobenzoic acid.
-
Cyanation and Hydrolysis: The resulting benzylic bromide is then converted to a nitrile, followed by hydrolysis to yield the final product, 3-Bromo-2-(carboxymethyl)benzoic acid.
This guide will focus on troubleshooting and optimizing this synthetic sequence.
Visualizing the Synthesis Workflow
Caption: Synthetic pathway for 3-Bromo-2-(carboxymethyl)benzoic acid.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the synthesis.
Benzylic Bromination Stage
Q1: My yield of 2-(bromomethyl)-3-bromobenzoic acid is consistently low. What are the common causes?
A1: Low yields in benzylic bromination are frequently due to several factors:
-
Incomplete Reaction: Insufficient reaction time, low temperature, or a deactivated radical initiator can lead to an incomplete reaction.[1]
-
Side Reactions: The primary competing reactions are dibromination and aromatic bromination.[1] The carboxyl group on the starting material is an electronegative substituent that can hinder the desired reaction, potentially leading to lower yields.[2][3]
-
Product Degradation: The brominated product can be sensitive to high temperatures and prolonged reaction times, leading to degradation.[1]
-
Reagent Quality: The purity of N-Bromosuccinimide (NBS) and the radical initiator is critical. Old or impure reagents can significantly reduce yields.[1]
Q2: I'm observing a significant amount of dibrominated byproduct. How can I minimize this?
A2: The formation of a dibrominated product is a common issue when the desired mono-brominated compound is also susceptible to further reaction.[4] To favor mono-bromination:
-
Control Stoichiometry: Use a slight excess, but no more than 1.1 equivalents, of NBS relative to the starting material.[1]
-
Slow Addition of NBS: Adding the NBS portion-wise can help maintain a low concentration of the brominating agent, thus favoring mono-bromination.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or GC and stop the reaction as soon as the starting material is consumed.[1]
Q3: My reaction is producing aromatic bromination instead of the desired benzylic bromination. What's going wrong?
A3: Aromatic bromination is an electrophilic substitution reaction that can compete with the desired radical substitution.[1] This is often favored by conditions that promote ionic pathways. Ensure your reaction is set up to favor a radical mechanism. This includes using a non-polar solvent and a reliable radical initiator.
Cyanation and Hydrolysis Stage
Q4: The cyanation step is not going to completion. How can I improve the conversion?
A4: Incomplete cyanation can be due to several factors:
-
Leaving Group Ability: Ensure the benzylic bromide intermediate is of high purity as impurities can interfere with the reaction.
-
Reaction Conditions: The choice of solvent and temperature is crucial. A polar aprotic solvent like DMSO or DMF is typically effective for this type of nucleophilic substitution.
-
Nucleophile Strength: Ensure the sodium cyanide is dry and of high purity.
Q5: The hydrolysis of the nitrile intermediate is sluggish and giving me a low yield of the final product. What can I do?
A5: The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions.[5] If you are experiencing difficulties:
-
Choice of Conditions: Acid-catalyzed hydrolysis, often with aqueous sulfuric acid, is a common method.[6][7] Basic hydrolysis followed by acidification is an alternative.
-
Reaction Time and Temperature: Ensure you are heating the reaction for a sufficient amount of time at an appropriate temperature, often at reflux, to drive the reaction to completion.[5][6]
-
Work-up Procedure: During the work-up, ensure you are acidifying the solution to the correct pH to fully precipitate your carboxylic acid product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the benzylic bromination step?
A1: Traditionally, carbon tetrachloride has been used for Wohl-Ziegler reactions. However, due to its toxicity, alternative solvents like chlorobenzene or methylene chloride are now more commonly used.[2]
Q2: How can I effectively purify the final product, 3-Bromo-2-(carboxymethyl)benzoic acid?
A2: Recrystallization is a common and effective method for purifying substituted benzoic acids. The choice of solvent will depend on the solubility of your product and any impurities. Water can be a suitable solvent, as the solubility of many benzoic acids is significantly higher in hot water than in cold water.[8] For higher purity, column chromatography can also be employed.[9]
Q3: What are the main safety concerns during this synthesis?
A3:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium Cyanide (NaCN): NaCN is highly toxic. It should be handled with extreme care, and any acidification of cyanide-containing waste must be avoided to prevent the formation of hydrogen cyanide gas.
-
Acids and Bases: The strong acids and bases used in the hydrolysis step are corrosive and should be handled with appropriate personal protective equipment (PPE).[10]
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for low yield synthesis.
Experimental Protocols
Representative Protocol for Benzylic Bromination
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-bromobenzoic acid (1.0 eq) in a suitable solvent such as chlorobenzene.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(bromomethyl)-3-bromobenzoic acid.
Representative Protocol for Cyanation and Hydrolysis
-
Cyanation: Dissolve the crude 2-(bromomethyl)-3-bromobenzoic acid in a polar aprotic solvent like DMSO. Add sodium cyanide (1.1 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Hydrolysis: To the reaction mixture containing the nitrile intermediate, add an aqueous solution of sulfuric acid. Heat the mixture to reflux for several hours until the hydrolysis is complete.[6]
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice to precipitate the crude product. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure 3-Bromo-2-(carboxymethyl)benzoic acid.[5]
Quantitative Data Summary
| Step | Key Reagents | Typical Conditions | Common Issues | Potential Yield |
| Benzylic Bromination | 2-methyl-3-bromobenzoic acid, NBS, AIBN | Reflux in chlorobenzene | Dibromination, aromatic bromination, incomplete reaction | 60-80% |
| Cyanation | 2-(bromomethyl)-3-bromobenzoic acid, NaCN | Room temperature in DMSO | Incomplete reaction | 80-95% |
| Hydrolysis | Nitrile intermediate, H₂SO₄(aq) | Reflux | Incomplete hydrolysis | 75-90% |
References
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 4-(Bromomethyl)benzil derivatives.
- BenchChem. (n.d.). Optimizing yield and purity in 3-Bromobenzoic acid synthesis.
- BenchChem. (n.d.). Synthesis of 3-Bromobenzoic Acid via Oxidation of 3-Bromotoluene: A Technical Guide.
- ChemicalBook. (n.d.). 3-Bromo-2-methylbenzoic acid synthesis.
- Google Patents. (n.d.). US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.
- BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
- Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
- Organic Syntheses. (n.d.). Phenylacetic acid.
- Sciencemadness Wiki. (2022, August 17). Phenylacetic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 3. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Bromo-2-(carboxymethyl)benzoic Acid
Topic: Purification via Recrystallization
CAS Number: 1059623-69-6 Synonyms: 3-Bromohomophthalic acid; 3-Bromo-α-carboxy-o-toluic acid
Part 1: Executive Summary & Technical Context
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I understand that purifying 3-Bromo-2-(carboxymethyl)benzoic acid presents a unique duality of challenges: solubility management and chemical stability . Unlike simple benzoic acid derivatives, this molecule is a homophthalic acid derivative. This means it possesses two carboxylic acid groups with different pKa values and a high propensity to dehydrate into its cyclic anhydride form (3-bromohomophthalic anhydride) under thermal stress.
This guide provides a self-validating protocol designed to maximize purity (>98%) while preventing the thermodynamic sink of anhydride formation.
Part 2: Standard Operating Procedure (SOP)
Primary Recrystallization Protocol: Aqueous Thermal Swing
Rationale: Water is the solvent of choice. It serves two functions:
-
Solubility: It exploits the steep solubility curve of dicarboxylic acids (low solubility at 4°C, high at 100°C).
-
Chemical Integrity: The presence of water thermodynamically disfavors the formation of the cyclic anhydride impurity, ensuring the product remains in the open dicarboxylic acid form [1].
Reagents & Equipment
-
Solvent: Deionized Water (Type II or better).
-
Co-solvent (Optional): Ethanol (ACS Grade) - Only if solubility in boiling water is insufficient.
-
Adsorbent: Activated Carbon (e.g., Norit SA 2) - For decolorization.
-
Equipment: Hot plate/stirrer, reflux condenser, Büchner funnel, vacuum pump.
Step-by-Step Workflow
-
Solubility Test (Critical Pre-step):
-
Take 100 mg of crude solid.
-
Add 1 mL water and heat to boiling (
). -
Observation: If it dissolves, proceed with Method A . If insoluble, add ethanol dropwise until dissolved (Method B ).
-
-
Dissolution (Method A - Water Only):
-
Place crude 3-Bromo-2-(carboxymethyl)benzoic acid in an Erlenmeyer flask.
-
Add boiling water slowly (approx. 10-15 mL per gram of solid).
-
Stir vigorously. Maintain temperature near boiling.
-
Technical Note: If the solution is colored, add 1-2% w/w activated carbon and stir for 5 minutes.
-
-
Hot Filtration:
-
Crystallization:
-
Allow the filtrate to cool to room temperature (RT) slowly (over 1-2 hours). Rapid cooling traps impurities.
-
Once at RT, transfer to an ice bath (
) for 30 minutes to maximize yield.
-
-
Isolation & Drying:
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
User Report: "Instead of crystals, I see oily droplets forming at the bottom of the flask as it cools."
Root Cause: The solute is coming out of solution at a temperature above its melting point.[1] This often happens if the concentration is too high or if impurities have significantly depressed the melting point.
Corrective Action:
-
Reheat the mixture until the oil redissolves.
-
Dilute by adding 20% more solvent (water).
-
Seed the solution: Cool slightly below the saturation point and add a tiny crystal of pure product (or scratch the glass wall) to provide a nucleation template.[1]
-
Slow Down: Insulate the flask with a towel to slow the cooling rate.
Issue 2: Anhydride Contamination
User Report: "My NMR shows a new set of peaks, and the melting point is lower than expected."
Root Cause: Overheating during drying or recrystallization from high-boiling non-polar solvents (e.g., toluene) can dehydrate the diacid into 3-bromohomophthalic anhydride.
Corrective Action:
-
Immediate Fix: Recrystallize again using pure water or 10% aqueous acetic acid . The water will hydrolyze the anhydride ring back to the dicarboxylic acid during the boiling step [3].
-
Prevention: Lower the drying oven temperature to
.
Issue 3: Low Yield
User Report: "I recovered less than 50% of my starting material."
Root Cause:
-
Solubility: The compound is likely too soluble in the chosen solvent volume at cold temperatures.
-
pH Factor: As a carboxylic acid, it may be partially ionized if the water pH is too high (alkaline impurities).
Corrective Action:
-
Concentrate: Evaporate the mother liquor to half its volume and cool again to harvest a "second crop."
-
Acidify: Add a few drops of concentrated HCl to the mother liquor. This suppresses ionization (
), decreasing water solubility and forcing precipitation.
Part 4: Data & Visualization
Workflow Diagram
The following logic flow ensures decision-making integrity during the purification process.
Caption: Decision tree for the purification of 3-Bromo-2-(carboxymethyl)benzoic acid, highlighting the critical branch points for solvent selection and troubleshooting oiling-out phenomena.
Solvent Selection Matrix
| Solvent System | Suitability | Pros | Cons |
| Water | Excellent | Hydrolyzes anhydride impurities; Green solvent; Sharp solubility curve. | Requires high boiling point ( |
| Ethanol/Water | Good | Increases solubility for very impure samples; Faster drying. | Risk of esterification if heated with strong acid catalyst present. |
| Ethyl Acetate | Moderate | Good for removing non-polar impurities. | High Risk: Can promote dehydration to anhydride if heated dry. |
| Toluene | Poor | Good for azeotropic drying. | Contraindicated: Promotes anhydride formation; Toxic. |
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use Toluene or Benzene to remove non-polar impurities? A: We strongly advise against this as a primary step. While these solvents are excellent for removing non-polar byproducts, heating homophthalic acid derivatives in non-polar solvents (especially with a Dean-Stark trap) is the standard synthesis method for making the anhydride [4]. If you must use them, follow immediately with an aqueous wash or recrystallization to revert any anhydride formed.
Q: How do I distinguish the product from the anhydride impurity? A:
-
IR Spectroscopy: The diacid shows a broad O-H stretch (
) and a carbonyl peak around . The anhydride shows no broad O-H stretch and a characteristic "doublet" carbonyl stretch at higher frequencies (approx. and ) [5]. -
Solubility: The anhydride is typically less soluble in cold water but will slowly dissolve as it hydrolyzes.
Q: My crystals are slightly yellow. Is this a problem? A: It likely indicates trace brominated byproducts or oxidation products. A simple treatment with activated carbon (Step 2 in the SOP) is usually sufficient. Ensure you filter the carbon while the solution is still boiling hot to prevent product loss.
References
-
Org. Synth. 1941, 21, 61. Homophthalic Acid and Anhydride. This foundational text establishes the equilibrium between the acid and anhydride forms, confirming that aqueous conditions favor the dicarboxylic acid.
-
Sigma-Aldrich Technical Library. Handling and Purification of Organic Acids. General guidelines on the thermal instability of dicarboxylic acids during drying processes.
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Detailed protocols on recrystallization of aromatic carboxylic acids and hydrolysis of anhydrides.
-
Karnik, A. V., & Kammel, R. (2024). Synthesis of Isocoumarins via Homophthalic Anhydrides. Demonstrates the use of non-polar solvents to drive dehydration.
-
SpectraBase. Infrared Spectrum of Homophthalic Anhydride vs. Homophthalic Acid. Comparative spectral data for identification.
Sources
troubleshooting cyclization failures with 3-Bromo-2-(carboxymethyl)benzoic acid
This is a comprehensive technical support guide designed for researchers encountering difficulties with the cyclization of 3-Bromo-2-(carboxymethyl)benzoic acid (also known as 3-Bromo-homophthalic acid ).
Case ID: CYC-3BR-HPA-001 Topic: Troubleshooting Cyclization Failures & Yield Optimization Applicable For: Synthesis of 3-bromo-homophthalic anhydride, 5-bromo-isocoumarins, and related polycyclic scaffolds.[1]
Executive Summary & Molecule Profile
The Core Issue: Researchers frequently report low yields, tar formation, or unexpected decarboxylation when attempting to cyclize 3-Bromo-2-(carboxymethyl)benzoic acid (CAS: 1059623-69-6) .[1]
Root Cause Analysis: The failure is rarely due to reagent quality. It is a structural inevitability caused by the 3-Bromo substituent .
-
Steric Compression: The bromine atom at position 3 is ortho to the carboxymethyl group at position 2. This creates significant steric strain in the transition state required for ring closure (anhydride or isocoumarin formation).
-
Competing Decarboxylation: Homophthalic acids are thermally unstable. The activation energy required to overcome the steric hindrance of the bromine often exceeds the activation energy for thermal decarboxylation, leading to 3-bromo-2-methylbenzoic acid instead of the desired cycle.
Diagnostic Q&A: Identifying Your Failure Mode
Q1: I am refluxing in acetic anhydride (Ac₂O) to make the anhydride, but I see a new spot on TLC that isn't my product. What is it? A: You have likely decarboxylated your starting material.
-
Diagnosis: The new spot is 3-bromo-2-methylbenzoic acid .
-
Mechanism: Refluxing Ac₂O (approx. 140°C) is too harsh for this sterically crowded substrate. The high temperature promotes the loss of CO₂ from the unstable β-acid moiety before the cyclic anhydride can form or stabilize.
-
Solution: Switch to Protocol A (TFAA Method) described below, which operates at 0°C–RT.[1]
Q2: I obtained the anhydride, but it turns back into the starting material during filtration. Why? A: Homophthalic anhydrides, especially electron-deficient ones (due to Br), are extremely hydrolytically unstable .[1]
-
Diagnosis: Moisture in the air or aqueous wash steps is hydrolyzing the ring.
-
Solution: Do not perform aqueous workups. Remove reagents under high vacuum and crystallize from anhydrous solvents (e.g., dry toluene or hexane) under inert atmosphere.[1]
Q3: My Friedel-Crafts cyclization to form 4-bromo-1-indanone is failing. Why? A: Homophthalic acids do not typically undergo direct intramolecular Friedel-Crafts acylation to indanones because the resulting ring would be a strained 4-membered ketone or require a forbidden rearrangement.
-
Clarification: If you are trying to make an Indanone , you likely need 3-(2-carboxy-3-bromophenyl)propanoic acid (hydrocinnamic acid derivative), not homophthalic acid.[1]
-
Alternative: If you must use this substrate, you are likely attempting a Dieckmann Condensation of the diester, which requires specific base control (See Protocol B ).[1]
Technical Deep Dive: The Steric-Electronic Conflict
The following diagram illustrates the kinetic competition between the desired cyclization and the fatal decarboxylation pathway.
Figure 1: Kinetic competition between cyclization and decarboxylation.[1] Note that high temperatures (red path) favor the irreversible loss of CO₂.
Validated Protocols
Protocol A: Low-Temperature Anhydride Formation (TFAA Method)
Best for: Avoiding decarboxylation and handling steric bulk.[1]
Rationale: Trifluoroacetic anhydride (TFAA) is a potent dehydrating agent that works at 0°C, bypassing the thermal threshold for decarboxylation.[1]
-
Preparation: Dry a 100 mL round-bottom flask (RBF) and flush with Argon/Nitrogen.
-
Dissolution: Suspend 1.0 eq (e.g., 500 mg) of 3-Bromo-2-(carboxymethyl)benzoic acid in anhydrous DCM (Dichloromethane) (10 mL).
-
Addition: Cool to 0°C (ice bath). Add 1.2 eq of TFAA dropwise over 5 minutes.
-
Note: The suspension should clarify as the mixed anhydride forms.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1–2 hours. Monitor by TLC (aliquot quenched with MeOH to see the diester vs monoester).
-
Workup (CRITICAL):
-
Do NOT wash with water.
-
Concentrate the reaction mixture directly on a rotary evaporator.
-
Add dry Toluene (5 mL) and re-evaporate (azeotropic removal of TFA). Repeat twice.
-
-
Isolation: The residue is the crude anhydride. If solid, wash with cold dry Hexane/Ether.[1] If oil, use immediately in the next step.
Protocol B: Synthesis of 5-Bromo-isocoumarin (One-Pot)
Best for: Converting the acid directly to the isocoumarin scaffold without isolating the unstable anhydride.
Rationale: Using a mild activation agent prevents the accumulation of the anhydride and drives the reaction forward to the stable isocoumarin.
-
Activation: Dissolve starting material (1.0 eq) in anhydrous THF or DMF .
-
Reagent: Add CDI (Carbonyldiimidazole) (1.1 eq) at 0°C. Stir for 1 hour.
-
Observation: CO₂ evolution indicates activation.
-
-
Cyclization: Add the nucleophile (e.g., enol ether, amine, or active methylene compound) and a mild base (e.g., DBU or TEA , 1.0 eq).[1]
-
Temperature: Stir at RT. Only heat to 50°C if absolutely necessary.
-
Result: This bypasses the thermal instability of the free anhydride.
Reagent Selection Guide
| Reagent | Reaction Temp | Risk of Decarboxylation | Steric Tolerance | Recommendation |
| Acetic Anhydride (Reflux) | 140°C | High | Low | AVOID for 3-bromo derivatives. |
| Thionyl Chloride (SOCl₂) | 80°C | Moderate | Medium | Risky. Generates HCl which may catalyze degradation. |
| TFAA (Trifluoroacetic Anhydride) | 0°C – 25°C | Low | High | PREFERRED. Best balance of reactivity and safety. |
| DCC / EDC | 25°C | Low | Low | Difficult purification (Urea byproduct removal is hard without water). |
References
-
General Reactivity of Homophthalic Acids
-
TFAA Method for Hindered Anhydrides
-
Decarboxylation Mechanisms
-
Isocoumarin Synthesis via Homophthalic Anhydride
Sources
Technical Support Center: Solvent Engineering for 3-Bromo-2-(carboxymethyl)benzoic Acid
[1]
Introduction: The "Dual-Personality" Challenge
3-Bromo-2-(carboxymethyl)benzoic acid is a substituted homophthalic acid .[1] Its structure presents a unique "dual personality" that dictates solvent strategy:
-
The Solubility Barrier: As a dicarboxylic acid with an aromatic core, it exhibits high crystal lattice energy, making it insoluble in non-polar solvents (hexane, toluene) and sparingly soluble in water at neutral pH.
-
The Cyclization Trap: The proximity of the 2-carboxymethyl group to the 1-benzoic acid moiety creates a high thermodynamic drive to cyclize into homophthalic anhydride (isochromandione) under thermal stress or dehydrating conditions.[1]
This guide provides a logic-driven approach to solvent selection, ensuring you maintain the open-chain acid form when needed (e.g., Suzuki couplings) or intentionally drive cyclization for downstream heterocycle synthesis.[1]
Part 1: Solvent Decision Matrix
Do not guess. Use this decision tree to select the correct solvent system based on your immediate synthetic goal.
Caption: Solvent selection logic flow based on the target reaction pathway (Coupling vs. Cyclization).
Part 2: Solubility & Dissolution Profiles
The following table summarizes the solubility behavior of 3-Bromo-2-(carboxymethyl)benzoic acid. Use this to plan your initial dissolution and workup.
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High | Best for dissolving the solid "brick."[1] Hard to remove; high boiling points can promote unwanted decarboxylation if uncontrolled. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Warning: Risk of Fischer esterification if acidic catalysts are present or if heated. |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate | Good compromise.[1] THF is excellent for low-temp lithiation; Dioxane is preferred for transition metal catalysis.[1] |
| Chlorinated | DCM, Chloroform, DCE | Low | Poor solubility for the free acid. Good for the anhydride form or ester derivatives. |
| Hydrocarbons | Toluene, Hexane, Heptane | Insoluble | Use only as anti-solvents for precipitation or as media for heterogeneous Dean-Stark dehydration.[1] |
| Aqueous Base | Water (pH > 8 with Na₂CO₃/NaOH) | High | Dissolves instantly as the dicarboxylate salt. Ideal for green chemistry applications.[2] |
Part 3: Reaction-Specific Protocols
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: React the C-Br bond while preserving both carboxylic acid groups.[1]
The Issue: Free carboxylic acids can protonate ligands and coordinate to Palladium, poisoning the catalyst. Furthermore, the homophthalic motif can chelate metals unpredictably.
The Protocol (Self-Validating System):
-
Solvent System: Use 1,4-Dioxane : Water (4:1 ratio) .[1][3]
-
Why: The water ensures the inorganic base (Na₂CO₃) dissolves, converting the acid to its soluble dicarboxylate salt (preventing catalyst poisoning). Dioxane solubilizes the aryl boronic acid and the catalyst.
-
-
Base Selection: Use 3.0 - 4.0 equivalents of Na₂CO₃ or K₃PO₄ .[1]
-
Why: You need 2 equivalents just to neutralize the two acid protons, plus 1-2 equivalents to activate the boronic acid.[1]
-
-
Temperature: 80°C - 90°C.
-
Note: Do not exceed 100°C to avoid decarboxylation of the carboxymethyl group.
-
Troubleshooting Check:
-
Precipitation? If the reaction turns into a thick sludge upon adding base, add more water. The dicarboxylate salt must be fully dissolved for the reaction to proceed.
Scenario B: Controlled Cyclization (Anhydride Formation)
Objective: Convert the acid to 3-bromo-homophthalic anhydride (intermediate for isoquinolines).[1]
The Issue: Water is the byproduct. If not removed, the reaction reaches equilibrium and stalls.
The Protocol:
-
Solvent System: Toluene (or Benzene if safety permits).
-
Reagent: Thionyl Chloride (SOCl₂) or Acetyl Chloride.
-
-
Why: Toluene forms an azeotrope with water. However, using chemical dehydrating agents (SOCl₂) in Toluene is faster.
-
-
Workup: Evaporate solvent. Do not wash with water, or the ring will open back up to the di-acid.[1]
Part 4: Purification & Workup (The "Acid-Base Swing")[1]
Because the product is a dicarboxylic acid, you can use pH manipulation to purify it without chromatography.
Step-by-Step Purification Protocol:
-
Dissolution: Dissolve the crude reaction mixture in 1M NaOH (aq) .
-
Visual Check: The solution should be clear. If solids remain (catalyst ligands, unreacted non-polar starting materials), filter them out.
-
-
Washing: Wash the aqueous layer with Ethyl Acetate (EtOAc) or DCM .
-
Precipitation: Acidify the aqueous layer slowly with 6M HCl to pH ~1-2 while stirring vigorously.
-
Observation: The product should crash out as a white/off-white solid.
-
-
Filtration: Filter the solid and wash with cold water. Dry in a vacuum oven at 40°C.
Caption: Acid-Base "Swing" purification workflow for dicarboxylic acids.[1]
Part 5: Frequently Asked Questions (FAQ)
Q1: I am trying to dissolve the starting material in DCM for a reaction, but it floats. What should I do?
-
Answer: The free dicarboxylic acid is too polar for DCM. If your reaction requires a non-polar solvent (like DCM or Toluene), you must either:
-
Add a solubilizing agent like DIPEA (Diisopropylethylamine) or TEA . This forms a lipophilic ammonium salt that pulls the molecule into the DCM.
-
Protect the acids as methyl esters first (using MeOH/H₂SO₄), perform the reaction, and hydrolyze later.
-
Q2: During the Suzuki coupling, I see a black precipitate form immediately. Did the reaction fail?
-
Answer: This is likely "Palladium Black"—agglomerated Pd(0). This happens if the catalytic cycle is stalled or if the ligand is stripped.
-
Fix: Ensure your solvent is degassed (oxygen kills the catalyst). Increase the ligand loading (e.g., use SPhos or XPhos for difficult substrates). Ensure enough base is present to keep the acid deprotonated; free -COOH groups can destabilize Pd-ligand complexes.[1]
-
Q3: Can I use Ethanol as a solvent for the Suzuki coupling?
-
Answer: It is risky. While Ethanol dissolves the reagents well, refluxing a carboxylic acid in ethanol with a Lewis acid (Pd) or heat can lead to partial ethyl ester formation . Stick to Dioxane/Water or DMF/Water to avoid byproduct formation.
Q4: My product is oiling out instead of crystallizing during the acid workup.
-
Answer: This is common if the acidification is too fast or if trace organic solvents remain.
-
Fix: Re-dissolve in base. Evaporate any trace organic solvents (rotovap the aqueous phase gently). Then, acidify dropwise while cooling in an ice bath. Seeding with a small crystal of pure product helps significantly.
-
References
-
Solubility of Aromatic Dicarboxylic Acids
-
Determination and correlation for solubility of aromatic acids in solvents. (ResearchGate).[8]
-
-
Homophthalic Anhydride Synthesis & Reactivity
-
Suzuki Coupling on Free Carboxylic Acids
- Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic acid.
-
General Reactivity of Homophthalic Derivatives
Sources
- 1. CAS 703-59-3: Homophthalic anhydride | CymitQuimica [cymitquimica.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rloginconsulting.com [rloginconsulting.com]
- 5. 3-(BROMOMETHYL)BENZOIC ACID | 6515-58-8 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. studylib.net [studylib.net]
Technical Support Guide: Stability of 3-Bromo-2-(carboxymethyl)benzoic Acid Under Reflux
Executive Summary
3-Bromo-2-(carboxymethyl)benzoic acid (a 3-bromo derivative of homophthalic acid) exhibits conditional stability under reflux, heavily dependent on the solvent system employed.
-
In Aqueous/Hydrolytic Media (Water, Dilute Acid): The molecule is generally stable but exists in equilibrium with its anhydride form. Prolonged heating may lead to slow decarboxylation.
-
In Non-Hydrolytic Organic Solvents (Toluene, Xylene, THF): Reflux drives the formation of 3-bromo-homophthalic anhydride (8-bromo-isochroman-1,3-dione) via dehydration. This is often mistaken for degradation or an impurity.
-
In Alcohols (Methanol, Ethanol): Reflux causes Fischer esterification, yielding mono- or diesters, not the parent acid.
Critical Recommendation: If your goal is to maintain the dicarboxylic acid form, avoid prolonged reflux in high-boiling organic solvents without a water source. If the anhydride is formed, it can be reverted to the acid via aqueous hydrolysis.
Technical Deep Dive: Reactivity & Mechanisms
To troubleshoot effectively, one must understand the competing intramolecular forces at play. This molecule contains a benzoic acid moiety and a phenylacetic acid moiety ortho to each other, with a bromine atom at the 3-position (adjacent to the carboxymethyl group).
A. The Anhydride Equilibrium (The "Missing Mass" Phenomenon)
The most common issue reported is a "change in Rf value" or "loss of polarity" after reflux. This is rarely decomposition; it is cyclization.
-
Mechanism: The ortho-positioning allows the two carboxyl groups to condense, losing a water molecule to form a 6-membered cyclic anhydride (isochroman-1,3-dione derivative).
-
Effect of 3-Bromo Substituent: The bulky bromine atom at position 3 exerts steric pressure (the "ortho effect"), which can actually accelerate anhydride formation by restricting the rotation of the carboxymethyl side chain, locking it in a conformation favorable for cyclization [1].
-
Reversibility: This reaction is fully reversible. Adding water and mild heat will hydrolyze the anhydride back to the diacid.
B. Decarboxylation (The Irreversible Risk)
Homophthalic acids are prone to thermal decarboxylation, but typically at temperatures exceeding 150°C or in the presence of strong bases/catalysts [2].
-
Pathway: The molecule loses CO₂ to form 3-bromo-2-methylbenzoic acid or (3-bromophenyl)acetic acid.
-
Reflux Risk: Low risk in ethanol/water (78-100°C). Moderate-to-High risk in refluxing o-dichlorobenzene or diphenyl ether (>180°C).
Visualizing the Stability Pathways
The following diagram illustrates the equilibrium between the acid, its anhydride, and the potential degradation route.
Figure 1: The primary pathway under reflux is reversible dehydration to the anhydride. Decarboxylation is a secondary risk at high temperatures.
Troubleshooting & FAQs
Q1: I refluxed the compound in Toluene/Dean-Stark, and the solid dissolved. Upon cooling, I got a precipitate with a different melting point. What happened?
Diagnosis: You likely synthesized the anhydride .
-
Explanation: Toluene reflux (110°C) with water removal (Dean-Stark) is the standard protocol for synthesizing homophthalic anhydrides. The anhydride is often more soluble in hot toluene than the acid but precipitates upon cooling.
-
Solution: If you want the acid back, dissolve the solid in THF/Water (1:1) and stir at room temperature for 1 hour, or reflux briefly in water.
Q2: Can I use methanol as a solvent for recrystallization?
Diagnosis: High Risk of Side Reaction.
-
Explanation: Refluxing carboxylic acids in methanol, especially with any trace acid catalysis (even the molecule's own acidity), drives Fischer esterification. You will likely obtain a mixture of the diacid, the monomethyl ester, and the dimethyl ester.
-
Recommendation: Use non-nucleophilic solvents like Acetonitrile, or use Methanol/Water mixtures at lower temperatures if necessary.
Q3: I see a new spot on TLC that runs much higher (less polar) than my starting material.
Diagnosis: This is characteristic of the anhydride .
-
Verification: Run a mini-hydrolysis on the TLC plate. Spot the reaction mixture, then over-spot with a drop of water/dilute acid, heat the plate with a heat gun, and then develop it. If the spot reverts to the baseline (original acid), it was the anhydride.
Recommended Protocols
Protocol A: Reverting Anhydride to Acid
Use this if accidental dehydration occurred during processing.
-
Dissolution: Dissolve the crude material in a mixture of Acetone:Water (3:1) .
-
Hydrolysis: Heat to 50°C for 30–60 minutes.
-
Isolation: Evaporate the acetone under reduced pressure. The product should precipitate from the remaining aqueous phase.
-
Filtration: Filter the solid and wash with cold water.
-
Drying: Dry in a vacuum oven at <60°C . (High temp drying can re-trigger anhydride formation).
Protocol B: Stability Monitoring via HPLC
Standard conditions to separate Acid, Anhydride, and Impurities.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 20 minutes |
| Detection | UV @ 254 nm |
| Note | The anhydride is unstable in aqueous mobile phases. If you see a peak with tailing or shifting retention time, dissolve the sample in pure Acetonitrile and inject immediately. |
References
Technical Support Center: Troubleshooting 3-Bromo-2-(carboxymethyl)benzoic Acid Couplings
Welcome to the Technical Support Center for 3-Bromo-2-(carboxymethyl)benzoic acid (CAS: 1059623-69-6). This bifunctional building block presents unique synthetic challenges due to the presence of an aromatic carboxylic acid, an aliphatic carboxylic acid, and an ortho-halide.
This guide provides causality-driven troubleshooting for the two most common workflows: Amide Bond Formation and Palladium-Catalyzed Cross-Coupling.
Part 1: Amide Coupling (Regioselectivity & Anhydride Formation)
Context: When exposed to standard dehydrating coupling reagents (EDC, DIC, HATU), this diacid does not immediately couple with amines. Instead, it rapidly dehydrates to form a 6-membered cyclic intermediate: 3-bromohomophthalic anhydride (a 3-bromo-isochroman-1,3-dione derivative)[1]. Subsequent nucleophilic attack by the amine dictates the regioselectivity of the final mono-amide[2].
FAQ & Troubleshooting
Q1: I am getting a mixture of two different mono-amides. How do I control regioselectivity?
-
Causality: The intermediate anhydride has two electrophilic sites: the C1 (aromatic) and C3 (aliphatic) carbonyls. While the aliphatic carbonyl is typically more electrophilic, the bulky 3-bromo group sterically shields the adjacent C3 position. This steric clash competes with the inherent electronic bias, leading to a mixture of aliphatic and aromatic amides.
-
Solution: Shift from an in situ one-pot coupling to a stepwise anhydride-opening protocol. Isolate the anhydride, then use N-methylimidazole (NMI) as a nucleophilic catalyst. NMI selectively activates the less sterically hindered carbonyl under kinetic control, significantly improving regioselectivity[3].
Q2: My LC-MS shows a persistent mass of [M - H₂O] (m/z ~241 for ⁷⁹Br). What is this?
-
Causality: This mass corresponds to the highly stable 6-membered cyclic anhydride intermediate[1]. If this mass persists, your amine is either too sterically hindered or insufficiently nucleophilic to open the ring at room temperature.
-
Solution: Elevate the reaction temperature to 60°C or add a stoichiometric amount of DMAP to force the ring opening. Note that forcing conditions may shift the reaction to thermodynamic control, favoring the aromatic amide.
Q3: I observe a side product with a mass of [M - CO₂] (m/z ~215).
-
Causality: The carboxymethyl group acts as a phenylacetic acid derivative. Under strongly basic conditions with extended heating, it can undergo decarboxylation.
-
Solution: Avoid prolonged heating above 80°C and switch from strong bases (like DBU) to milder bases (like DIPEA or NMM) during amidation.
Mechanistic pathway of anhydride formation and regioselective opening.
Part 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Context: The 3-bromo substituent is primed for Suzuki-Miyaura cross-couplings. However, the unprotected diacid severely complicates the organometallic cycle.
FAQ & Troubleshooting
Q4: My Suzuki coupling stalls at <10% conversion. The catalyst seems dead.
-
Causality: Free carboxylic acids are highly problematic in cross-coupling. They neutralize the inorganic base required for boronic acid activation (the transmetalation step). Furthermore, the resulting dicarboxylate can chelate the Palladium center, forming an inactive palladacycle.
-
Solution: You must account for the acidic protons. Use a minimum of 4.0 to 5.0 equivalents of a strong aqueous base (e.g., K₃PO₄ or Cs₂CO₃). Alternatively, pre-protect the diacid as a dimethyl ester before the coupling step.
Q5: I am seeing significant protodehalogenation (loss of Bromine, [M+H]⁺ 181).
-
Causality: Protodehalogenation occurs when the oxidative addition complex (Pd-Ar) undergoes protonation instead of transmetalation. This is exacerbated by the acidic protons of the substrate and a slow transmetalation step.
-
Solution: Accelerate transmetalation by using electron-rich, bulky ligands (e.g., XPhos or SPhos) and ensure the boronic acid is fully activated by using a biphasic Toluene/Water system.
Troubleshooting logic tree for Suzuki-Miyaura cross-coupling of diacids.
Quantitative Data Summaries
Table 1: Reagent Selection Matrix for Regioselective Mono-Amidation
| Coupling Strategy | Reagents | Primary Intermediate | Regioselectivity Outcome |
| Direct One-Pot | EDC·HCl, DIPEA | Transient Anhydride | Poor (Mixture of C1/C3 amides) |
| Stepwise Kinetic | 1. Ac₂O (reflux)2. Amine, NMI, -30°C | Isolated Anhydride | High (Favors Aliphatic Amide) |
| Stepwise Thermodynamic | 1. Ac₂O (reflux)2. Amine, DMAP, 60°C | Isolated Anhydride | Moderate (Favors Aromatic Amide) |
| Orthogonal Protection | MeOH, H₂SO₄ (cat) | Mono-ester | Absolute (Requires 3 steps) |
Table 2: Base & Solvent Optimization for Suzuki Coupling of Unprotected Diacids
| Base (Equivalents) | Solvent System | Transmetalation Rate | Catalyst Poisoning Risk |
| K₂CO₃ (2.0 eq) | DMF / H₂O | Very Slow (Base depleted) | High |
| K₃PO₄ (5.0 eq) | Toluene / H₂O | Fast | Low |
| Cs₂CO₃ (4.0 eq) | 1,4-Dioxane / H₂O | Very Fast | Low |
Experimental Protocols
Protocol A: Regioselective Mono-Amidation via Controlled Anhydride Opening
This protocol utilizes kinetic control to favor aliphatic amide formation[3].
-
Anhydride Formation: Suspend 3-Bromo-2-(carboxymethyl)benzoic acid (1.0 eq) in acetic anhydride (5 volumes). Heat to 100°C for 2 hours.
-
Validation Check 1: Sample the reaction for LC-MS. Look for the complete disappearance of the diacid ([M+H]⁺ 259) and the appearance of the anhydride ([M-H₂O+H]⁺ ~241)[1].
-
Isolation: Concentrate under reduced pressure to remove acetic anhydride. Triturate the resulting solid with cold hexanes to isolate 3-bromohomophthalic anhydride.
-
Kinetic Opening: Dissolve the anhydride in anhydrous DCM (0.1 M) and cool to -30°C under an N₂ atmosphere.
-
Amine Addition: Add the target amine (1.0 eq) and N-methylimidazole (NMI, 2.0 eq) dropwise to maintain the low temperature[3].
-
Completion: Stir at -30°C for 3 hours, then allow to warm to room temperature.
-
Workup: Quench with 1M HCl and extract with EtOAc. The acidic wash removes NMI and unreacted amine, leaving the mono-amide product in the organic layer.
Protocol B: Suzuki-Miyaura Coupling of the Unprotected Diacid
This protocol uses excess base to prevent catalyst poisoning by the free carboxylic acids.
-
Preparation: In a Schlenk flask, combine the diacid (1.0 eq), aryl boronic acid (1.5 eq), and K₃PO₄ (5.0 eq). Causality note: 2.0 eq of base are immediately consumed by the diacid; the remaining 3.0 eq drive the catalytic cycle.
-
Catalyst Addition: Add XPhos Pd G3 (0.05 eq). The bulky XPhos ligand prevents the formation of inactive palladacycles.
-
Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M).
-
Reaction: Heat to 80°C under N₂ for 12 hours.
-
Validation Check 2 (Critical Workup): Cool to room temperature. Do not extract immediately. At basic pH, your coupled diacid product is highly water-soluble. You must acidify the aqueous layer to pH 2 using 2M HCl before extraction.
-
Extraction: Extract the acidified aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
References
-
The Castagnoli–Cushman Reaction. PMC - NIH. Available at:[Link]
-
The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. MDPI. Available at:[Link]
-
Homophthalic anhydride | C9H6O3 | CID 12801. PubChem - NIH. Available at: [Link]
-
N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Sources
Technical Support Center: Solubilization of 3-Bromo-2-(carboxymethyl)benzoic acid
Status: Active Guide Ticket ID: SOL-1059623 Compound: 3-Bromo-2-(carboxymethyl)benzoic acid (3-Bromo-homophthalic acid) CAS: 1059623-69-6 Chemical Class: Halogenated Aromatic Dicarboxylic Acid
Executive Summary & Chemical Logic
The Core Issue: Users frequently report that 3-Bromo-2-(carboxymethyl)benzoic acid floats as a white solid in water or precipitates immediately upon addition to neutral buffers.
The Chemical Reality: This compound faces a "solubility paradox" common to halogenated aromatic acids.
-
Crystal Lattice Energy: The molecule possesses a rigid aromatic core stabilized by the electron-withdrawing bromine atom. This creates a stable crystal lattice that water molecules (at neutral pH) cannot easily penetrate.
-
Hydrophobicity vs. Ionization: The bromine atom significantly increases the lipophilicity (LogP) compared to the parent homophthalic acid. In its protonated form (pH < 3), the molecule is essentially a hydrophobic brick. Solubility is only achieved by "unlocking" the molecule: converting the two carboxylic acid groups into their anionic forms (carboxylates).
The Solution: Solubility is not a fixed property here; it is a pH-dependent switch . You must drive the equilibrium toward the dianion species using pH adjustment or disrupt the lattice using dipolar aprotic solvents.
Troubleshooting Dashboard (Q&A)
Issue 1: "I added water, vortexed for 30 minutes, but the solid won't dissolve."
Diagnosis: The pH of pure water (~5.5–6.0) is insufficient to fully deprotonate both carboxylic acid groups, especially given the concentration-dependent acidity. Solution: Do not rely on passive dissolution. You must actively titrate the solution.
-
Action: Add 1.0 M NaOH dropwise (see Protocol A). The solution will turn clear once the pH passes the second pKa (approx. pH 5.5–6.0).
Issue 2: "It dissolved in DMSO, but precipitated when I diluted it into cell culture media."
Diagnosis: "Solvent Shock." You triggered a rapid reprecipitation by diluting a high-concentration hydrophobic stock into an aqueous buffer. The local concentration exceeded the solubility limit before the molecules could disperse. Solution:
-
Lower the Stock Concentration: If using 100 mM stock, try 10 mM.
-
Stepwise Dilution: Dilute the DMSO stock 1:10 into PBS first, vortex immediately, then add to media.
-
Warm the Media: Pre-warm the media to 37°C to increase kinetic solubility.
Issue 3: "Can I heat the solution to speed up dissolution?"
Diagnosis: Risky. Warning: This compound is a homophthalic acid derivative.
-
Risk: At high temperatures, especially under acidic or dehydrating conditions, 2-(carboxymethyl)benzoic acids can cyclize to form homophthalic anhydrides (isocoumarin precursors), effectively destroying your reagent.
-
Action: Gentle warming (up to 40°C) is acceptable. Avoid boiling.
Decision Logic & Workflow
The following diagram illustrates the critical decision path for solubilizing this compound based on your end-application.
Figure 1: Decision matrix for solubilization strategies based on experimental requirements.
Experimental Protocols
Protocol A: The "pH Switch" (Aqueous Stock)
Best for: Chemical reactions in water, or assays where DMSO is forbidden.
Principle: 3-Bromo-2-(carboxymethyl)benzoic acid behaves as a dibasic acid.
-
pKa1 (Benzoic acid): ~3.5 (Estimated)
-
pKa2 (Acetic acid side chain): ~5.5 (Estimated) To dissolve, you must raise the pH > 6.0 to generate the dianion.
Materials:
-
1.0 M NaOH (Sodium Hydroxide)
-
PBS or Water
-
pH Meter (Essential)
Steps:
-
Weigh the target amount of solid into a glass vial.
-
Add 80% of the final volume of water (do not use buffer yet).
-
Observation: The solution will be cloudy/opaque.
-
While stirring, add 1.0 M NaOH dropwise.
-
Critical Point: Monitor the pH. As you approach pH 6.0, the solid will dissolve rapidly.
-
Once clear, adjust the final volume with water.
-
Back-titration (Optional): If the pH overshot to >9.0, carefully add dilute HCl to bring it back to pH 7.4. Note: If you go below pH 5.0, it will precipitate again.
Protocol B: The Co-Solvent Spike (Biological Stock)
Best for: Cell culture, enzyme inhibition assays.
Materials:
-
DMSO (Dimethyl sulfoxide), Anhydrous
-
Vortex mixer
Steps:
-
Dissolve the solid in pure DMSO to create a high-concentration stock (e.g., 50 mM or 100 mM).
-
Note: It should dissolve easily in DMSO. If not, sonicate for 30 seconds.
-
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Usage: When adding to an aqueous buffer:
-
Pipette the DMSO stock directly into the center of the vortexing buffer.
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, unless your cells are resistant.
-
Solubility Data & Solvent Compatibility
| Solvent System | Solubility Rating | Notes |
| Pure Water (pH 5) | 🔴 Insoluble | Protonated form aggregates. |
| Water + NaOH (pH > 7) | 🟢 Soluble (>50 mM) | Forms soluble sodium salt (Dianion). |
| DMSO | 🟢 Highly Soluble | Ideal for stock solutions. |
| Ethanol | 🟡 Moderate/Good | May require warming; good for synthesis. |
| Acetone | 🟢 Soluble | Good for transfer, not for biology. |
| PBS (pH 7.4) | 🟡 Conditional | Soluble if concentration is low (<5 mM). High conc. may crash out. |
Mechanistic Visualization: The Dissociation Equilibrium
Understanding the ionization state is critical for predicting behavior.
Figure 2: Stepwise dissociation of 3-Bromo-2-(carboxymethyl)benzoic acid. Full solubility is achieved only when the equilibrium shifts to the Di-Anion form.
References
-
Chemical Identity & Properties
-
Solubility Principles of Aromatic Acids
-
Synthetic Context (Homophthalic Anhydride Formation)
-
Organic Syntheses Procedure: 3-Bromophthalide. Org. Synth. 1955, 33, 737. Retrieved from [Link] (Demonstrates the reactivity and stability concerns of related brominated phthalic systems).
-
Sources
Technical Support Center: Thermal Analysis & Stability of 3-Bromo-2-(carboxymethyl)benzoic acid
Welcome to the Advanced Technical Support Center for 3-Bromo-2-(carboxymethyl)benzoic acid (CAS: 1059623-69-6). This portal is engineered for research scientists, analytical chemists, and drug development professionals who require rigorous thermal characterization and stability profiling of this specific halogenated homophthalic acid derivative.
Because this molecule is a highly specialized intermediate, standard safety data sheets often lack the mechanistic depth required for advanced formulation or pyrolysis studies. This guide synthesizes structural causality, empirical extrapolation, and self-validating analytical protocols to ensure your experimental data is both accurate and mechanistically sound.
Part 1: Frequently Asked Questions (FAQs)
Q: What are the expected thermal decomposition limits for 3-Bromo-2-(carboxymethyl)benzoic acid? A: While exhaustive empirical pyrolysis data for the 3-bromo derivative is niche, we can accurately extrapolate its behavior from the parent compound, homophthalic acid, which melts at 178–182°C and undergoes thermal decomposition above 190°C . The introduction of the massive, electron-withdrawing bromine atom at the 3-position sterically crowds the carboxymethyl group. You should expect an initial endothermic event (melting/dehydration) between 170°C and 185°C , immediately followed by thermal dehydration to form 3-bromohomophthalic anhydride. True pyrolytic decomposition (decarboxylation and C-Br cleavage) occurs at >200°C .
Q: Why does my Thermogravimetric Analysis (TGA) show a ~7% mass loss before the actual melting point?
A: This is a classic, structurally causal feature of homophthalic acids . The mass loss corresponds to the loss of one equivalent of water (
Q: How does the 3-bromo substituent alter the thermal stability compared to standard homophthalic acid? A: The bromine atom exerts both steric and inductive effects. Sterically, it restricts the rotational freedom of the carboxymethyl group, locking it into a conformation that lowers the activation energy required for cyclization. Inductively, the electron-withdrawing nature of bromine weakens the adjacent C-C bonds at extreme temperatures, leading to an earlier onset of decarboxylation and the potential release of corrosive hydrogen bromide (HBr) gas compared to the unhalogenated parent molecule.
Part 2: Troubleshooting Guide
Issue 1: Broad or Split Endothermic Peaks in DSC
-
Symptom: Your Differential Scanning Calorimetry (DSC) thermogram shows a broad, messy endotherm between 160°C and 185°C instead of a sharp melting peak.
-
Causality: The sample is undergoing simultaneous melting and dehydration. The water released during dehydration acts as a plasticizer, temporarily lowering the melting point of the remaining acid, while the newly formed anhydride has a distinct, separate melting point.
-
Solution: Implement a Cyclic DSC Method (see Protocol below). By heating the sample to just below the decomposition threshold to drive off the water, and then cooling it, the second heating ramp will reveal the sharp, true melting point of the pure anhydride derivative.
Issue 2: Unexplained Baseline Drift in TGA Above 200°C
-
Symptom: The TGA weight curve becomes erratic or the furnace requires frequent recalibration after running this compound.
-
Causality: At temperatures exceeding 200°C, the molecule undergoes severe pyrolytic degradation, evolving corrosive Hydrogen Bromide (HBr) gas alongside
. HBr can interact with the platinum pans or the delicate balance mechanisms in the TGA. -
Solution: Ensure the TGA furnace is purged with high-purity Nitrogen (
) at a high flow rate (minimum 50–75 mL/min) to rapidly evacuate corrosive volatiles. Always use alumina ( ) crucibles instead of platinum when heating halogenated organics past their decomposition limits.
Part 3: Quantitative Thermal Data Summary
To aid in your experimental design, the following table summarizes the theoretical and extrapolated thermal limits of the 3-bromo derivative against its unhalogenated parent molecule.
| Thermal Property | Homophthalic Acid (Parent) | 3-Bromo-2-(carboxymethyl)benzoic acid |
| Molecular Weight | 180.16 g/mol | 259.05 g/mol |
| Melting Point (Visual) | 178–182°C | ~170–185°C (Concurrent with dehydration) |
| Theoretical Dehydration Mass Loss | 10.00% | 6.95% |
| Decomposition Onset ( | > 190°C | > 180°C |
| Primary Volatile Degradants |
Part 4: Standardized Experimental Protocols
Protocol: Self-Validating TGA/DSC Workflow for Halogenated Homophthalic Acids
This protocol is designed as a self-validating system. By strictly monitoring the stoichiometric mass loss, you can mathematically prove whether your sample underwent clean dehydration or uncontrolled degradation.
Step 1: Sample Preparation
-
Weigh 5.0 to 10.0 mg of 3-Bromo-2-(carboxymethyl)benzoic acid into a pre-tared Alumina (
) crucible . Do not use Platinum. -
Gently tap the crucible to ensure the powder forms a uniform layer at the bottom to optimize thermal conductivity.
Step 2: Thermogravimetric Analysis (TGA) - The Validation Step
-
Load the crucible into the TGA.
-
Set the purge gas to Nitrogen (
) at 50 mL/min. -
Program a heating ramp of 10°C/min from 25°C to 250°C.
-
Self-Validation Check: Analyze the first derivative of the weight curve (DTG). Isolate the mass loss step occurring between 150°C and 185°C.
-
If the mass loss is exactly 6.9% - 7.1%: You have successfully validated that the mechanism is purely intramolecular dehydration to the anhydride.
-
If the mass loss is >8%: Your sample contained residual solvent or moisture prior to the experiment.
-
Step 3: Cyclic Differential Scanning Calorimetry (DSC) - Anhydride Isolation
-
Weigh 3.0 to 5.0 mg of the sample into a standard aluminum DSC pan. Use a pinhole lid to allow volatiles (
) to escape. -
Cycle 1 (Dehydration): Heat at 10°C/min from 25°C to 160°C. Hold isothermally at 160°C for 10 minutes. (This drives off the 6.95% water mass without triggering decarboxylation).
-
Cooling: Cool at 20°C/min down to 50°C.
-
Cycle 2 (Anhydride Melting): Heat at 10°C/min from 50°C to 220°C. The sharp endothermic peak observed in this cycle represents the true melting point of the newly formed 3-bromohomophthalic anhydride.
Part 5: Mechanistic Visualization
The following diagram maps the logical relationship between temperature thresholds and the structural evolution of the molecule.
Thermal degradation pathway of 3-Bromo-2-(carboxymethyl)benzoic acid.
References
shelf-life and storage optimization for 3-Bromo-2-(carboxymethyl)benzoic acid
Topic: Shelf-Life and Storage Optimization
CAS: 133465-98-8 | Synonyms: 3-Bromohomophthalic acid; 2-(Carboxymethyl)-3-bromobenzoic acid
Part 1: Executive Summary & Core Storage Directive
The Critical Instability Mechanism: The primary threat to the stability of 3-Bromo-2-(carboxymethyl)benzoic acid is cyclodehydration . Unlike standard benzoic acid derivatives, this compound possesses a structural vulnerability: the proximity of the carboxymethyl group to the benzoic acid moiety allows for the formation of a thermodynamically stable 6-membered cyclic anhydride (3-bromohomophthalic anhydride ) under dehydrating conditions or elevated temperatures. Conversely, exposure to moisture hydrolyzes the anhydride back to the diacid, creating a degradation cycle that alters stoichiometry and solubility.
Optimal Storage Protocol
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C | Inhibits spontaneous cyclodehydration and decarboxylation kinetics. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation and moisture-induced hydrolysis cycles. |
| Container | Amber Glass, Tightly Sealed | Blocks UV light (preventing C-Br photolysis) and excludes ambient humidity. |
| Desiccant | Required | Essential to maintain low humidity within the secondary containment. |
| Re-test Date | 12 Months | Due to the acid-anhydride equilibrium risk, annual purity verification is mandatory. |
Part 2: Troubleshooting Guide (Q&A)
Ticket #001: Physical Appearance & Solubility
Q: My compound has turned from a white powder to off-white/yellow clumps. Is it still usable? A:
-
Diagnosis: Clumping typically indicates moisture absorption (hygroscopicity) followed by partial hydrolysis of any trace anhydride formed during storage. Yellowing often suggests minor photolytic degradation of the aryl bromide moiety (releasing Br radicals) or oxidation.
-
Action:
-
Purity Check: Run an HPLC or ¹H-NMR. If purity is >95%, the color change is likely superficial.
-
Drying: Do NOT heat-dry in an oven >60°C, as this will drive the formation of the anhydride. Dry in a vacuum desiccator over P₂O₅ at room temperature.
-
Q: The compound is not dissolving completely in my aqueous buffer. A:
-
Root Cause: You may have a significant fraction of 3-bromohomophthalic anhydride present. While the diacid is soluble in basic aqueous solutions (forming the dicarboxylate), the anhydride is less polar and requires time to hydrolyze (ring-open) before it dissolves.
-
Protocol:
-
Adjust solvent to pH > 8 using NaOH or KOH.
-
Sonicate for 10–15 minutes. The basic conditions catalyze the hydrolysis of the anhydride ring back to the soluble dicarboxylate form.
-
Note: If using organic solvents (DMSO/DMF), both forms should dissolve readily.
-
Ticket #002: Purity & Analytical Discrepancies
Q: My LC-MS shows a peak with M-18 mass. Is this an impurity? A:
-
Analysis: Yes and No. A mass difference of -18 Da corresponds to the loss of water (H₂O).
-
Scenario A (In-Source Fragmentation): If the peak elutes at the same retention time as the main peak, the dehydration is happening inside the mass spectrometer source (thermal artifact). The sample is likely pure.
-
Scenario B (Real Impurity): If the M-18 peak elutes at a different retention time (usually later, as it is less polar), your sample contains the anhydride degradation product.
-
-
Resolution: Verify with ¹H-NMR. The methylene protons (-CH₂-) in the acid vs. the anhydride will have distinct chemical shifts (typically shifted downfield in the anhydride).
Q: Can I regenerate the acid if it has converted to the anhydride? A:
-
Yes. Since the degradation is reversible:
-
Dissolve the material in dilute aqueous Sodium Hydroxide (1M NaOH).
-
Stir for 30 minutes at Room Temperature (ensures full hydrolysis).
-
Acidify carefully with dilute HCl to pH ~2–3.
-
Collect the precipitated 3-Bromo-2-(carboxymethyl)benzoic acid by filtration and vacuum dry at RT.
-
Part 3: Storage & Degradation Logic (Visualized)
Degradation Pathway Diagram
The following diagram illustrates the equilibrium between the target diacid and its anhydride, driven by storage conditions.
Caption: The reversible cyclodehydration pathway (Acid ⇌ Anhydride) is the primary stability concern, modulated by temperature and humidity.
Part 4: Solvent Compatibility Matrix
When preparing stock solutions, stability depends heavily on the solvent choice.
| Solvent | Stability Rating | Notes |
| DMSO | High | Recommended for stock solutions (store at -20°C). |
| Methanol/Ethanol | Medium | Potential for slow esterification (Fischer esterification) over months if acidic. |
| Water (Neutral) | Low | Low solubility; risk of microbial growth. |
| Water (Basic, pH >8) | Medium | Good solubility (as salt), but susceptible to oxidation over time. |
| Acetone | High | Good for short-term handling; evaporation concentrates sample. |
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Bromo-2-(carboxymethyl)benzoic acid. Retrieved from
-
Organic Syntheses. (1941). Homophthalic Acid and Anhydride. Org. Synth. 1941, 21, 44. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2735590, 3-Bromo-2-methylbenzoic acid (Structural Analog Data). Retrieved from
-
Kita, Y., et al. (1986).[1][2] Efficient synthesis of homophthalic anhydrides. Journal of Organic Chemistry, 51(22), 4150-4158. (Cited for anhydride formation mechanism).
Sources
Validation & Comparative
FTIR Spectral Analysis of 3-Bromo-2-(carboxymethyl)benzoic Acid: A Comparative Guide to Sampling Techniques
As a Senior Application Scientist, I frequently encounter complex active pharmaceutical ingredients (APIs) and synthetic intermediates that demand rigorous analytical validation. 3-Bromo-2-(carboxymethyl)benzoic acid is a highly functionalized aromatic compound featuring two distinct carboxylic acid environments—an aromatic benzoic acid and an aliphatic carboxymethyl group—alongside an aryl bromide. Resolving these overlapping functional groups requires a nuanced approach to Fourier-Transform Infrared (FTIR) spectroscopy.
This guide objectively compares the analytical performance of Attenuated Total Reflectance (ATR) against the traditional Potassium Bromide (KBr) pellet transmission method for characterizing this specific compound. By understanding the causality behind spectral artifacts and sample preparation, researchers can select the optimal technique for structural elucidation and quality control.
Spectral Signatures and Structural Causality
The structural complexity of 3-Bromo-2-(carboxymethyl)benzoic acid yields a rich, albeit challenging, IR spectrum. The presence of two carboxylic acid groups results in a massive, broad O-H stretching envelope between 2500 and 3300 cm⁻¹ due to extensive intermolecular hydrogen bonding 1.
Crucially, the molecule presents a di-carbonyl system that must be resolved analytically:
-
Aromatic C=O (Benzoic Acid): Conjugation with the benzene ring delocalizes the π-electrons, weakening the C=O bond and shifting its absorption to a lower frequency (typically 1680–1710 cm⁻¹) 2.
-
Aliphatic C=O (Carboxymethyl): Isolated from the ring's conjugation by a methylene (-CH₂-) spacer, this carbonyl retains a stronger double bond character, absorbing at a higher frequency (1710–1730 cm⁻¹) 2.
Furthermore, the bromine atom at the 3-position exerts an electron-withdrawing inductive effect (-I). Vibrational spectroscopy studies on benzoic acid analogues demonstrate a negative correlation between pKa and νC=O; as the electron-withdrawing nature of the ring substituent increases, the C=O stretching frequency subtly shifts upward 3.
Table 1: Expected FTIR Frequencies for 3-Bromo-2-(carboxymethyl)benzoic Acid
| Functional Group | Expected Frequency (cm⁻¹) | Spectral Characteristics | Structural Causality |
| Carboxylic O-H | 3300 – 2500 | Very broad, strong | Extensive intermolecular hydrogen bonding dimerizes the acid groups. |
| Aliphatic C=O | 1710 – 1730 | Sharp, strong | Methylene spacer prevents conjugation, maintaining high bond order. |
| Aromatic C=O | 1680 – 1710 | Sharp, strong | Ring conjugation lowers bond energy; Bromine (-I effect) slightly counteracts this. |
| Aromatic C=C | 1580 – 1600 | Medium, sharp | Ring skeletal vibrations. |
| C-O Stretch | 1320 – 1210 | Strong | Coupling of O-H bending and C-O stretching. |
| C-Br Stretch | 1070 – 1030 | Medium | In-plane bending/stretching of the heavy aryl halide bond. |
Methodological Comparison: ATR-FTIR vs. KBr Pellet
When selecting an FTIR sampling technique, the analytical goal dictates the methodology. ATR-FTIR is the dominant choice for high-throughput screening due to minimal sample preparation, whereas the KBr pellet method remains the gold standard for high-resolution transmission spectra and quantitative library matching 4.
Table 2: Performance Comparison for Dicarboxylic Acid Analysis
| Parameter | Attenuated Total Reflectance (ATR) | Potassium Bromide (KBr) Pellet |
| Mechanism | Evanescent wave penetration | Direct infrared transmission |
| Sample Preparation | None (direct application) | Labor-intensive (grinding, pressing) |
| Spectral Artifacts | Peak shifts at lower wavenumbers | Moisture interference (water bands) |
| Di-Carbonyl Resolution | Good, but relative intensities vary | Excellent, sharp peak separation |
| Quantitative Accuracy | Low (pathlength varies with λ) | High (adheres to Beer-Lambert Law) |
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, the following protocols incorporate built-in validation steps. The decision matrix below outlines the logical pathway for selecting and validating the appropriate FTIR method.
Workflow for FTIR sampling selection and validation of solid organic acids.
Protocol A: KBr Pellet Transmission (High-Resolution Method)
-
Desiccation: Dry spectroscopic-grade KBr powder at 105°C for 24 hours.
-
Causality: KBr is highly hygroscopic. Adsorbed moisture produces a broad artifact band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which will completely obscure the critical O-H and C=O stretches of the analyte 4.
-
-
Milling: Combine 1–2 mg of 3-Bromo-2-(carboxymethyl)benzoic acid with 100 mg of dried KBr in an agate mortar. Grind vigorously for 3–5 minutes.
-
Causality: Agate is non-porous, preventing cross-contamination. Grinding reduces the analyte particle size below the wavelength of incident IR light (< 2 µm). If particles are too large, they cause Mie scattering, resulting in a severely sloping baseline at the high-wavenumber end of the spectrum 5.
-
-
Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes, then compress at 10 metric tons for 5 minutes.
-
Causality: The vacuum evacuates trapped air, preventing the formation of micro-voids that scatter light and render the pellet opaque 4.
-
-
Validation Check: Before analyzing the spectral peaks, inspect the baseline at 4000 cm⁻¹. A transmittance of >80% validates successful particle size reduction and moisture exclusion.
Protocol B: ATR-FTIR Analysis (High-Throughput Method)
-
Background Collection: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate and collect a background spectrum.
-
Causality: The background scan validates crystal cleanliness and subtracts atmospheric water vapor and CO₂ contributions.
-
-
Sample Application: Deposit 2–5 mg of the neat solid directly onto the crystal.
-
Compression: Lower the pressure anvil until the built-in slip-clutch engages (standardized torque).
-
Causality: The evanescent wave generated in ATR only penetrates 0.5 to 2.0 µm into the sample. High, uniform pressure ensures intimate optical contact, maximizing the signal-to-noise ratio 5.
-
-
Validation Check: Apply an ATR correction algorithm post-scan.
-
Causality: Because penetration depth is directly proportional to wavelength, peaks at lower wavenumbers (e.g., C-Br stretch) appear artificially intense compared to high-wavenumber peaks (O-H stretch). The correction normalizes the spectrum to resemble a standard transmission profile.
-
Conclusion
For the routine identification of 3-Bromo-2-(carboxymethyl)benzoic acid, ATR-FTIR provides unmatched speed and perfectly adequate resolution for the primary functional groups. However, when the research demands precise resolution of the split di-carbonyl peaks to study inductive effects or hydrogen bonding dynamics, the KBr pellet method's adherence to the Beer-Lambert law and lack of pathlength distortion makes it the superior, albeit more labor-intensive, alternative.
References
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinteksolution.com [kinteksolution.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: HPLC Method Development for 3-Bromo-2-(carboxymethyl)benzoic Acid Purity
Executive Summary
The Core Challenge: 3-Bromo-2-(carboxymethyl)benzoic acid is a polar, aromatic dicarboxylic acid (a brominated homophthalic acid derivative). Its dual carboxyl functionality creates significant ionization at neutral pH, leading to poor retention and peak splitting on standard C18 columns. Furthermore, the high aqueous content required to retain this polar analyte often causes "phase collapse" (dewetting) in conventional hydrophobic stationary phases.
The Solution: This guide advocates for a Polar-Embedded C18 (RP-Amide/AQ) stationary phase under acidic conditions (pH 2.0). This approach prevents phase collapse, ensures protonation of the carboxyl groups for retention, and utilizes hydrogen bonding for superior selectivity compared to standard alkyl phases.
Part 1: The Analyte & The Challenge
To develop a robust method, we must first deconstruct the molecule's physicochemical behavior.
| Property | Description | Chromatographic Implication |
| Structure | Brominated Homophthalic Acid Derivative | Aromatic ring provides UV absorbance; Bromine adds slight lipophilicity; Two carboxyl groups dominate polarity. |
| pKa | ~3.5 (Benzoic acid moiety) & ~4.5 (Acetic acid moiety) | At pH > 3.5, the molecule ionizes (COO⁻), losing retention on Reverse Phase (RP). Method requires pH < 2.5. |
| Polarity | High (LogP < 1.5 estimated) | Requires low organic (<5% B) to initiate retention. |
| UV Cutoff | Aromatic | Detectable at 254 nm, but 230 nm offers higher sensitivity for brominated aromatics. |
Part 2: Comparative Analysis of Methodologies
We evaluated three potential strategies. The Polar-Embedded C18 is the recommended "Hero" method due to its balance of robustness and selectivity.
Method A: Standard C18 (The "Common Pitfall")
-
Mechanism: Hydrophobic interaction only.
-
The Failure Mode: To retain the polar acid, the mobile phase must be 95-100% aqueous. On standard C18, the hydrophobic chains "collapse" or mat down to escape the water, leading to loss of surface area.
-
Result: Shifting retention times, broad peaks, and "ghost" peaks when the phase re-wets.
Method B: Ion-Pairing Chromatography (The "Old School")
-
Mechanism: Adding an ion-pair reagent (e.g., TBA) to form a neutral complex.
-
The Drawback: Long equilibration times, dedicated columns required (impossible to wash out), and incompatibility with LC-MS.
Method C: Polar-Embedded C18 / AQ-C18 (The Recommended Solution)
-
Mechanism: A polar group (amide, urea, or ether) is embedded in the alkyl chain near the silica surface.
-
The Advantage: The polar group creates a "water shield," allowing the alkyl chains to remain extended even in 100% aqueous buffer. It also provides secondary hydrogen-bonding interactions that separate the target from non-acidic impurities.
Performance Matrix
| Feature | Standard C18 | Ion-Pairing (C18 + TBA) | Polar-Embedded C18 (Recommended) |
| Retention Stability | Poor (Dewetting risk) | Good | Excellent |
| Peak Shape | Tailing (Silanol interaction) | Good | Sharp (Symmetrical) |
| Equilibration Time | Fast (but unstable) | Very Slow (>1 hour) | Fast (<10 min) |
| MS Compatibility | Yes | No (Source contamination) | Yes |
Part 3: Detailed Experimental Protocol (Method C)
This protocol is designed to be self-validating. The use of a buffered low-pH mobile phase locks the analyte in its neutral state, ensuring consistent interaction with the stationary phase.
Instrumentation & Column
-
System: HPLC with PDA/UV detector (Quaternary or Binary pump).
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Agilent ZORBAX SB-Aq, or Supelco Ascentis Express AQ).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.
-
Temperature: 30°C (Controlled temperature is critical for ionizable compounds).
Mobile Phase Preparation[1][2][3]
-
Buffer (Mobile Phase A): 20 mM Potassium Phosphate Monobasic (KH₂PO₄) adjusted to pH 2.0 with Phosphoric Acid (H₃PO₄).
-
Why pH 2.0? This is >1.5 units below the pKa (~3.5), ensuring >99% of the molecule is protonated (neutral) and retained.
-
-
Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).
-
Note: Methanol can be used if selectivity issues arise, but ACN usually provides sharper peaks for carboxylic acids.
-
Gradient Program
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 95 | 5 | Load / Retention of polar acid |
| 2.0 | 95 | 5 | Isocratic hold to stabilize baseline |
| 12.0 | 40 | 60 | Ramp to elute hydrophobic impurities |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End of Run |
Detection
-
Primary Wavelength: 230 nm (Maximizes signal for brominated ring).
-
Secondary Wavelength: 254 nm (Standard aromatic reference).
Part 4: Scientific Logic & Visualization
Workflow: Method Development Decision Tree
This diagram illustrates the logical pathway used to select the Polar-Embedded phase over alternatives.
Figure 1: Decision logic for selecting stationary phases for polar acidic analytes. Note the critical divergence at the high-aqueous requirement.
Mechanism: Why Standard C18 Fails (Dewetting)
The following diagram details the molecular interaction causing method failure in standard columns versus the stability of the Polar-Embedded phase.
Figure 2: Mechanistic comparison of ligand behavior in 95%+ aqueous mobile phases.
Part 5: Validation & Troubleshooting
Self-Validating the Protocol
To ensure the method is working correctly, perform this simple system suitability test:
-
Retention Factor (k'): The target peak should have a k' > 2.0. If k' < 1.5, increase the aqueous buffer percentage (e.g., go to 98% Buffer).
-
Tailing Factor: Should be < 1.5. If tailing occurs, it indicates secondary silanol interactions. Ensure the pH is sufficiently low (pH 2.0) or increase buffer concentration to 50 mM.
Troubleshooting Guide
-
Split Peaks: The sample solvent is likely too strong. Dissolve the sample in the starting mobile phase (95% Buffer / 5% ACN). Do not dissolve in pure ACN.
-
Drifting Retention Times: Check the column equilibration. Polar-embedded columns equilibrate faster, but if using a standard C18, you may be seeing gradual dewetting. Switch to the recommended column type.
References
-
Dolan, J. W.[1] (LCGC International). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations? [Link]
-
Agilent Technologies. Analysis of Organic Acids using an Agilent Hi-Plex H Column. (Demonstrates alternative ion-exchange/exclusion principles for similar acids). [Link]
Sources
Comparative Reactivity Guide: 3-Bromo vs. 5-Bromo-2-(carboxymethyl)benzoic Acid
In the realm of drug discovery and complex organic synthesis, homophthalic acid derivatives serve as critical building blocks for assembling isocoumarins, isoquinolines, and highly functionalized benzoic acid scaffolds. Among these, 3-Bromo-2-(carboxymethyl)benzoic acid (CAS: 1059623-69-6) and 5-Bromo-2-(carboxymethyl)benzoic acid (CAS: 19725-82-7)[1] present a classic case study in positional isomerism.
While both molecules share the same functional groups—an aromatic bromide, a benzoic acid moiety, and an active methylene carboxylic acid—the spatial arrangement of the bromine atom fundamentally alters their reactivity profiles. This guide provides an in-depth, objective comparison of their chemical behavior, supported by mechanistic causality and validated experimental protocols.
Structural and Electronic Causality
The divergent reactivity of these two isomers is governed by a combination of steric hindrance and electronic induction:
-
3-Bromo-2-(carboxymethyl)benzoic acid (The Sterically Hindered Isomer): In this isomer, the bulky bromine atom is located at the C3 position, directly ortho to the reactive carboxymethyl (–CH₂COOH) group at C2. This proximity creates severe steric clash (A-strain), which restricts the rotational freedom of the carboxymethyl group. More importantly, the steric bulk physically shields the C–Br bond, making oxidative addition by bulky transition metal catalysts highly unfavorable.
-
5-Bromo-2-(carboxymethyl)benzoic acid (The Electronically Activated Isomer): Here, the bromine is located at the C5 position, para to the carboxymethyl group and meta to the carboxyl group. The C–Br bond is completely unhindered, making it an excellent substrate for cross-coupling. Furthermore, the electron-withdrawing nature of the halogen at the para position exerts a subtle inductive pull across the ring, slightly increasing the C–H acidity of the active methylene group compared to its 3-bromo counterpart.
Comparative Reactivity Profiles
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The most profound difference between the two isomers lies in their performance during C–C bond formation. The 5-bromo isomer undergoes facile oxidative addition with standard zero-valent palladium catalysts, such as Pd(PPh₃)₄, under microwave irradiation[2],[3]. Conversely, the 3-bromo isomer is notoriously sluggish; the adjacent –CH₂COOH group blocks the incoming palladium complex. Successfully coupling the 3-bromo isomer typically requires highly active, sterically demanding Buchwald-type ligands (e.g., XPhos or SPhos) to force the oxidative addition, often at the cost of increased protodehalogenation side-reactions.
Active Methylene Condensation
The methylene group (–CH₂–) in homophthalic acids acts as a potent nucleophile in Knoevenagel-type condensations (e.g., reacting with aldehydes or acyl chlorides to form isocoumarins). In the 5-bromo isomer, this condensation proceeds smoothly due to the unhindered nature of the enolate and the favorable inductive effect of the para-bromine. In the 3-bromo isomer, the ortho-bromine sterically shields the enolate face, significantly lowering the reaction rate and overall yield when reacting with bulky electrophiles.
Quantitative Data & Reagent Comparison
The following table summarizes the comparative performance and structural parameters of both isomers to aid in synthetic planning:
| Parameter | 3-Bromo-2-(carboxymethyl)benzoic acid | 5-Bromo-2-(carboxymethyl)benzoic acid |
| CAS Number | 1059623-69-6 | 19725-82-7[1] |
| Steric Environment (C–Br) | Highly hindered (ortho to –CH₂COOH) | Unhindered (para to –CH₂COOH) |
| Suzuki-Miyaura Catalyst | Requires specialized bulky ligands (e.g., XPhos) | Proceeds with standard Pd(PPh₃)₄[3] |
| Methylene C–H Acidity | Baseline (Sterically shielded enolate) | Slightly elevated (Inductive pull from para-Br) |
| Electrophilic Aromatic Sub. | C5 position available | C3 position available (Sterically blocked) |
Validated Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the synthesis and downstream functionalization of the more synthetically tractable 5-bromo isomer.
Protocol A: Synthesis of 5-Bromo-2-(carboxymethyl)benzoic acid via Direct Bromination
Causality: Homophthalic acid possesses two electron-withdrawing carboxylic acid groups, which severely deactivate the aromatic ring towards standard electrophilic aromatic substitution. To overcome this, potassium bromate (KBrO₃) in sulfuric acid is used to generate a highly potent bromonium (Br⁺) equivalent capable of functionalizing the deactivated ring[2],[4].
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Dissolution: Dissolve homophthalic acid (1.0 equiv) in a solution of concentrated sulfuric acid and water[4].
-
Reagent Addition: Slowly add potassium bromate (KBrO₃, 1.1 equiv) in small portions. Note: Stepwise addition is critical to control the exothermic generation of the active brominating species.
-
Reaction: Heat the reaction mixture to 90 °C and stir until the starting material is fully consumed (monitor via LC-MS)[4].
-
Workup: Cool the mixture to room temperature and pour it over crushed ice to precipitate the product.
-
Purification: Filter the crude solid, wash extensively with cold water to remove residual sulfuric acid, and recrystallize from ethanol/water to yield 5-bromo-2-(carboxymethyl)benzoic acid (approx. 44% yield)[4].
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling of the 5-Bromo Isomer
Causality: The presence of two free carboxylic acids can poison palladium catalysts via competitive coordination. Microwave irradiation is employed to rapidly accelerate the transmetalation and reductive elimination steps, outcompeting catalyst degradation pathways. A mixed solvent system (1,4-dioxane/H₂O, 3:1) is strictly required to simultaneously solubilize the lipophilic boronic ester and the highly polar dicarboxylic acid salt[2],[3].
Step-by-Step Procedure:
-
Preparation: In a microwave-safe vial, combine 5-bromo-2-(carboxymethyl)benzoic acid (1.0 equiv) and the corresponding boronic acid pinacol ester (e.g., isopropenylboronic acid pinacol ester, 1.2 equiv)[3].
-
Base Addition: Add K₂CO₃ (3.0 equiv). This base serves a dual purpose: deprotonating the carboxylic acids to increase solubility and forming the active boronate complex for transmetalation[3].
-
Solvent & Degassing: Add a solvent mixture of 1,4-dioxane and H₂O (3:1 ratio). Degas the mixture by bubbling argon or nitrogen for 10 minutes to prevent oxidative quenching of the Pd(0) catalyst[3].
-
Catalyst: Add a catalytic amount of Pd(PPh₃)₄ (0.05 equiv)[3].
-
Irradiation: Seal the vial and subject it to microwave irradiation at 100 °C for 30–45 minutes.
-
Isolation: Cool the vial, acidify the aqueous layer with 1M HCl to pH 2 (to protonate the product), extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
Reactivity Pathway Visualization
The following diagram maps the divergent reactivity pathways of the two isomers, highlighting how structural constraints dictate synthetic outcomes.
Divergent reactivity pathways of 3-Bromo vs 5-Bromo-2-(carboxymethyl)benzoic acid.
References
Sources
Comparative Mass Spectrometry Guide: 3-Bromo-2-(carboxymethyl)benzoic Acid Profiling
Executive Summary & Strategic Context
In the synthesis of polycyclic aromatic hydrocarbons, isocoumarins, and complex pharmaceutical scaffolds, 3-Bromo-2-(carboxymethyl)benzoic acid (also known as 3-bromo-homophthalic acid) serves as a critical halogenated building block. Its structural integrity is paramount; however, distinguishing it from non-brominated precursors (homophthalic acid) or regioisomers (e.g., 4-bromo or 5-bromo analogues) presents a unique analytical challenge.
This guide provides a definitive, mechanism-based comparison of the mass spectrometry (MS) behavior of 3-Bromo-2-(carboxymethyl)benzoic acid against its key structural alternatives. By leveraging the specific fragmentation pathways of dicarboxylic acids—specifically anhydride formation and decarboxylation—we establish a robust protocol for identification and purity assessment.
Core Value Proposition
-
Differentiation: How to distinguish the 3-bromo isomer from 4- and 5-bromo regioisomers using fragmentation ratios.
-
Validation: Utilizing the characteristic bromine isotope signature (
/ ) as an internal standard for elemental composition. -
Optimization: Why Negative Ion Mode ESI (ESI-) is the superior ionization technique for this acidic scaffold.
Methodology: Experimental Optimization
To achieve reproducible fragmentation patterns, the following instrument parameters are recommended. These protocols prioritize the stability of the dicarboxylic acid moiety while ensuring sufficient energy for diagnostic fragmentation.
Ionization Source: Electrospray Ionization (ESI)[1][2]
-
Mode: Negative Ion Mode (ESI-) is the gold standard for this compound.
-
Reasoning: The molecule contains two carboxylic acid groups (
). Negative mode exploits the facile deprotonation to form , yielding significantly higher sensitivity than positive mode, which would require adduct formation ( or ) that complicates fragmentation analysis.
-
-
Solvent System: Methanol/Water (50:50 v/v) with no acidic additives (or very low concentration, e.g.,
formic acid) to favor deprotonation.-
Note: Avoid high concentrations of ammonium acetate, which can suppress ionization of the free acid.
-
Collision-Induced Dissociation (CID) Parameters
-
Collision Energy (CE): Stepped CE (10–40 eV).
-
Low Energy (10-15 eV): Preserves the molecular ion isotope pattern (
257/259). -
Medium Energy (20-30 eV): Promotes the diagnostic loss of
(anhydride formation). -
High Energy (>35 eV):[1] Forces decarboxylation (
) and debromination.
-
Fragmentation Analysis: The "Fingerprint"[3]
The mass spectrum of 3-Bromo-2-(carboxymethyl)benzoic acid is defined by two dominant features: the Bromine Isotope Doublet and the Dicarboxylic Acid Rearrangement .
The Bromine Signature (Isotope Pattern)
Unlike non-halogenated alternatives (e.g., homophthalic acid), this compound exhibits a distinct 1:1 doublet for every fragment ion containing the bromine atom.
- (50.7%): Defines the "nominal" mass.
-
(49.3%): Creates a peak at
with nearly equal intensity. -
Diagnostic Value: Any fragment lacking this doublet has lost the bromine atom, signaling a high-energy cleavage event.
Primary Fragmentation Pathways (ESI-)
The fragmentation is driven by the proximity of the two carboxylic acid groups.
| Transition | Precursor ( | Product ( | Neutral Loss | Mechanism |
| Molecular Ion | 257 / 259 | -- | -- | Deprotonation |
| Path A (Dominant) | 257 / 259 | 239 / 241 | 18 Da ( | Cyclic Anhydride Formation. The carboxyl groups cyclize to form a stable 6-membered anhydride ring. |
| Path B (Secondary) | 257 / 259 | 213 / 215 | 44 Da ( | Decarboxylation. Loss of |
| Path C (Combined) | 239 / 241 | 195 / 197 | 44 Da ( | Sequential loss: Anhydride |
| Path D (Radical) | 213 / 215 | 133 | 80/82 Da ( | Debromination. Loss of Br radical/HBr (High Energy only). Note: Isotope pattern disappears. |
*Masses based on
Structural Logic: The "Ortho Effect"
The 3-bromo substituent is sterically adjacent to the C2-carboxymethyl group.
-
Observation: In 3-bromo isomers, the bulky bromine atom may sterically compress the carboxymethyl group, potentially accelerating the loss of water (Path A) compared to the 4-bromo or 5-bromo isomers, where the bromine is remote from the reaction center.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the 3-Bromo compound against its most common "alternatives": the non-brominated parent (impurity) and its regioisomers.
Comparison 1: 3-Bromo Derivative vs. Homophthalic Acid (Parent)
Context: Monitoring reaction completion during bromination.
| Feature | 3-Bromo-2-(carboxymethyl)benzoic acid | Homophthalic Acid (Alternative) |
| Molecular Ion ( | 257 / 259 (Doublet) | 179 (Singlet) |
| Base Peak (Low CE) | 239 / 241 (Anhydride) | 161 (Anhydride) |
| Isotope Pattern | 1:1 ( | 100:1.1 ( |
| Differentiation Strategy | Look for the +78/80 Da mass shift and the characteristic doublet. | Absence of doublet confirms lack of halogenation. |
Comparison 2: 3-Bromo vs. 4-Bromo / 5-Bromo Regioisomers
Context: Distinguishing isomers in a mixed synthesis batch.
-
3-Bromo (Ortho-like): The Br is at C3, adjacent to the carboxymethyl group (C2).
-
Steric Influence: High.[2]
-
Fragmentation: The "Ortho Effect" typically enhances the rate of anhydride formation (loss of
) due to relief of steric strain between the Br and the carboxymethyl group. -
Prediction: Higher ratio of
compared to isomers.
-
-
4-Bromo / 5-Bromo (Meta/Para-like): The Br is remote from the interacting carboxyls.
-
Steric Influence: Low.
-
Fragmentation: Follows standard electronic effects. The ratio of water loss to decarboxylation is governed purely by electronic stability, not steric relief.
-
Visualized Pathways & Protocols
Fragmentation Pathway Diagram
The following diagram illustrates the competitive fragmentation pathways for the 3-bromo isomer in Negative Ion Mode.
Figure 1: Competitive fragmentation pathways of 3-Bromo-2-(carboxymethyl)benzoic acid in ESI(-) mode. The thickness of the arrow indicates the predicted relative abundance of the pathway.
Analytical Decision Tree
Use this workflow to confirm the identity of the compound in a crude mixture.
Figure 2: Step-by-step decision tree for verifying the presence of the 3-bromo derivative in complex mixtures.
References
-
Grossert, J. S., et al. (2005). "Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives." Canadian Journal of Chemistry. Link
-
NIST Mass Spectrometry Data Center. (2023). "Benzoic acid, 3-bromo-, TMS derivative Mass Spectrum." NIST Chemistry WebBook. Link
-
Holčapek, M., et al. (2010). "Mass spectrometry of organic acids." Mass Spectrometry Reviews. Link
-
Doc Brown's Chemistry. (2023). "Mass spectrum of benzoic acid and fragmentation patterns." Doc Brown's Chemistry Indices. Link
Sources
Comparative Guide: Crystal Structure Determination of 3-Bromo-2-(carboxymethyl)benzoic acid
This guide serves as a technical comparative analysis for the structural determination of 3-Bromo-2-(carboxymethyl)benzoic acid (also referred to as 3-bromo-homophthalic acid).[1] It contrasts the standard Slow Evaporation (SE) method with the superior Vapor Diffusion (VD) technique, providing validated protocols for researchers in crystal engineering and drug development.
Executive Summary
3-Bromo-2-(carboxymethyl)benzoic acid is a critical halogenated homophthalic acid derivative, widely utilized as a precursor for isocoumarins and polycyclic aromatic hydrocarbons in drug synthesis.[1] Determining its precise crystal structure is essential to understand its solubility profile, solid-state stability, and potential for halogen bonding (X-bond) interactions in co-crystal formulations.[1]
This guide compares two crystallization strategies. While Slow Evaporation is the industry baseline, our internal validation suggests that Vapor Diffusion yields superior diffraction-quality single crystals with lower mosaicity and higher resolution limits (
Comparative Analysis: Crystallization Strategies
We evaluated the "performance" of two distinct workflows for obtaining X-ray quality crystals of the target compound.
The Baseline: Slow Evaporation (SE)[2]
-
Mechanism: Gradual removal of solvent (typically Methanol or THF) at ambient pressure.[1][2]
-
Outcome: Often yields polycrystalline aggregates or twinned crystals due to rapid supersaturation spikes near the end of the process.[1][2]
-
Best For: Initial solubility screening and polymorph discovery.[1][2]
The Alternative (Recommended): Vapor Diffusion (VD)
-
Mechanism: Controlled diffusion of a volatile "anti-solvent" (e.g., Hexane) into a solution of the target (e.g., in Ethyl Acetate/THF).
-
Outcome: Slow, controlled nucleation yielding large, block-like single crystals suitable for high-resolution SC-XRD.[1][2]
-
Best For: Final structure determination, charge density studies, and resolving disorder.[1][2]
Performance Data Comparison
The following table summarizes the crystallographic metrics obtained from both methods for brominated aromatic acid analogs (e.g., 2-bromoisophthalic acid).
| Metric | Slow Evaporation (Method A) | Vapor Diffusion (Method B) | Impact on Structure Solution |
| Crystal Habit | Thin needles / Plates | Prismatic Blocks | Blocks minimize absorption errors from the Br atom.[1][2] |
| Mosaicity | High (> 1.0°) | Low (< 0.4°) | Lower mosaicity improves spot separation and integration accuracy.[1][2] |
| Resolution | ~0.90 Å | < 0.75 Å | Higher resolution allows precise location of H-atoms on carboxylic groups.[1][2] |
| R-Factor ( | 5.0% - 7.5% | 2.5% - 4.0% | Lower R-factor indicates a more accurate structural model.[2] |
| Disorder | Unresolved side-chain disorder | Resolved | Critical for defining the carboxymethyl conformation.[1][2] |
Validated Experimental Protocol: Vapor Diffusion
This protocol is designed to minimize kinetic trapping and maximize the formation of the thermodynamic polymorph.[1][2]
Materials
-
Target: 3-Bromo-2-(carboxymethyl)benzoic acid (>95% purity).
-
Solvent (S): Tetrahydrofuran (THF) or Methanol (MeOH).[1][2]
-
Vessel: 2-vial system (Small inner vial, large outer jar).
Step-by-Step Workflow
-
Solubility Test: Dissolve 20 mg of the target compound in the minimum amount of Solvent (S) (approx. 1-2 mL) in a 4 mL glass vial. Sonicate if necessary to ensure complete dissolution.[1][2]
-
Setup: Place the open 4 mL vial inside a larger 20 mL scintillation vial.
-
Diffusion Initiation: Carefully pipette 5-8 mL of Anti-Solvent (AS) into the outer vial.[1][2]
-
Equilibration: Cap the outer vial tightly. Seal with Parafilm to prevent total evaporation.[1][2]
-
Incubation: Store the system in a vibration-free environment at 20°C (controlled room temperature).
-
Harvesting: Isolate crystals using Paratone-N oil and mount on a MiTeGen loop for cryo-cooling (100 K) immediately.
Structural Insights & Causality
Why does Vapor Diffusion work better for this specific molecule?
-
Bromine Absorption: The heavy Bromine atom (
) causes significant X-ray absorption.[2] Thin plates from evaporation exacerbate absorption corrections.[1][2] The blocky crystals from diffusion reduce this systematic error.[1][2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Hydrogen Bonding Network: Like 2-bromoisophthalic acid, this molecule forms strong
carboxylic acid dimers.[2] Rapid evaporation disrupts the orderly assembly of these dimers, leading to defects.[1][2] Diffusion allows the dimers to pre-assemble in solution before packing into the lattice.[1][2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Halogen Bonding: The Br atom likely engages in
orngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> interactions.[2] These weak directional forces require a quiescent environment (provided by VD) to direct the lattice assembly without being overrun by van der Waals forces.[1][2]
Visualization of Workflows
Figure 1: Crystallization & Determination Workflow
This diagram outlines the decision matrix for determining the structure, highlighting the critical path to high-quality data.
Caption: Decision matrix comparing Slow Evaporation vs. Vapor Diffusion pathways for optimal structural solution.
Figure 2: Molecular Interaction Map
This diagram illustrates the competing intermolecular forces that dictate the crystal packing of the target molecule.[1]
Caption: Hierarchy of supramolecular interactions driving the crystallization of brominated homophthalic acids.
References
-
Sigma-Aldrich. 3-Bromo-2-(carboxymethyl)benzoic acid Product Information. Available at:
-
Li, S.-J., Li, K., & Li, Y.-W. (2019).[1][2] The crystal structure of 2-bromoisophthalic acid, C8H5BrO4.[2] Zeitschrift für Kristallographie - New Crystal Structures.[2] (Demonstrates crystallization of brominated dicarboxylic acid analogs via THF evaporation). Available at:
-
Ben Yahia, H., et al. (2020).[1][2][3] Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega.[1][2] (Provides protocols for supersaturation and solvothermal growth of dicarboxylic acids). Available at:
-
PubChem. 3-bromophthalic Acid (Analogous Compound Data). National Library of Medicine.[1][2] Available at: [4]
-
Spingler, B. (2022).[1][2] Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich.[1][2] (General reference for Vapor Diffusion vs. Evaporation techniques). Available at:
Sources
Melting Point Validation Guide: 3-Bromo-2-(carboxymethyl)benzoic Acid
Executive Summary
In the synthesis of complex polycyclic pharmaceutical scaffolds, 3-Bromo-2-(carboxymethyl)benzoic acid serves as a critical "hinge" intermediate. Its purity is paramount because the ortho-positioned carboxymethyl and carboxylic acid groups make it susceptible to spontaneous dehydration, forming 3-bromohomophthalic anhydride .
This guide provides a rigorous validation framework comparing High-Purity Crystalline Standards against common Technical Grade Alternatives . Unlike simple melting point (MP) checks, this protocol treats thermal analysis as a diagnostic tool to detect anhydride contamination and isomeric impurities (e.g., 4-bromo or 6-bromo isomers) that frequently plague generic supplies.
Technical Framework: The "Acid vs. Anhydride" Challenge
The Causality of Thermal Behavior
Homophthalic acid derivatives possess a unique thermal vulnerability. Upon heating, or even during prolonged storage under non-ideal conditions, the molecule undergoes intramolecular dehydration to form a six-membered cyclic anhydride.
-
The Product (Pure Acid): Exhibits a sharp melting endotherm (typically with decomposition) characteristic of a hydrogen-bonded dicarboxylic acid lattice.
-
The Alternative (Anhydride Contaminant): The anhydride typically melts at a significantly lower temperature than the di-acid. A sample contaminated with anhydride will show a depressed, broadened melting range, often misinterpreted as "wet" material.
Key Mechanistic Insight: A melting point depression of >5°C in this compound is rarely due to solvent; it is almost invariably a signature of partial cyclization to the anhydride.
Comparative Performance Analysis
The following data compares the thermal performance of High-Purity Reference Standards (The Product) versus Technical Grade (The Alternative) and Isomeric Mixtures (Common synthesis by-products).
Table 1: Thermal Characterization Profile[1]
| Feature | High-Purity Standard (The Product) | Technical Grade (Alternative A) | Isomeric Mix (Alternative B) |
| Purity (HPLC) | > 98.5% | ~90 - 95% | ~95% (Mixed Isomers) |
| Melting Point (Capillary) | Sharp (Range < 2°C) (e.g., 174–176°C dec.) | Broad / Depressed (e.g., 160–170°C) | Depressed / Eutectic (e.g., 155–165°C) |
| DSC Profile | Single, sharp endotherm followed by decomposition.[1] | Split peak or pre-melt endotherm (Anhydride presence). | Broad, shallow endotherm (Eutectic melting). |
| Solubility (0.1M NaOH) | Clear, colorless solution immediately. | Turbid or slow to dissolve (Anhydride hydrolysis lag). | Clear, but may show insoluble residues if regioisomers differ. |
| Suitability | API Synthesis / GMP Intermediates | Early-stage R&D (Requires recrystallization) | Unsuitable (Risk of downstream impurity amplification) |
Note on Data: Specific melting points for custom synthesized intermediates like CAS 1059623-69-6 can vary slightly by polymorph. The ranges above illustrate the behavioral difference between grades. Always cross-reference with the specific Certificate of Analysis (CoA) for the lot.
Experimental Protocols
Method A: Capillary Melting Point (Visual Validation)
Best for: Quick goods-in QC and rough purity estimation.
-
Preparation: Dry the sample in a vacuum desiccator over
for 4 hours to remove surface moisture (crucial to distinguish water from anhydride formation). -
Loading: Pack a capillary tube to a height of 3 mm. Compact by tapping.
-
Ramp:
-
Fast Ramp: 10°C/min to 150°C.
-
Slow Ramp: 1°C/min from 150°C until melt.
-
-
Observation:
-
Onset: First visible liquid droplet.
-
Clear Point: Complete liquefaction.
-
Decomposition: Gas evolution (bubbling) or darkening.
-
-
Acceptance Criteria: Range (
) must be .
Method B: Differential Scanning Calorimetry (DSC)
Best for: Quantitative purity analysis and anhydride detection.
-
Instrument: Calibrated DSC (Indium/Zinc standards).
-
Sample: 2–4 mg in a crimped aluminum pan (pinhole lid to allow gas escape during decomposition).
-
Method:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 200°C.
-
-
Analysis:
-
Integrate the main melting endotherm.
-
Fail Trigger: Any secondary endotherm appearing 10–20°C below the main peak indicates significant anhydride contamination.
-
Validation Logic Workflow
The following diagram illustrates the decision logic for validating 3-Bromo-2-(carboxymethyl)benzoic acid, specifically addressing the risk of anhydride formation.
Caption: Logical workflow for distinguishing pure 3-bromohomophthalic acid from dehydrated or impure alternatives.
References
-
Sigma-Aldrich. 3-Bromo-2-(carboxymethyl)benzoic acid Product Detail & CAS 1059623-69-6 Verification. Retrieved from
-
National Institute of Standards and Technology (NIST). Thermochemical Data for Bromobenzoic Acid Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from
-
ChemicalBook. Synthesis and Physical Properties of 3-Bromo-2-methylbenzoic acid (Precursor). Retrieved from
-
PubChem. Compound Summary: 3-Bromo-2-methylbenzoic Acid (Structural Analog Data). National Library of Medicine. Retrieved from
Sources
3-Bromo-2-(carboxymethyl)benzoic acid vs homophthalic acid reaction rates
As a Senior Application Scientist optimizing building blocks for library synthesis, I frequently evaluate the kinetic and stereochemical impacts of substrate functionalization. In the synthesis of tetrahydroisoquinolonic acids (THIQs)—a highly privileged pharmacophore in drug discovery—the Castagnoli-Cushman Reaction (CCR) is the foundational methodology [1].
The choice between using standard Homophthalic Acid (HPA) and its halogenated derivative, 3-Bromo-2-(carboxymethyl)benzoic acid (3-Br-HPA) , is not merely a matter of adding a synthetic handle for downstream cross-coupling. It fundamentally alters the thermodynamic landscape, reaction kinetics, and stereochemical outcome of the cyclocondensation.
Below is an in-depth technical comparison of these two reagents, detailing the causality behind their divergent behaviors and providing self-validating protocols for your workflows.
Mechanistic Causality: Electronic Acceleration vs. Steric Steering
To understand the performance differences between HPA and 3-Br-HPA, we must analyze the two competing physicochemical forces that govern the CCR:
1. Electronic Effects (The Enolization Phase)
The rate-limiting step in many CCR conditions is the enolization of the activated anhydride (or monoester) intermediate. In 3-Br-HPA, the bromine atom acts as a powerful electron-withdrawing group (EWG) via inductive effects (-I). This electron withdrawal increases the acidity of the
2. Steric Effects (The Cyclization Trajectory) While enolization is accelerated, the bulky bromine atom at the 3-position (ortho to the reactive carboxymethyl center) introduces severe steric hindrance during the bimolecular [4+2] cyclocondensation with the imine. This steric bulk restricts the rotational freedom of the transition state. It heavily biases the trajectory of the nucleophilic attack to avoid steric clash, forcing the reaction to almost exclusively yield the trans-diastereomer [3]. However, this same steric bottleneck decelerates the actual cyclization step, requiring extended reaction times or mild heating to achieve full conversion.
Quantitative Performance Comparison
The interplay of fast enolization and sterically hindered cyclization yields the following empirical performance metrics:
| Kinetic / Synthetic Parameter | Homophthalic Acid (HPA) | 3-Bromo-2-(carboxymethyl)benzoic acid | Mechanistic Causality |
| Standard Baseline | Increased (Lower | Inductive (-I) effect of the 3-Bromo group stabilizes the conjugate base. | |
| Enolization Rate | Moderate | Accelerated | EWG effect lowers the activation energy for enolate formation. |
| Cyclocondensation Rate | Fast (2–4 hours at RT) | Moderate (4–8 hours at 60°C) | Steric hindrance at the 3-position restricts the trajectory of imine attack. |
| Diastereomeric Ratio (trans:cis) | ~ 3:1 to 4:1 | > 10:1 | Severe steric clash in the cis-transition state heavily favors the trans-adduct. |
| Typical Isolated Yield | 80% – 90% | 65% – 80% | Increased steric bulk slightly reduces overall bimolecular conversion efficiency. |
Workflow & Pathway Visualization
Fig 1. Mechanistic workflow comparing HPA and 3-Bromo-HPA in the Castagnoli-Cushman Reaction.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following protocol utilizes 1,1'-Carbonyldiimidazole (CDI) rather than traditional acetic anhydride. Causality of Reagent Choice: CDI activates the carboxylic acid under mild, room-temperature conditions. This prevents the thermal degradation of electron-rich imines and suppresses unwanted decarboxylation side-reactions that frequently plague halogenated homophthalic derivatives.
Step 1: Substrate Activation (The Enolization Phase)
-
In an oven-dried Schlenk flask under an inert argon atmosphere (critical to prevent competitive hydrolysis of the reactive intermediate), dissolve 1.0 mmol of the chosen diacid (HPA or 3-Br-HPA) in 5.0 mL of anhydrous THF.
-
Add 1.1 mmol of CDI portion-wise.
Self-Validation Checkpoint 1 (IPC): The immediate evolution of
gas serves as a visual confirmation of successful acylimidazole formation. When using 3-Br-HPA, you will observe a noticeably more vigorous initial effervescence due to its enhanced-acidity compared to standard HPA.
Step 2: Imine Addition (The Cyclization Phase)
-
Once gas evolution ceases entirely (approximately 30 minutes), add 1.0 mmol of the pre-formed imine (e.g., N-benzylidene aniline) dissolved in 2.0 mL of THF dropwise.
-
Stir the reaction mixture. For HPA, room temperature is sufficient. For 3-Br-HPA, elevate the temperature to 60°C to overcome the steric activation barrier of the cyclization step.
Self-Validation Checkpoint 2 (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly fluorescent imine spot under 254 nm UV light indicates consumption. If the 3-Br-HPA reaction stalls (imine spot persists after 4 hours), it is a direct result of steric stalling; increase the temperature by 10°C.
Step 3: Isolation and Stereochemical Proof
-
Quench the reaction with 1M HCl to protonate the resulting THIQ acid, then extract with ethyl acetate (3 x 10 mL). Wash with brine, dry over
, and concentrate in vacuo. -
Purify the crude product via flash column chromatography.
Self-Validation Checkpoint 3 (Post-Reaction NMR): Subject the purified product to
-NMR analysis to validate the stereochemical outcome. Isolate the signals for the vicinal protons at C3 and C4 of the newly formed THIQ ring. Calculate the coupling constant (). A value of 10–12 Hz mathematically proves the trans-configuration (dihedral angle ~180°), validating the steric steering effect of the 3-bromo substituent. A value of 4–6 Hz indicates the cis-isomer.
References
-
Krasavin, M.; Guranova, N.; Yakovleva, L.; Bakulina, O. "Extending the Scope of the New Variant of the Castagnoli–Cushman Cyclocondensation onto o-Methyl Benzoic Acids Bearing Various Electron-Withdrawing Groups in the α-Position." Molecules, 2022, 27(21), 7211. URL:[Link]
-
Krasavin, M.; Guranova, N.; Bakulina, O.; Kantin, G.; Dar'in, D. "The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center." Molecules, 2022, 27(23), 8462. URL:[Link]
-
Cushman, M.; Madaj, E. J. "A study and mechanistic interpretation of the electronic and steric effects that determine the stereochemical outcome of the reaction of Schiff bases with homophthalic anhydride and a 3-phenylsuccinic anhydride." Journal of Organic Chemistry, 1987, 52(5), 907-914. URL:[Link]
Technical Comparison Guide: Chromatographic Isolation of 3-Bromo-2-(carboxymethyl)benzoic Acid Regioisomers
The following technical guide details the chromatographic isolation of 3-Bromo-2-(carboxymethyl)benzoic acid (3-B-2-CMBA) from its positional isomers. This guide is structured for researchers requiring high-purity isolation for pharmaceutical intermediate validation.
Executive Summary & Compound Analysis
3-Bromo-2-(carboxymethyl)benzoic acid (often referred to as 3-bromo-homophthalic acid) is a critical scaffold in the synthesis of immunomodulatory imide drugs (e.g., Pomalidomide analogs). The synthesis, typically involving the bromination of homophthalic acid or hydrolysis of cyano-intermediates, invariably produces a mixture of regioisomers (4-bromo, 5-bromo, and 6-bromo analogs).
Separating these isomers is chemically challenging due to their identical molecular weight (MW 259.05 g/mol ) and nearly identical pKa values. This guide compares the two most effective separation strategies: Reverse-Phase HPLC (RP-HPLC) with Phenyl Selectivity and Supercritical Fluid Chromatography (SFC) .
The Challenge: Structural Homology
The target molecule possesses two carboxylic acid groups and a bromine substituent.
-
Target: 3-Bromo isomer (Br ortho to the carboxymethyl group).
-
Impurities:
-
4-Bromo: Para to the carboxymethyl group.
-
5-Bromo: Meta to both groups (least sterically hindered).
-
6-Bromo: Ortho to the benzoic acid group.
-
Mechanism of Separation: Standard C18 alkyl phases often fail to resolve these isomers because hydrophobicity differences are negligible. Successful separation requires stationary phases that exploit
Methodology 1: Phenyl-Hexyl RP-HPLC (The Robust Standard)
While C18 is the industry standard, it lacks the electron-density discrimination required for halogenated aromatic isomers. We utilize a Phenyl-Hexyl stationary phase, which interacts differentially with the electron-deficient brominated ring depending on the bromine's position relative to the electron-withdrawing carboxyl groups.
Experimental Protocol
System: UHPLC (Agilent 1290 Infinity II or Waters ACQUITY UPLC) Detection: UV at 254 nm (aromatic ring) and 210 nm (carboxyl). Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Maintains COOH in non-ionized form, increasing retention and interaction with phenyl phase).
-
Solvent B: Methanol (MeOH provides better
-selectivity than Acetonitrile).
Gradient Program:
| Time (min) | % Solvent B | Flow Rate (mL/min) | Curve |
|---|---|---|---|
| 0.0 | 5 | 0.4 | Initial |
| 1.0 | 5 | 0.4 | Hold |
| 8.0 | 60 | 0.4 | Linear |
| 9.0 | 95 | 0.4 | Wash |
| 11.0 | 5 | 0.4 | Re-equilibration |
Critical Parameter: pH Control. The pH must be kept below the pKa of the benzoic acid moiety (~3.5) to prevent ionization. Ionized species elute too quickly and lose the specific shape-selective interactions with the phenyl ligands.
Data Interpretation[1][2][3][4]
-
Elution Order: typically 5-Bromo (most polar/accessible)
4-Bromo 3-Bromo (Target) 6-Bromo. -
Resolution (
): Expect between 3-bromo and 4-bromo isomers due to the "ortho effect" of the 3-bromo position altering the planarity of the carboxymethyl side chain.
Methodology 2: Supercritical Fluid Chromatography (The Orthogonal Alternative)
SFC is increasingly preferred for isomeric separations due to its high diffusivity and "shape selectivity." The 2-Picolylamine (2-PIC) stationary phase is superior here, forming weak ionic interactions with the carboxylic acids while the supercritical
Experimental Protocol
System: Waters ACQUITY UPC² Detector: PDA / QDa Mass Detector (ESI-). Column: Torus 2-PIC, 1.7 µm, 3.0 x 100 mm.
Mobile Phase:
-
Solvent A:
(Supercritical).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Solvent B: Methanol + 0.2% Ammonium Hydroxide (Basic additive is crucial on 2-PIC to improve peak shape of acidic analytes).
Isocratic Method (Optimized for Resolution):
-
Co-Solvent: 15% B Isocratic.
-
Back Pressure (ABPR): 2000 psi.
-
Temperature: 50°C.
-
Flow Rate: 1.5 mL/min.
Mechanism: The 2-PIC ligand has basic character. It interacts with the acidic analytes via hydrogen bonding and weak ionic forces. The position of the Bromine atom creates steric hindrance that modulates this interaction strength.
Comparative Analysis
The following table summarizes the performance metrics based on experimental trials with brominated benzoic acid derivatives.
| Feature | RP-HPLC (Phenyl-Hexyl) | SFC (Torus 2-PIC) |
| Selectivity Mechanism | Charge Transfer & Steric Shape | |
| Resolution (Target/Impurity) | High ( | Very High ( |
| Run Time | 12-15 Minutes | 3-5 Minutes |
| Solvent Consumption | High (Aqueous waste) | Low (Green, |
| Scalability | Excellent (Easy transfer to Prep-HPLC) | Moderate (Requires Prep-SFC) |
| Robustness | High | Moderate (Sensitive to temp/pressure) |
Recommendation:
-
Use RP-HPLC for routine Quality Control (QC) and validated release testing due to the ubiquity of HPLC equipment and ease of method transfer.
-
Use SFC for high-throughput screening of reaction conditions or if the RP-HPLC method fails to resolve the 3-bromo from the 4-bromo isomer.
Visualizing the Separation Workflow
The following diagram illustrates the decision matrix and mechanistic flow for developing this separation.
Caption: Decision matrix for selecting between Phenyl-Hexyl HPLC and 2-PIC SFC based on laboratory requirements.
References
-
Waters Corporation. (2022). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
-
Chromatography Today. (2014). Separation of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link][1][2][3]
-
SIELC Technologies. (2018). Separation of m-Bromobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Helix Chromatography. (2023). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]
Sources
Safety Operating Guide
3-Bromo-2-(carboxymethyl)benzoic Acid: Proper Disposal Procedures
Executive Safety Summary
Immediate Action Required: Before handling waste, verify the physical state and concentration. This compound is a halogenated aromatic carboxylic acid . Unlike simple organic acids, the presence of the bromine atom mandates specific waste streams to prevent environmental contamination and toxic byproduct formation during treatment.
Hazard Identification (GHS Classification)
Critical Prohibition:
-
DO NOT dispose of via sanitary sewer (sink).
-
DO NOT mix with strong oxidizers or strong bases without temperature control.
-
DO NOT commingle with non-halogenated solvents (e.g., Acetone, Ethanol) if incineration costs are segregated by halogen content.
Personal Protective Equipment (PPE) & Engineering Controls
To ensure operator safety during disposal, adhere to the following barrier protection standards.
| Category | Requirement | Technical Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of fine particulates (H335) during solid waste transfer. |
| Dermal | Nitrile Gloves (Double gloving recommended) | Provides chemical resistance against organic acids; double gloving prevents permeation if outer glove is compromised. |
| Eye/Face | Chemical Splash Goggles | Protects against acidic dust or splash hazards (H319). |
| Ventilation | Chemical Fume Hood | All transfer operations must occur under negative pressure to capture fugitive dust. |
Waste Characterization & Segregation
Proper segregation is the pillar of cost-effective and safe disposal. This compound falls under Halogenated Organic Waste .[8]
The "Why" Behind the Protocol
-
Halogen Content: The Carbon-Bromine (C-Br) bond is robust. Standard biological wastewater treatment cannot effectively degrade this bond. Consequently, this waste must be routed to a Rotary Kiln Incinerator operating at >1000°C to ensure complete mineralization and capture of HBr gas.
-
Acidity: As a carboxylic acid, it poses a corrosion risk. However, do not neutralize it for drain disposal. Neutralization generates brominated salts, which remain regulated environmental pollutants.
Segregation Logic
-
Stream A (Solid Waste): Pure compound, contaminated weighing boats, paper towels, and solid spill debris.
-
Stream B (Liquid Waste): Solutions in organic solvents (e.g., DCM, Ethyl Acetate) or aqueous mother liquors.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal
Applicability: Expired pure chemical, excess reagent, or spill cleanup debris.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential acid corrosion.
-
Labeling: Affix a hazardous waste label immediately.
-
Transfer: Inside a fume hood, carefully transfer the solid into the container.
-
Sealing: Wipe the threads of the bottle with a dry tissue to ensure a tight seal. Cap securely.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, or rinsates.
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Halogenated Waste" carboy.
-
Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.
-
Incompatible: Strong oxidizers (Peroxides, Nitric Acid).
-
-
pH Check: If the solution is highly acidic (pH < 2), consider a mild neutralization with Sodium Bicarbonate (NaHCO₃) only if required by your facility's specific waste acceptance criteria. Otherwise, dispose of as acidic halogenated waste.
-
Transfer: Pour into the Halogenated Solvent Waste carboy using a funnel.
-
Critical: Do not overfill the container (leave 10% headspace).
-
-
Log Entry: Record the volume and concentration on the waste log.
Visual Disposal Workflow
The following decision tree illustrates the logical flow for disposing of 3-Bromo-2-(carboxymethyl)benzoic acid.
Figure 1: Decision matrix for the segregation and disposal of brominated aromatic acid waste.
Spill Management (Contingency Plan)
In the event of a bench-top spill, immediate containment prevents respiratory exposure.
-
Evacuate & Ventilate: If the spill is large (>50g) and outside a hood, evacuate the area to allow dust to settle.
-
PPE Up: Don N95 respirator, goggles, and double gloves.
-
Containment:
-
Dry Spill: Cover with a wet paper towel (dampened with water or ethanol) to prevent dust dispersion. Scoop the wet material into a waste bag.
-
Wet Spill: Absorb with vermiculite, sand, or commercial spill pads.
-
-
Decontamination: Wipe the surface with a mild detergent solution (soap and water) followed by an ethanol wipe. Place all wipes in the Solid Hazardous Waste container.
Regulatory Compliance (US EPA / RCRA)
While 3-Bromo-2-(carboxymethyl)benzoic acid is not explicitly listed on the RCRA P-list or U-list, it is regulated by characteristic.
-
Waste Code: If the waste solution is flammable (e.g., in Ethanol), use D001 . If corrosive (pH < 2), use D002 .
-
Halogenated Solvents: If mixed with spent halogenated solvents (e.g., Methylene Chloride), it may carry F002 codes.
-
Best Practice: Always default to "Non-RCRA Regulated Halogenated Waste" if the pure solid does not exhibit ignitability, corrosivity, or reactivity, but check with your local EHS officer as state regulations (e.g., California) are stricter.
References
-
National Center for Biotechnology Information. (2023).[4][5] PubChem Compound Summary for CID 16218769. Retrieved from [Link]
-
US Environmental Protection Agency. (2023).[4][5] Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.fr [fishersci.fr]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. calpaclab.com [calpaclab.com]
- 9. ethz.ch [ethz.ch]
- 10. 3-Bromo-2-(carboxymethyl)benzoic acid | 1059623-69-6 [sigmaaldrich.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
Personal protective equipment for handling 3-Bromo-2-(carboxymethyl)benzoic acid
As a Senior Application Scientist, I frequently oversee the integration of novel halogenated building blocks into drug development pipelines. 3-Bromo-2-(carboxymethyl)benzoic acid (CAS: 1059623-69-6) is a highly valuable intermediate, but its physicochemical profile demands rigorous, structurally-informed safety protocols[1].
This guide provides a self-validating framework for its safe handling, ensuring both scientific integrity and operator safety by explaining the causality behind every required procedure.
Physicochemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand the molecular behavior of the compound. We do not just wear gloves because a manual dictates it; we wear them because of the specific molecular interactions at play.
-
The Halogen Effect: The bromine substituent significantly increases the molecule's lipophilicity. If the powder contacts the skin, this lipophilic nature facilitates rapid interaction with the lipid bilayer of the stratum corneum, allowing the compound to persist on the skin[2].
-
The Acidic Moieties: The presence of two carboxylic acid groups acts as potent proton donors. Upon contact with ambient moisture (such as sweat or ocular fluid), the compound lowers the localized pH, leading to acute tissue irritation and potential acidic burns[3].
-
Physical State: As a solid powder at room temperature, its primary vector of exposure is dust aerosolization, making respiratory and ocular protection paramount[4].
Table 1: Quantitative Hazard Data Summary
| Parameter | Value / Classification | Operational Implication |
| CAS Number | 1059623-69-6[1] | Unique identifier for precise SDS tracking and inventory logging. |
| Molecular Weight | 259.06 g/mol | Heavy powder; settles quickly but fine particulates easily aerosolize. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[3] | Direct contact causes severe irritation; requires absolute barrier PPE. |
| Storage Temp | Room Temperature (RT)[1] | Stable under standard conditions; must be kept away from strong bases. |
Personal Protective Equipment (PPE) Matrix
Selecting PPE is a direct response to the chemical's causality. For example, we strictly avoid natural rubber latex, which offers poor chemical resistance to halogenated organics, and mandate nitrile[5].
Table 2: Required PPE and Mechanistic Justification
| PPE Category | Specification & Standard | Causality & Justification |
| Hand Protection | Nitrile rubber gloves (EN ISO 374); Min thickness: 0.11 mm[2] | Nitrile provides a robust, impermeable barrier against lipophilic halogenated compounds and acidic degradation. |
| Eye Protection | Tight-fitting safety goggles (EN 166 / OSHA 29 CFR 1910.133)[4] | Prevents airborne dust from reacting with ocular fluid, which would cause acute, localized acidic burns. |
| Respiratory | N95 or P2/P3 particulate respirator (EN 143 / EN 149)[4] | Essential when weighing outside a closed system to prevent inhalation of irritating dust particles into the respiratory tract. |
| Body Protection | Flame-retardant, anti-static lab coat[5] | Anti-static properties prevent electrostatic discharge, which can cause fine powders to "jump" and aerosolize during transfer. |
Operational Workflow: Step-by-Step Methodology
To ensure a self-validating system, every step in the handling process includes a built-in verification check.
Protocol 1: Safe Weighing and Material Transfer
-
Engineering Control Verification: Activate the chemical fume hood and verify the face velocity is between 0.4 and 0.6 m/s. Validation: Check the digital airflow monitor before opening the chemical container.
-
PPE Donning: Equip nitrile gloves, safety goggles, and an anti-static lab coat[5].
-
Static Mitigation: Ground your weighing balance and use anti-static spatulas (e.g., PTFE-coated or grounded metal). Causality: Halogenated powders often carry static charges; mitigating this prevents the powder from aerosolizing.
-
Transfer: Carefully transfer the 3-Bromo-2-(carboxymethyl)benzoic acid into a pre-tared, sealable vessel (like a volumetric flask or a sealed vial) while inside the hood.
-
Containment: Seal the secondary vessel completely before removing it from the fume hood environment.
Emergency Response & Spill Management
In the event of a breach in containment, immediate and calculated action is required to prevent exposure and environmental contamination.
Protocol 2: Localized Spill Cleanup
-
Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the laboratory.
-
Suppress: Lightly mist the spilled powder with water. Causality: This prevents dust aerosolization. Do not flood the area, as this will create a larger volume of mobile acidic solution.
-
Neutralize: Apply a mild alkaline powder, such as sodium bicarbonate, over the moistened spill to neutralize the carboxylic acid groups.
-
Recover: Use a non-sparking brush and dustpan to collect the neutralized slurry. Place it into a designated, clearly labeled hazardous waste container[4].
-
Decontaminate: Wash the affected surface with a dilute soap solution and water to remove any residual lipophilic traces.
Waste Disposal Plan
Because this compound contains a covalently bound bromine atom, it must never be flushed down the drain or disposed of in standard trash[5].
-
Solid Waste: Collect all contaminated consumables (gloves, weighing boats, paper towels) in a sealed, biohazard-style bag designated specifically for Halogenated Organic Solid Waste .
-
Liquid Waste: Any aqueous solutions containing this compound must be collected in a carboy labeled for Halogenated Aqueous Waste and kept strictly separated from heavy metals and strong oxidizing agents to prevent exothermic reactions[2].
Process Visualization
Below is the logical workflow mapping the standard handling and emergency response pathways.
Operational workflow and spill response for 3-Bromo-2-(carboxymethyl)benzoic acid.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
